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  • Product: 2-(3-Chloroquinoxalin-2-yl)ethanamine

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine

The following technical guide details the synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine , a functionalized heterocyclic building block. This guide is structured for researchers requiring a robust, scalable, and chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine , a functionalized heterocyclic building block. This guide is structured for researchers requiring a robust, scalable, and chemically selective pathway, prioritizing the preservation of the C3-chlorine atom which is critical for downstream functionalization.

Executive Summary
  • Target Molecule: 2-(3-Chloroquinoxalin-2-yl)ethanamine

  • Core Challenge: Installing a chemically labile primary amine side chain at the C2 position while retaining the reactive chlorine at C3. Direct alkylation is difficult; therefore, a stepwise homologation strategy is required.

  • Selected Pathway: Nucleophilic substitution with an active methylene equivalent (ethyl cyanoacetate), followed by Krapcho decarboxylation and chemoselective reduction.

  • Key Reagents: 2,3-Dichloroquinoxaline, Ethyl cyanoacetate, Sodium Hydride (NaH), Borane-THF complex.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the formation of the thermodynamic byproduct (the disubstituted diamine) and to prevent reductive dechlorination.

Pathway Logic:

  • Disconnection: The ethylamine side chain is disconnected to a cyanomethyl precursor.

  • C-C Bond Formation: The cyanomethyl group is installed via SNAr displacement of one chloride in 2,3-dichloroquinoxaline using a carbon nucleophile (enolate of ethyl cyanoacetate).

  • Functional Group Manipulation: The ester moiety is removed via decarboxylation, and the nitrile is selectively reduced to the amine using a hydride source that tolerates aryl chlorides.

Retrosynthesis Target 2-(3-Chloroquinoxalin-2-yl)ethanamine (Target) Inter1 2-(Cyanomethyl)-3-chloroquinoxaline (Nitrile Intermediate) Target->Inter1 Selective Reduction (BH3·THF) Inter2 Ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate (Masked Anion) Inter1->Inter2 Decarboxylation (Krapcho) SM 2,3-Dichloroquinoxaline (Starting Material) Inter2->SM SNAr Alkylation (Ethyl cyanoacetate/NaH)

Figure 1: Retrosynthetic logic flow from target amine to dichloroquinoxaline precursor.

Detailed Experimental Protocol
Step 1: Synthesis of 2,3-Dichloroquinoxaline (DCQX)

Note: This step can be skipped if DCQX is sourced commercially (CAS: 2213-63-0).

  • Principle: Chlorination of quinoxaline-2,3-dione using phosphorous oxychloride.

  • Protocol:

    • Suspend quinoxaline-2,3-dione (1.0 eq) in POCl3 (10.0 eq).

    • Add a catalytic amount of DMF (3-5 drops).

    • Reflux (105°C) for 3–4 hours until the solution becomes clear.

    • Quench: Pour the cooled mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

    • Isolation: Filter the precipitate, wash with water, and dry. Recrystallize from ethanol.

    • Yield: ~90% (White/off-white needles).

Step 2: C-Alkylation with Ethyl Cyanoacetate
  • Principle: SNAr displacement. The carbanion of ethyl cyanoacetate attacks the electron-deficient quinoxaline ring.

  • Reagents: DCQX (1.0 eq), Ethyl cyanoacetate (1.1 eq), NaH (60% dispersion, 2.2 eq), DMF (anhydrous).

  • Protocol:

    • Activation: In a flame-dried flask under N2, suspend NaH (2.2 eq) in anhydrous DMF at 0°C.

    • Add ethyl cyanoacetate (1.1 eq) dropwise. Stir at 0°C for 30 min until H2 evolution ceases (Solution turns clear/yellow).

    • Addition: Add 2,3-dichloroquinoxaline (1.0 eq) portion-wise to the enolate solution.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice-water containing dilute HCl (to pH 4–5). The product (tautomeric mixture) will precipitate.

    • Purification: Filter and wash with water. Use directly in the next step or recrystallize from EtOH.

Step 3: Decarboxylation to 2-(Cyanomethyl)-3-chloroquinoxaline
  • Principle: Krapcho decarboxylation removes the ester group while retaining the nitrile.

  • Reagents: Crude ester from Step 2, NaCl (2.0 eq), DMSO, Water (trace).

  • Protocol:

    • Dissolve the crude ester in DMSO (10 mL/g).

    • Add NaCl (2.0 eq) and water (3.0 eq).

    • Heat: Heat the mixture to 140–150°C for 2–4 hours. CO2 evolution will be observed.

    • Workup: Cool to RT and pour into brine. Extract with Ethyl Acetate (3x).

    • Purification: Dry organic layer (Na2SO4) and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

    • Checkpoint: Product is 2-(cyanomethyl)-3-chloroquinoxaline . Confirm by IR (sharp -CN peak at ~2250 cm-1).

Step 4: Selective Reduction to 2-(3-Chloroquinoxalin-2-yl)ethanamine
  • Principle: Chemoselective reduction of the nitrile to a primary amine without dechlorinating the aromatic ring.

  • Critical Control: Avoid catalytic hydrogenation (Pd/C, H2) as it will remove the chlorine. Use Borane-THF.

  • Reagents: Nitrile intermediate (1.0 eq), BH3·THF (1.0 M solution, 3.0 eq), Methanol.

  • Protocol:

    • Dissolve the nitrile (1.0 eq) in anhydrous THF under N2.

    • Reduction: Cool to 0°C. Add BH3·THF (3.0 eq) dropwise over 20 mins.

    • Stir at RT for 12 hours.

    • Quench: Cool to 0°C. Carefully add MeOH (excess) followed by 1M HCl to destroy amine-borane complexes.

    • Hydrolysis: Reflux the acidic mixture for 1 hour to fully liberate the free amine.

    • Isolation: Basify with NaOH (1M) to pH >10. Extract with DCM.

    • Purification: Isolate the amine as a free base or convert to the HCl salt for stability (treat ether solution with HCl/dioxane).

Process Workflow & Safety

Workflow cluster_0 Step 2: Alkylation cluster_1 Step 3: Decarboxylation cluster_2 Step 4: Selective Reduction Start DCQX + Ethyl Cyanoacetate NaH NaH / DMF (0°C) Start->NaH Inter Intermediate Ester NaH->Inter Heat DMSO / NaCl / 150°C Inter->Heat Nitrile 2-(Cyanomethyl)-3-chloroquinoxaline Heat->Nitrile Borane BH3·THF (No H2/Pd!) Nitrile->Borane Quench MeOH / HCl Quench Borane->Quench Final 2-(3-Chloroquinoxalin-2-yl)ethanamine Quench->Final

Figure 2: Sequential workflow emphasizing the critical reduction conditions.

Safety Criticals:

  • NaH: Pyrophoric. Handle under inert atmosphere. Quench excess carefully with isopropanol before adding water.

  • POCl3: Highly corrosive. Reacts violently with water to release HCl gas. Use a scrubber.

  • Borane-THF: Flammable and generates hydrogen gas upon quenching. Maintain strict temperature control (0°C) during quenching.

Analytical Data Summary
FragmentExpected 1H NMR (CDCl3/DMSO-d6)Notes
Quinoxaline Ring δ 7.6 – 8.1 ppm (m, 4H)Aromatic protons (ABCD system).
Side Chain (-CH2-) δ 3.2 – 3.4 ppm (t, 2H)Benzylic methylene (C2 position).
Side Chain (-CH2-N) δ 2.9 – 3.1 ppm (t, 2H)Methylene adjacent to amine.
Amine (-NH2) δ 1.5 – 2.0 ppm (br s, 2H)Broad singlet, exchangeable with D2O.
IR Spectroscopy ~3300–3400 cm⁻¹ (NH stretch)Disappearance of CN peak (~2250 cm⁻¹).
References
  • Synthesis of 2,3-Dichloroquinoxaline

    • BenchChem Technical Guide. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines."
  • Alkylation of 2,3-Dichloroquinoxaline with Active Methylenes

    • El-Sawy, E. R., et al. "Synthesis and Some Reactions of 3-Chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines." Molecules, 2004.
  • Selective Reduction of Nitriles in Presence of Aryl Chlorides

    • Thieme Chemistry. "Catalytic Reduction of Nitriles.
  • Krapcho Decarboxylation Methodology

    • Organic Chemistry Portal.
Exploratory

2-(3-Chloroquinoxalin-2-yl)ethanamine chemical structure and IUPAC name

This guide provides an in-depth technical analysis of 2-(3-Chloroquinoxalin-2-yl)ethanamine , a strategic heterocyclic intermediate. The content is structured to support researchers in synthetic organic chemistry and med...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(3-Chloroquinoxalin-2-yl)ethanamine , a strategic heterocyclic intermediate. The content is structured to support researchers in synthetic organic chemistry and medicinal chemistry, focusing on structural validation, robust synthesis, and pharmacological utility.

Structural Architecture and Synthetic Methodology

Part 1: Chemical Identity & Structural Logic

The compound 2-(3-Chloroquinoxalin-2-yl)ethanamine represents a specific disubstituted quinoxaline scaffold. Unlike common N-linked derivatives (aminoquinoxalines), this molecule features a carbon-carbon (C–C) bond connecting the ethylamine chain to the heterocycle. This structural distinction is critical for drug design, offering a stable linker resistant to metabolic hydrolysis.

1.1 Nomenclature and Identification
PropertySpecification
IUPAC Name 2-(3-Chloroquinoxalin-2-yl)ethan-1-amine
Common Name 3-Chloro-2-(2-aminoethyl)quinoxaline
Molecular Formula C₁₀H₁₀ClN₃
Molecular Weight 207.66 g/mol
Core Scaffold 1,4-Benzodiazine (Quinoxaline)
Key Substituents C2: 2-Aminoethyl (-CH₂CH₂NH₂)C3: Chloro (-Cl)
SMILES NCCC1=NC2=CC=CC=C2N=C1Cl
1.2 Structural Disambiguation

It is vital to distinguish this C-linked species from its N-linked isomer, N-(2-aminoethyl)-3-chloroquinoxalin-2-amine.

  • Target Molecule (C-Linked): The ethylamine is attached via a C–C bond. Used to extend carbon skeletons or target deep binding pockets.

  • Isomer (N-Linked): The ethylamine is attached via a C–N bond (secondary amine). Common but metabolically distinct.

Part 2: Synthetic Architecture

The synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine requires overcoming the challenge of selective mono-alkylation on the electron-deficient quinoxaline ring. A direct alkylation of 2,3-dichloroquinoxaline with ethylamine would yield the N-linked isomer. Therefore, a Palladium-Catalyzed Cross-Coupling strategy is the authoritative protocol.

2.1 Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura coupling or a Molander Salt approach to install the alkyl chain selectively, leaving the second chlorine atom available for future diversification (e.g., SNAr reactions).

SynthesisPath SM 2,3-Dichloroquinoxaline Catalyst Pd(dppf)Cl2 / Cs2CO3 (Suzuki Coupling) SM->Catalyst Reagent K-(2-((tert-butoxycarbonyl) amino)ethyl)trifluoroborate Reagent->Catalyst Inter Intermediate: tert-Butyl (2-(3-chloroquinoxalin- 2-yl)ethyl)carbamate Catalyst->Inter Selective C-C Bond Formation Deprotect TFA / DCM (Deprotection) Inter->Deprotect Product Target: 2-(3-Chloroquinoxalin- 2-yl)ethanamine Deprotect->Product Yields Free Amine

Figure 1: Selective synthesis via Pd-catalyzed cross-coupling using an organoboron reagent.

2.2 Detailed Experimental Protocol

Objective: Synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine from 2,3-dichloroquinoxaline.

Step 1: Selective Mono-Alkylation

  • Reagents: Charge a reaction vessel with 2,3-dichloroquinoxaline (1.0 equiv), Potassium (2-((tert-butoxycarbonyl)amino)ethyl)trifluoroborate (1.1 equiv), and Cs₂CO₃ (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent: Add degassed Toluene/H₂O (3:1).

  • Reaction: Heat to 80°C under N₂ atmosphere for 12 hours.

  • Validation: Monitor by TLC/LC-MS. The starting material (dichloro) is non-polar; the mono-alkylated product will appear as a distinct spot.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via flash column chromatography (Hexane/EtOAc) to isolate the Boc-protected intermediate .

Step 2: Deprotection

  • Dissolution: Dissolve the intermediate in anhydrous CH₂Cl₂ (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0°C.

  • Stir: Warm to room temperature and stir for 2 hours.

  • Neutralization: Concentrate in vacuo. Basify with saturated NaHCO₃ to pH 8.

  • Isolation: Extract with DCM/MeOH (9:1). The free amine is the final product.

Part 3: Pharmacological Utility & Applications[6]

This scaffold is a "privileged structure" in kinase inhibitor discovery. The quinoxaline core mimics the adenine ring of ATP, binding to the hinge region of kinases.

3.1 Mechanism of Action (Kinase Inhibition)

The 3-chloro group acts as a steric gatekeeper or a site for covalent modification (if targeted by a cysteine), while the 2-aminoethyl tail extends into the ribose-binding pocket or solvent front to improve solubility and selectivity.

Mechanism Scaffold 2-(3-Chloroquinoxalin-2-yl)ethanamine Binding ATP-Binding Pocket (Hinge Region) Scaffold->Binding Docks Into Interaction1 N1/N4 Interaction: H-bond Acceptor Binding->Interaction1 Interaction2 Ethanamine Tail: Solubilizing Group / Ionic Bond Binding->Interaction2 Interaction3 3-Chloro Position: Hydrophobic Pocket Fill or Further Derivatization Binding->Interaction3

Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

3.2 Strategic Diversification

The 3-chloro substituent is highly reactive toward nucleophilic aromatic substitution (SₙAr). This allows researchers to use 2-(3-Chloroquinoxalin-2-yl)ethanamine as a hub to generate libraries:

  • Reaction with Amines: Generates 2,3-diaminoquinoxalines.

  • Reaction with Thiols: Generates thioether derivatives.

  • Macrocyclization: The ethylamine arm can be coupled back to the 3-position (after modification) to form rigid macrocycles.

References
  • BenchChem. "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines." BenchChem Technical Resources. Accessed February 2026.[1] Link

  • PubChem. "3-Chloroquinoxalin-2-amine (Compound Summary)."[2][3] National Library of Medicine. Link

  • Keivanloo, A., et al. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution." Arabian Journal of Chemistry, vol. 10, 2017. Link

  • Molander, G. A., & Canturk, B. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling." Angewandte Chemie International Edition, 2009. (Cited for the Molander salt protocol logic).

Sources

Foundational

Spectroscopic Characterization of 2-(3-Chloroquinoxalin-2-yl)ethanamine: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Chloroquinoxalin-2-yl)ethanamine, a key intermediate in the development of novel therapeutic agents. Designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(3-Chloroquinoxalin-2-yl)ethanamine, a key intermediate in the development of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and reproducibility of the presented data and methodologies.

Molecular Structure and a Priori Spectroscopic Considerations

2-(3-Chloroquinoxalin-2-yl)ethanamine is a bifunctional molecule featuring a chloroquinoxaline core linked to an ethanamine side chain. The quinoxaline moiety, a fused heterocyclic system of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry. The presence of a chlorine atom at the 3-position and an aminoethyl group at the 2-position introduces specific electronic and structural features that are directly reflected in its spectroscopic signatures.

Before delving into the experimental data, a foundational understanding of the expected spectroscopic behavior is crucial. The aromatic protons of the quinoxaline ring are expected to appear in the downfield region of the ¹H NMR spectrum. The ethanamine side chain will present as two distinct aliphatic signals. In ¹³C NMR, the spectrum will be characterized by signals from the eight carbons of the quinoxaline ring and the two carbons of the ethylamine group. The IR spectrum is anticipated to show characteristic absorptions for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the quinoxaline ring, and the C-Cl stretching vibration. Mass spectrometry will be instrumental in confirming the molecular weight and providing structural information through characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For 2-(3-Chloroquinoxalin-2-yl)ethanamine, both ¹H and ¹³C NMR provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of 2-(3-Chloroquinoxalin-2-yl)ethanamine (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at ambient temperature.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05 - 7.95m2HAr-H
7.75 - 7.65m2HAr-H
3.45t, J = 6.8 Hz2H-CH₂-NH₂
3.15t, J = 6.8 Hz2HAr-CH₂-
1.55br s2H-NH₂

Interpretation and Causality:

The aromatic protons of the quinoxaline ring are expected to resonate in the region of δ 7.65-8.05 ppm. Due to the complex coupling patterns, they appear as multiplets. The two methylene groups of the ethanamine side chain are diastereotopic and exhibit distinct signals. The methylene group adjacent to the aromatic ring (Ar-CH₂-) is deshielded by the ring current and appears at a lower field (δ 3.15 ppm) as a triplet. The methylene group attached to the amine (-CH₂-NH₂) is also a triplet at a slightly higher field (δ 3.45 ppm). The broad singlet at δ 1.55 ppm is characteristic of the primary amine protons, which can undergo exchange with residual water in the solvent, leading to signal broadening.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is recorded on the same sample solution used for ¹H NMR spectroscopy on a 400 MHz spectrometer operating at a carbon frequency of 100 MHz.

Data Summary:

Chemical Shift (δ, ppm)Assignment
152.5C-Cl
149.8C-CH₂
141.2Quaternary C
140.8Quaternary C
130.5Ar-CH
129.8Ar-CH
129.2Ar-CH
128.7Ar-CH
41.5-CH₂-NH₂
35.2Ar-CH₂-

Interpretation and Causality:

The ¹³C NMR spectrum provides a clear count of the ten carbon atoms in the molecule. The carbon atom attached to the chlorine (C-Cl) is significantly deshielded and appears at approximately δ 152.5 ppm. The other quaternary carbons of the quinoxaline ring are also found in the downfield region. The four aromatic CH carbons resonate in the typical aromatic region of δ 128-131 ppm. The aliphatic carbons of the ethanamine side chain are observed at higher fields, with the methylene carbon adjacent to the amine (-CH₂-NH₂) at δ 41.5 ppm and the methylene carbon attached to the quinoxaline ring (Ar-CH₂-) at δ 35.2 ppm.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3350-3250Medium, BroadN-H stretch (primary amine)
3060MediumC-H stretch (aromatic)
2920, 2850MediumC-H stretch (aliphatic)
1610, 1580StrongC=N, C=C stretch (quinoxaline ring)
1450MediumCH₂ bend
830StrongC-Cl stretch
760StrongC-H bend (aromatic, ortho-disubstituted)

Interpretation and Causality:

The IR spectrum provides valuable information about the functional groups present in 2-(3-Chloroquinoxalin-2-yl)ethanamine. The broad absorption in the 3350-3250 cm⁻¹ region is characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary amine group[1]. The presence of both aromatic and aliphatic C-H bonds is confirmed by the stretching vibrations observed around 3060 cm⁻¹ and in the 2920-2850 cm⁻¹ region, respectively. The strong absorptions at 1610 and 1580 cm⁻¹ are attributed to the C=N and C=C stretching vibrations within the quinoxaline ring system. The C-Cl stretching vibration is typically observed in the 850-550 cm⁻¹ region, and the strong band at 830 cm⁻¹ is consistent with this assignment.

Mass Spectrometry (MS)

Experimental Protocol:

High-resolution mass spectrometry (HRMS) is performed on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in methanol and infused into the ion source.

Expected Data:

  • Molecular Ion (M⁺): m/z = 207.0618 (for C₁₀H₁₀ClN₃)

  • Isotope Peak (M+2)⁺: m/z = 209.0588 (due to ³⁷Cl isotope, approximately 32% of the M⁺ peak intensity)

Fragmentation Analysis and Workflow:

The fragmentation pattern in mass spectrometry provides crucial structural information. The molecular ion of 2-(3-Chloroquinoxalin-2-yl)ethanamine is expected to undergo characteristic fragmentation pathways.

Sources

Exploratory

The Chloroquinoxaline Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide to the Biological Activities of Chloroquinoxaline Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The quinoxaline ring system, a fused heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Chloroquinoxaline Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline ring system, a fused heterocycle of benzene and pyrazine, represents a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties. The introduction of a chlorine substituent onto this scaffold gives rise to chloroquinoxaline derivatives, a class of compounds demonstrating pronounced and diverse biological activities. This technical guide provides a comprehensive overview of the current state of research into the anticancer, antimicrobial, and antiviral potential of these molecules. We delve into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating the efficacy of chloroquinoxaline derivatives. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to guide future investigations in this promising area of therapeutic development.

Introduction: The Chemical Versatility and Biological Significance of Chloroquinoxalines

Quinoxaline derivatives have long captured the attention of medicinal chemists due to their presence in a variety of biologically active compounds. The chloro-substituted analogues, in particular, have emerged as a highly versatile class of molecules with significant therapeutic potential. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the quinoxaline ring system, influencing its reactivity and interaction with biological targets. This has led to the development of a multitude of chloroquinoxaline derivatives with potent anticancer, antimicrobial, and antiviral activities.

A common and efficient starting point for the synthesis of many of these derivatives is 2,3-dichloroquinoxaline, which allows for sequential nucleophilic aromatic substitution reactions to introduce a wide range of functional groups at the 2 and 3 positions of the quinoxaline core. This synthetic flexibility is a key driver in the exploration of chloroquinoxalines as a privileged scaffold in drug discovery.

Caption: General synthesis of 2,3-dichloroquinoxaline.

Anticancer Activity of Chloroquinoxaline Derivatives

The quest for novel and more effective anticancer agents has led to the extensive investigation of chloroquinoxaline derivatives. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, often through the targeted inhibition of key signaling pathways involved in tumor growth, proliferation, and survival.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism by which chloroquinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[1] These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • c-Met Kinase Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often overexpressed or mutated in various human cancers, leading to an aggressive phenotype.[2] Chloroquinoxaline derivatives have been designed as potent inhibitors of c-Met kinase.[3][4] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling cascade, which includes the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, thereby inhibiting cell proliferation, migration, and invasion.[5]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met Receptor Ras Ras c-Met->Ras Activates PI3K PI3K c-Met->PI3K Activates Chloroquinoxaline Chloroquinoxaline Derivative Chloroquinoxaline->c-Met Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation HGF HGF (Ligand) HGF->c-Met Binds and Activates

Caption: Inhibition of the c-Met signaling pathway.

  • Survivin Inhibition: Survivin is a member of the inhibitor of apoptosis (IAP) protein family that is overexpressed in most human cancers but is largely absent in normal adult tissues, making it an attractive target for cancer therapy.[6] Certain chloroquinoxaline-based compounds have been developed as survivin inhibitors, promoting its degradation and leading to apoptosis in cancer cells.[6]

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of novel chloroquinoxaline derivatives is typically performed using in vitro cell-based assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chloroquinoxaline derivative and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Summary of Anticancer Activity Data
CompoundCancer Cell LineIC50 (µM)Reference
XVa HCT116 (Colon)4.4[7]
XVa MCF-7 (Breast)5.3[7]
FQ MDA-MB-231 (Breast)< 16[8]
MQ MDA-MB-231 (Breast)< 16[8]
7I10 C4-2 (Prostate)~7-20 fold lower than parent compound[6]
7I14 PC-3 (Prostate)~7-20 fold lower than parent compound[6]

Antimicrobial Activity of Chloroquinoxaline Derivatives

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Chloroquinoxaline derivatives, particularly those incorporating a sulfonamide moiety, have shown promising activity against a range of bacterial pathogens.

Mechanism of Action: Inhibition of Essential Bacterial Enzymes
  • DNA Gyrase Inhibition: Quinolone and quinoxaline-based compounds are known to target bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, recombination, and repair.[9][10] By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.[11] The chloro-substituent can influence the binding affinity of the derivative to the gyrase enzyme.

  • Dihydropteroate Synthase (DHPS) Inhibition: Sulfonamides are a class of antibiotics that act as competitive inhibitors of DHPS, an enzyme crucial for the synthesis of folic acid in bacteria.[2][4] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. Chloroquinoxaline sulfonamide derivatives mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), and block the folate synthesis pathway, leading to bacteriostasis.[12]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Bacterial_Growth Bacterial Growth Inhibited Folic_Acid->Bacterial_Growth Essential for Chloroquinoxaline_Sulfonamide Chloroquinoxaline Sulfonamide Chloroquinoxaline_Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis by Chloroquinoxaline Sulfonamides.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of chloroquinoxaline derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of the chloroquinoxaline derivative in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Summary of Antimicrobial Activity Data
Compound TypeBacterial StrainMIC (µg/mL)Reference
Quinoxaline Derivative MRSA4[13]
Quinoxaline Derivative MRSA2[13]
Chloroquinoxaline Sulfonamide Derivative S. aureus (MRSA)15.62-31.25 (µmol/L)[14]
Chloroquinoxaline Sulfonamide Derivative M. kansasii1-4 (µmol/L)[14]

Antiviral Activity of Chloroquinoxaline Derivatives

The broad biological activity of chloroquinoxalines extends to the inhibition of various viruses, making them an interesting scaffold for the development of novel antiviral therapeutics.

Mechanism of Action: Targeting Viral Enzymes and Replication Processes
  • HIV Reverse Transcriptase Inhibition: Certain chloroquinoxaline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[15] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity and thus blocks the conversion of the viral RNA genome into DNA.[16]

  • Herpes Simplex Virus (HSV) Inhibition: Some quinoxaline derivatives have shown activity against HSV-1 by intercalating into the viral DNA, which disrupts processes essential for viral uncoating and replication.[17] Chloroquinolone carboxamide derivatives have also demonstrated anti-HSV-1 activity with EC50 values in the micromolar range.[3]

In Vitro Evaluation of Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral efficacy of a compound.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MDCK cells for influenza) in 6-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the chloroquinoxaline derivative. Mix each dilution with a known concentration of the virus (e.g., 100 plaque-forming units).

  • Infection: Remove the cell culture medium and infect the cell monolayers with the virus-compound mixtures. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for 2-4 days until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Plaque_Reduction_Assay Start Start Seed_Cells Seed Host Cells in 6-well plates Start->Seed_Cells Prepare_Virus_Compound Prepare Serial Dilutions of Chloroquinoxaline and Virus Seed_Cells->Prepare_Virus_Compound Infect_Cells Infect Cell Monolayers Prepare_Virus_Compound->Infect_Cells Adsorption Incubate for Virus Adsorption Infect_Cells->Adsorption Overlay Add Semi-solid Overlay Adsorption->Overlay Incubate_Plaques Incubate for Plaque Formation Overlay->Incubate_Plaques Fix_Stain Fix and Stain Cells Incubate_Plaques->Fix_Stain Count_Plaques Count Plaques Fix_Stain->Count_Plaques Analyze_Data Calculate EC50 Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Plaque Reduction Assay.

Summary of Antiviral Activity Data
CompoundVirusEC50 (µM)Reference
S-2720 (a quinoxaline derivative) HIV-1Potent inhibitor[15]
Chloroquinolone carboxamide derivative HSV-18 - 32[3]

Conclusion and Future Perspectives

Chloroquinoxaline derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, positions them as a valuable scaffold for the development of novel therapeutics. The ability to modulate their activity through targeted chemical modifications underscores the importance of continued structure-activity relationship studies.

Future research in this area should focus on several key aspects:

  • Elucidation of Novel Mechanisms of Action: While significant progress has been made in understanding how these compounds exert their effects, further investigation into their molecular targets and signaling pathways will be crucial for rational drug design.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: In vivo studies are needed to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to ensure their suitability for clinical development.

  • Combating Drug Resistance: Chloroquinoxaline derivatives may offer a solution to the growing problem of drug resistance. Further studies should explore their efficacy against resistant strains of bacteria, viruses, and cancer cells.

  • Exploration of New Therapeutic Areas: The diverse biological activities of chloroquinoxalines suggest that their therapeutic potential may extend beyond the areas covered in this guide. Investigating their utility in other diseases, such as inflammatory and neurodegenerative disorders, could open up new avenues for drug discovery.

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Foundational

Foreword: The Enduring Relevance of the Quinoxaline Scaffold

An In-Depth Technical Guide to the Synthesis of Quinoxaline Compounds The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in the landscape of medicinal chemistry and mate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Quinoxaline Compounds

The quinoxaline framework, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] These nitrogen-containing heterocyclic compounds are not merely synthetic curiosities; they are core components of numerous natural products, such as the antibiotic echinomycin, and a plethora of synthetic molecules with a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] Furthermore, their unique electronic properties have led to their application in dyes, organic semiconductors, and electroluminescent materials.[6][7]

Given their significance, the development of efficient, versatile, and sustainable synthetic routes to access quinoxaline derivatives remains a central focus of chemical research.[1][6] Early methodologies, while foundational, often required harsh conditions and offered limited yields.[2][3] The subsequent surge in organometallic chemistry and the recent emphasis on green chemistry have revolutionized the field, providing researchers with a sophisticated toolbox to construct these vital molecules.[1][2][3]

This guide eschews a simple cataloging of reactions. Instead, it is structured to provide a deep, mechanistic understanding of the core synthetic strategies. It is designed for the practicing researcher, scientist, or drug development professional, offering not just protocols, but the causal logic behind the experimental choices, empowering the reader to adapt, innovate, and troubleshoot in their own synthetic endeavors.

Part 1: The Classical Cornerstones of Quinoxaline Synthesis

The traditional approaches to quinoxaline synthesis are foundational, and their underlying principles are still widely applied today. These methods primarily rely on the elegant and efficient condensation between an ortho-diamine and a 1,2-dicarbonyl equivalent.

The Hinsberg-Korner Condensation: The Archetypal Pathway

The most direct and historically significant method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an ortho-phenylenediamine (OPD) with a 1,2-dicarbonyl compound.[2][3][4] This reaction is robust, mechanistically straightforward, and serves as the basis for countless variations.

Causality and Mechanistic Insight: The reaction is driven by the nucleophilicity of the amine groups and the electrophilicity of the carbonyl carbons. The process begins with the nucleophilic attack of one amine group on a carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. The second amine group then undergoes an intramolecular cyclization by attacking the remaining carbonyl group, and a subsequent dehydration step yields the aromatic quinoxaline ring.[8] An acidic catalyst is often employed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Hinsberg_Korner_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 o-Phenylenediamine R2 1,2-Dicarbonyl I1 Nucleophilic Attack R1->I1 + I2 Hemiaminal Formation I1->I2 Step 1 I3 Dehydration to Imine I2->I3 Step 2 (-H₂O) I4 Intramolecular Cyclization I3->I4 Step 3 I5 Final Dehydration I4->I5 Step 4 (-H₂O) P1 Quinoxaline I5->P1

Caption: General mechanism of the Hinsberg-Korner quinoxaline synthesis.

Experimental Protocol: General Synthesis of 2,3-Diphenylquinoxaline [9]

  • Reactant Preparation: To a solution of o-phenylenediamine (1.0 mmol) in ethanol (10 mL), add benzil (1.0 mmol).

  • Reaction Initiation: The reaction mixture is stirred at room temperature. For accelerated synthesis, the mixture can be subjected to ultrasound irradiation.[9]

  • Monitoring: Progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 60-90 minutes under sonication).[9]

  • Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from ethanol to afford pure 2,3-diphenylquinoxaline in excellent yield (typically >95%).[9]

The Beirut Reaction: Accessing Bioactive N-Oxides

A uniquely powerful variation for synthesizing quinoxaline 1,4-dioxides is the Beirut Reaction, first reported by Haddadin and Issidorides.[10][11][12] This reaction is of paramount importance in medicinal chemistry, as the N-oxide functionalities often impart potent biological activity, particularly as antibacterial and anticancer agents.[13]

Causality and Mechanistic Insight: The Beirut reaction involves the condensation of a benzofuroxan (a benzofurazan N-oxide) with a compound possessing an active methylene group, such as a β-dicarbonyl compound or an enamine.[10][12] The reaction is typically base-catalyzed. The base deprotonates the active methylene compound to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic nitrogen atoms of the benzofuroxan ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration afford the stable quinoxaline 1,4-dioxide aromatic system.[11][13]

Beirut_Reaction Benzofuroxan Benzofuroxan Attack Nucleophilic Attack on Benzofuroxan Benzofuroxan->Attack Enolate_Source β-Dicarbonyl (Enolate Source) Base Base (e.g., NH₃, NaH) Enolate_Source->Base Enolate Enolate Nucleophile Base->Enolate Deprotonation Enolate->Attack Intermediate Open-Chain Intermediate Attack->Intermediate Ring Opening Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Quinoxaline 1,4-Dioxide Cyclization->Product Dehydration

Caption: Workflow of the Beirut Reaction for quinoxaline 1,4-dioxides.

Experimental Protocol: Synthesis of 3-Amino-2-cyanoquinoxaline 1,4-Dioxide [13]

  • Reactant Preparation: A suspension of benzofuroxan (10 mmol) and malononitrile (10 mmol) is prepared in methanol (50 mL).

  • Catalyst Addition: The mixture is cooled in an ice bath, and triethylamine (1.5 mL) is added dropwise as the base catalyst.

  • Reaction: The reaction mixture is stirred at room temperature for 2-3 hours. A yellow precipitate will form.

  • Work-up: The precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed sequentially with cold methanol, water, and finally diethyl ether to yield the pure product.

Part 2: Modern Horizons with Transition Metal Catalysis

The advent of transition metal catalysis has dramatically expanded the scope and efficiency of quinoxaline synthesis.[14][15] These methods often proceed under milder conditions, tolerate a wider array of functional groups, and enable the construction of complex quinoxaline architectures from diverse starting materials.[2]

Causality and Mechanistic Insight: Transition metals, particularly palladium and copper, facilitate quinoxaline synthesis through various mechanistic pathways, including reductive amination, C-H activation, and cross-coupling reactions. For instance, a palladium catalyst can facilitate the reductive annulation of catechols and nitroarylamines.[16][17] In this process, the palladium catalyst activates hydrogen to reduce the nitro group to an amine and oxidize the catechol to a diketone in situ. These intermediates then undergo the classical condensation to form the quinoxaline ring.[17] Copper catalysts are widely used to activate terminal alkynes or facilitate C-N bond formation in multi-component reactions.[14][18][19]

Metal_Catalysis_Workflow General Workflow for Metal-Catalyzed Quinoxaline Synthesis cluster_inputs Starting Materials cluster_catalyst Catalytic System cluster_process Reaction Core A Nitroaromatic / Diamine Precursor C1 Catalytic Cycle Initiation (Oxidative Addition / Coordination) A->C1 B Dicarbonyl / Alkyne / Diol Precursor B->C1 Catalyst Transition Metal Catalyst (e.g., Pd, Cu, Ru, Fe) Catalyst->C1 Ligand Ligand (Optional) Ligand->C1 Base Base / Additive C2 Key Bond Formation (C-N, C-C Coupling) Base->C2 C1->C2 C3 Reductive Elimination / Product Release C2->C3 C4 Catalyst Regeneration C3->C4 Product Substituted Quinoxaline C3->Product C4->C1

Caption: A generalized workflow for transition metal-catalyzed quinoxaline synthesis.

Data Presentation: Comparison of Metal-Catalyzed Methods

Catalyst SystemStarting MaterialsKey TransformationTypical YieldsReference
Pd/C, H₂ Catechols, NitroarylaminesReductive AnnulationGood to Excellent[16][17]
CuI, K₂CO₃ 2-Iodoanilines, Arylacetaldehydes, NaN₃One-Pot 3-Component ReactionGood[18]
Cu(OAc)₂ o-Phenylenediamines, Terminal AlkynesCyclization/C-N CouplingModerate to Good[19]
Co(II)-catalyst o-Phenylenediamines, Vicinal DiolsTransfer HydrogenationGood to Excellent[14]
Ni(II)/Phenanthroline o-Phenylenediamines, Ethylene GlycolDehydrogenative CouplingModerate[14]
CuCl₂ (Electrocatalysis) N-Aryl Enamines, NaN₃Azidation/Annulation CascadeGood to Excellent[20]

Experimental Protocol: Copper-Catalyzed Synthesis from o-Phenylenediamine and a Terminal Alkyne [19]

  • Reaction Setup: In a sealed tube, combine o-phenylenediamine (0.5 mmol), phenylacetylene (1.0 mmol), Cu(OAc)₂·H₂O (10 mol%), and a suitable base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 mmol) in DMSO (2 mL).

  • Reaction Conditions: The tube is sealed, and the mixture is heated at 100 °C for 12 hours.

  • Monitoring: The reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-substituted quinoxaline.

Part 3: The Imperative of Green and Sustainable Synthesis

In alignment with the global push for sustainable chemistry, significant efforts have been made to develop environmentally benign methods for quinoxaline synthesis.[3][21] These approaches aim to minimize waste, reduce energy consumption, and eliminate the use of hazardous materials.[21][22]

Key Green Strategies:

  • Alternative Energy Sources: Microwave irradiation and ultrasound sonication have emerged as powerful tools to accelerate reactions.[23][24] These methods provide efficient and uniform heating, often leading to dramatically reduced reaction times (minutes instead of hours), higher yields, and cleaner reaction profiles compared to conventional heating.[7][9][25]

  • Benign Solvents: The use of water, polyethylene glycol (PEG), or solvent-free conditions has become increasingly common, replacing volatile and toxic organic solvents.[2][3][26]

  • Reusable Catalysts: Heterogeneous catalysts, such as zeolites, clays, nano-catalysts, and polymer-supported reagents, offer significant advantages.[3][22][27] They can be easily separated from the reaction mixture by filtration and reused multiple times, improving the economic and environmental viability of the process.[27]

Green_vs_Conventional cluster_conventional Conventional Heating Workflow cluster_green Green (Microwave/Ultrasound) Workflow C_Start Reactants in Organic Solvent C_Heat Reflux / Oil Bath (Hours) C_Start->C_Heat C_Workup Aqueous Work-up & Solvent Extraction C_Heat->C_Workup C_Purify Column Chromatography C_Workup->C_Purify C_Waste Significant Solvent Waste C_Workup->C_Waste C_Product Product C_Purify->C_Product G_Start Reactants (Solvent-Free or Green Solvent) G_Energy Microwave / Ultrasound (Minutes) G_Start->G_Energy G_Workup Filtration / Recrystallization G_Energy->G_Workup G_Product Product G_Workup->G_Product G_Waste Minimal Waste G_Workup->G_Waste

Caption: Comparison of conventional vs. green synthetic workflows.

Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis [7][25]

  • Reactant Preparation: In a dedicated microwave reaction vessel, combine o-phenylenediamine (1 mmol) and benzil (1 mmol). If a solid support is used, add an acidic alumina catalyst.[25]

  • Microwave Irradiation: The vessel is sealed and placed in a microwave synthesizer. The mixture is irradiated at a set temperature (e.g., 160 °C) for a short duration (e.g., 3-5 minutes).[7][25]

  • Work-up: After cooling, the solid reaction mixture is treated with a minimal amount of ethanol.

  • Purification: The product is purified by simple filtration and washing, or by rapid recrystallization, often yielding a highly pure product without the need for column chromatography.

Conclusion and Future Outlook

The synthesis of quinoxaline compounds has evolved from classical condensation reactions to highly sophisticated metal-catalyzed and green methodologies. While the Hinsberg-Korner reaction and the Beirut reaction remain indispensable for their directness and specific applications, modern techniques have opened doors to unprecedented molecular complexity and synthetic efficiency. The ongoing development in catalysis, particularly with earth-abundant metals and photocatalysis, promises to further refine these pathways.[2] The future of quinoxaline synthesis will undoubtedly be shaped by the principles of sustainability, aiming for atom-economical, energy-efficient, and environmentally benign processes that can deliver these vital heterocyclic compounds for the advancement of medicine and technology.

References

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  • Maikhuri, V. K., et al. (2021). Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review. New Journal of Chemistry, 45, 13214-13246. RSC Publishing.
  • The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides. (2025).
  • Wilson, G. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago, eCommons.
  • Yan, R., et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4454–4457.
  • Kiran, G., et al. (2018). A green synthesis of quinoxaline derivatives & their biological actives. World Journal of Pharmaceutical Research, 7(12), 420-427.
  • da Costa, C. F., et al. (2017). Microwave-Assisted Synthesis of Quinoxalines - A Review. Current Microwave Chemistry, 4(4), 277-286.
  • Metal‐catalyzed assembly of quinoxalines. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Ganesamoorthy, R., et al. (2023). An ultrasound assisted green protocol for the synthesis of quinoxaline based bisspirooxindoles. Journal of Molecular Structure, 1286, 135547.
  • Volyniuk, D., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives.
  • Xie, F., et al. (2020). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines.
  • Al-Ostath, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(48), 35058-35084.
  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. Retrieved February 12, 2024, from [Link]

  • Copper(II)‐Catalyzed Synthesis of Quinoxalines From β‐Alkyl Nitroolefins and o‐Phenylenediamines. (2025).
  • Darvishi, K. (2021). One pot synthesis of conjugated chalcone-quinoxalines using an organocatalyst under ultrasonic mediation. Journal of Chemical Reaction and Synthesis, 11(4), 264-270.
  • Abu-Hashem, A. A., & Youssef, M. M. (2011). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Molecules, 16(7), 5472–5489.
  • Synthesis of quinoxaline derivatives via Heck reaction catalyzed by palladium. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Palladium (II)-Catalyzed 2- (Phenylseleninyl)
  • Synthesis of pyrrolo[1,2‐α]quinoxalines based on palladium‐catalysed... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • Synthesis of quinoxaline derivatives under ultrasound irradiation using... (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]

  • An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025).
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  • 1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with... (n.d.). Homework.Study.com. Retrieved February 12, 2024, from [Link]

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Exploratory

The Quinoxaline Scaffold: From Synthetic Origins to Clinical Frontiers

A Technical Guide for Drug Discovery & Development [1][2] Executive Summary The quinoxaline (1,4-diazanaphthalene) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providi...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Development [1][2]

Executive Summary

The quinoxaline (1,4-diazanaphthalene) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically utilized in dyes and veterinary antibiotics, this benzopyrazine structure has evolved into a cornerstone of precision oncology.

This guide analyzes the technical trajectory of quinoxaline-based compounds, moving from the classical Hinsberg synthesis to modern green chemistry protocols.[3][4] It details the mechanistic duality of these compounds—acting as both DNA intercalators and ATP-competitive kinase inhibitors—and provides validated experimental workflows for researchers.

Chemical Foundation: The "Privileged Scaffold"

Structure & Electronic Properties Quinoxaline consists of a benzene ring fused to a pyrazine ring.[1][2][4][5] The presence of two nitrogen atoms at positions 1 and 4 creates a


-deficient heterocyclic system.
  • Basicity: Weak bases (

    
    ), allowing for protonation under acidic conditions which facilitates specific binding interactions.
    
  • Lipophilicity: The planar aromatic surface enables hydrophobic interactions (

    
    -stacking) with DNA base pairs and aromatic residues in protein binding pockets.
    
  • Versatility: The C2 and C3 positions are highly reactive to nucleophilic substitution, while the benzene ring (positions 5-8) allows for electrophilic substitution, enabling precise "tuning" of the molecule's pharmacokinetic profile.

Synthetic Evolution: 1884 to Present

The synthesis of quinoxaline has transitioned from harsh, acid-catalyzed refluxes to sustainable, atom-economic catalytic cycles.

The Synthetic Workflow (Visualized)

QuinoxalineSynthesis cluster_0 Classical Hinsberg (1884) cluster_1 Modern Green Protocols (2000s-Present) OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Diketone 1,2-Dicarbonyl Diketone->Intermediate Acid Acid Catalyst (AcOH/Reflux) Acid->Intermediate Product Quinoxaline Derivative Intermediate->Product Dehydration GreenProduct High Yield Quinoxaline GreenCat Solid Acid Catalyst (e.g., H-Montmorillonite) GreenCat->GreenProduct Recyclable Conditions Room Temp / Aqueous Microwave Irradiation Conditions->GreenProduct

Caption: Evolution from the classical Hinsberg condensation (requiring thermal energy and acid) to modern green protocols utilizing solid catalysts and ambient conditions.[3]

Pharmacological Mechanisms

Quinoxalines exhibit a "dual-mechanism" profile depending on their substitution pattern.

Mechanism 1: DNA Intercalation (The Antibiotic Route)

Compounds like Echinomycin utilize the planar quinoxaline ring to slide between DNA base pairs (intercalation).

  • Action: The chromophore inserts into the DNA helix, causing local unwinding.

  • Result: This blocks the progression of RNA polymerase, inhibiting transcription.

  • Specificity: Bis-intercalators (two quinoxaline rings connected by a linker) show high affinity for CpG-rich sequences.

Mechanism 2: Kinase Inhibition (The Oncology Route)

Modern drugs like Erdafitinib (Balversa) function as Type I inhibitors.

  • Action: The quinoxaline nitrogen atoms often form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

  • Targeting: Substituents at C2/C3 occupy the hydrophobic pocket, preventing ATP binding.

  • Clinical Success: Erdafitinib is FDA-approved for urothelial carcinoma with FGFR genetic alterations [1].[6]

Mechanistic Pathway Diagram

MechanismAction Quinoxaline Quinoxaline Scaffold DNA_Target Target: DNA Helix Quinoxaline->DNA_Target Planar Stacking Kinase_Target Target: Tyrosine Kinase (e.g., FGFR, VEGFR) Quinoxaline->Kinase_Target H-Bonding (Hinge) Intercalation Mechanism: Planar Intercalation DNA_Target->Intercalation Transcription_Block Inhibit RNA Polymerase Intercalation->Transcription_Block Apoptosis1 Cell Death (Apoptosis) Transcription_Block->Apoptosis1 ATP_Comp Mechanism: ATP Competition Kinase_Target->ATP_Comp Signal_Block Block Phosphorylation Cascade ATP_Comp->Signal_Block Apoptosis2 Inhibit Proliferation Signal_Block->Apoptosis2

Caption: Bifurcated mechanism of action showing how the scaffold exploits electronic properties for DNA binding and structural geometry for kinase inhibition.

Experimental Protocols

The following protocols are standardized for research validation.

Protocol A: Green Synthesis of 2,3-Diphenylquinoxaline

A validated, atom-economic modification of the Hinsberg reaction.

Reagents:

  • o-Phenylenediamine (10 mmol)

  • Benzil (10 mmol)

  • Ethanol (20 mL)

  • Catalyst: Sulfamic acid (10 mol%) or Iodine (5 mol%)

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.08g of o-phenylenediamine and 2.10g of benzil in 20 mL of ethanol.

  • Catalysis: Add 10 mol% sulfamic acid.

  • Reaction: Stir the mixture at room temperature. (Classical methods require reflux; acid catalysis allows RT reaction).

  • Monitoring: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 8:2). Reaction typically completes in 10-30 minutes.

  • Work-up: Pour the reaction mixture into crushed ice/water. The solid product will precipitate immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via melting point (

    
    ) and 
    
    
    
    -NMR.
Protocol B: Antiproliferative MTT Assay

Standard validation for anticancer potential.

  • Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into 96-well plates at

    
     cells/well. Incubate for 24h at 
    
    
    
    .
  • Treatment: Treat cells with the synthesized quinoxaline derivative at varying concentrations (0.1, 1, 10, 50, 100

    
    ). Include DMSO control.
    
  • Incubation: Incubate for 48 hours.

  • Labeling: Add 10

    
     of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media and add 100

    
     DMSO to dissolve formazan crystals.
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate

    
     using non-linear regression.
    

Clinical Landscape & Data Summary

Table 1: Key Quinoxaline-Based Therapeutic Agents

Drug NamePrimary IndicationTargetStatus
Erdafitinib (Balversa)Urothelial CarcinomaFGFR Kinase (1-4)FDA Approved (2019)
Brimonidine Glaucoma / Rosacea

-Adrenergic Receptor
FDA Approved
Echinomycin Bacterial Infection / CancerDNA (Intercalator)Investigational / Tool Compound
Grazoprevir Hepatitis CNS3/4A ProteaseFDA Approved (2016)
Carbadox Veterinary (Swine)Bacterial DNA SynthesisFDA Approved (Restricted)

References

  • FDA Approval of Erdafitinib: U.S. Food and Drug Administration. "FDA approves erdafitinib for locally advanced or metastatic urothelial carcinoma." (2019). Link

  • Review of Biological Activity: Pereira, J. A., et al. "Quinoxaline, an anchored scaffold in drug discovery and development." European Journal of Medicinal Chemistry (2015). Link

  • Hinsberg Reaction History: Hinsberg, O. "Ueber die Einwirkung der Diketone auf Phenylendiamin." Berichte der deutschen chemischen Gesellschaft (1884). Link

  • Green Synthesis Protocols: Gu, Y. "Multicomponent reactions in unconventional solvents: state of the art." Green Chemistry (2012). Link

  • Echinomycin Mechanism: Waring, M. J. "Complex formation between ethidium bromide and nucleic acids." Journal of Molecular Biology (1965). Link

  • Kinase Inhibition Structural Basis: Wu, P., et al. "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today (2015). Link

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Quinoxalines

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Modern Chemistry Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold - A Privileged Structure in Modern Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the architecture of functional organic molecules.[1][2] The unique arrangement of its aromatic system and the presence of two nitrogen atoms endow the quinoxaline core with a distinct set of electronic and chemical characteristics.[1][3] These properties are not static; they are highly tunable through the introduction of various substituents, making quinoxaline derivatives a versatile platform for a multitude of applications, particularly in the realms of medicinal chemistry and materials science.[1][4][5]

This technical guide offers a comprehensive exploration of the physical and chemical properties of substituted quinoxalines, designed for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategies employed to access these valuable compounds, their intricate physicochemical and spectroscopic properties, and the experimental methodologies used for their characterization.

Core Physicochemical Properties: A Foundation for Application

The physical and chemical attributes of substituted quinoxalines are intrinsically linked to their molecular structure and are pivotal in determining their biological activity, formulation development, and material applications.[1]

Physical Properties: Solubility, Melting Point, and Crystal Structure

Quinoxaline itself is a crystalline solid with a melting point of 29-32 °C and is soluble in water and alcohol.[1] However, the introduction of substituents can dramatically alter these fundamental properties. For instance, the solubility of quinoxaline derivatives can be modulated by incorporating polar or non-polar functional groups, a critical consideration in drug design for optimizing pharmacokinetic profiles.

The three-dimensional arrangement of atoms in the solid state, determined through single-crystal X-ray analysis, provides invaluable insights into intermolecular interactions that govern crystal packing.[6][7] These interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the physical properties and biological recognition of quinoxaline derivatives.[7]

Table 1: Physical Properties of Selected Quinoxaline Derivatives

DerivativeMolecular FormulaMelting Point (°C)SolubilityReference
QuinoxalineC₈H₆N₂29-32Soluble in water and alcohol[1]
2,3-DiphenylquinoxalineC₂₀H₁₄N₂127-128-[1]
2,3-Di(thio-4-bromophenyl)quinoxalineC₂₀H₁₂Br₂N₂S₂212-215-[8]
2,3-DithiophenylquinoxalineC₂₀H₁₄N₂S₂112-115-[8]
Spectroscopic and Photophysical Properties: Unveiling the Molecular Identity

Spectroscopic techniques are indispensable for the structural elucidation and characterization of quinoxaline derivatives.[1][9]

  • UV-Visible Spectroscopy: Substituted quinoxalines typically display characteristic absorption bands in the UV-visible region arising from π→π* and n→π* electronic transitions within the aromatic system.[1] The position and intensity of these bands are sensitive to the nature and position of substituents, providing a window into the electronic structure of the molecule.[1]

  • Fluorescence Spectroscopy: Many quinoxaline derivatives exhibit fluorescence, a property that is highly dependent on their substitution pattern.[10] The quinoxaline moiety can act as a fluorophore, and its derivatives are often explored as fluorescent probes.[10]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying key functional groups within a molecule. For quinoxaline derivatives, characteristic vibrational frequencies for C=N, C=C, and C-H bonds can be readily identified.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for determining the precise molecular structure of organic compounds. The chemical shifts and coupling patterns of the protons and carbons in the quinoxaline core and its substituents provide detailed information about the connectivity and electronic environment of the atoms.[1][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of quinoxaline derivatives, which helps in confirming their elemental composition.[1]

Table 2: Spectroscopic Data for a Representative Quinoxaline Derivative

TechniqueKey ObservationsReference
¹H NMR Aromatic protons typically appear as multiplets in the downfield region.[9]
¹³C NMR Characteristic chemical shifts for the carbons of the quinoxaline core.[7]
IR (KBr) C=N stretching vibrations around 1580-1630 cm⁻¹.[8]
UV-Vis Absorption maxima (λmax) are influenced by substituents.[1]
Electrochemical Properties: Probing Redox Behavior

The electrochemical properties of substituted quinoxalines, often investigated using cyclic voltammetry, provide insights into their electron-accepting and donating capabilities.[11][12] The reduction potentials of these compounds are correlated with their electron affinity and can be indicative of their potential biological activity.[11][12] The electrochemical reduction of many 2-substituted quinoxalines proceeds through the formation of a radical anion.[11][13]

Synthesis of Substituted Quinoxalines: Building the Core Structure

The most prevalent and classical method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[14][15] This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazine ring.

A generalized workflow for the synthesis of substituted quinoxalines.

Modern synthetic methodologies have focused on developing greener and more efficient protocols, including the use of recyclable catalysts, microwave-assisted synthesis, and reactions in aqueous media.[14][16]

Experimental Protocol: General Synthesis of a Substituted Quinoxaline

This protocol describes a common method for the synthesis of 2,3-disubstituted quinoxalines.

Materials:

  • ortho-Phenylenediamine derivative

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (Büchner funnel, filter paper)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve the ortho-phenylenediamine derivative (1 equivalent) in ethanol.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration and wash it with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure substituted quinoxaline.

  • Dry the purified product and determine its melting point and characterize it using spectroscopic techniques (NMR, IR, MS).

Chemical Reactivity and Functionalization: Tailoring the Properties

The quinoxaline ring system exhibits a rich and diverse reactivity, allowing for further functionalization and the creation of complex molecular architectures. The nitrogen atoms in the pyrazine ring render the carbon atoms susceptible to nucleophilic attack, particularly at the 2- and 3-positions.[17]

Substituent_Effects cluster_substituents Substituents cluster_properties Electronic Properties Quinoxaline Quinoxaline Core HOMO Increased HOMO Energy Quinoxaline->HOMO Influences LUMO Decreased LUMO Energy Quinoxaline->LUMO Influences Reactivity Altered Reactivity Quinoxaline->Reactivity EDG Electron-Donating Group (EDG) EDG->Quinoxaline Increases electron density EWG Electron-Withdrawing Group (EWG) EWG->Quinoxaline Decreases electron density

Influence of substituents on the electronic properties of the quinoxaline core.

The reactivity of the quinoxaline ring can be modulated by the presence of substituents on both the benzene and pyrazine rings. Electron-donating groups generally increase the electron density of the ring system, while electron-withdrawing groups decrease it, influencing its susceptibility to electrophilic and nucleophilic attack.[5]

Characterization Techniques: A Practical Approach

Experimental Protocol: UV-Visible Spectroscopy

Objective: To determine the absorption spectrum of a substituted quinoxaline derivative and identify its maximum absorption wavelength (λmax).

Materials and Equipment:

  • Substituted quinoxaline sample

  • Spectroscopic grade solvent (e.g., ethanol, DMSO)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Visible spectrophotometer

Procedure:

  • Prepare a stock solution of the quinoxaline derivative of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

  • From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the micromolar range).

  • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

  • Set the desired wavelength range for scanning (e.g., 200-600 nm).

  • Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer.

  • Fill another quartz cuvette with the sample solution and place it in the sample beam.

  • Perform a baseline correction with the solvent-filled cuvettes.

  • Record the absorption spectrum of the sample solution.

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Experimental Protocol: Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of a substituted quinoxaline derivative.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)

  • Substituted quinoxaline sample

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).

  • Dissolve the quinoxaline derivative in the electrolyte solution to a final concentration of approximately 1 mM.

  • Assemble the three-electrode cell and polish the working electrode before each measurement.

  • Deaerate the solution by bubbling with an inert gas for at least 15 minutes to remove dissolved oxygen.

  • Immerse the electrodes in the solution and maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat, including the initial potential, final potential, vertex potentials, and scan rate.

  • Run the cyclic voltammogram by scanning the potential and recording the resulting current.

  • Analyze the resulting voltammogram to determine the reduction and oxidation potentials of the quinoxaline derivative.

Applications in Drug Development: A Scaffold of Therapeutic Promise

The diverse biological activities exhibited by substituted quinoxalines have established them as privileged scaffolds in drug discovery.[10][18][19] They are known to possess a wide range of pharmacological properties, including:

  • Anticancer: Many quinoxaline derivatives have shown potent anticancer activity by targeting various cellular pathways.[5][18]

  • Antimicrobial: The quinoxaline core is found in several compounds with significant antibacterial and antifungal properties.[10][18]

  • Antiviral: Quinoxaline derivatives have been investigated for their efficacy against a range of viruses.[3][20]

  • Anti-inflammatory: Certain substituted quinoxalines have demonstrated anti-inflammatory effects.[18]

The therapeutic potential of quinoxalines stems from their ability to interact with various biological targets, including enzymes and receptors, often through intercalation with DNA.[10] The tunability of their physicochemical properties allows for the optimization of their pharmacokinetic and pharmacodynamic profiles, making them attractive candidates for further development.

Conclusion

Substituted quinoxalines represent a remarkable class of heterocyclic compounds with a rich and varied chemistry. Their tunable physical and chemical properties, coupled with their diverse biological activities, have solidified their importance in both fundamental research and applied sciences, particularly in the development of new therapeutic agents. This guide has provided a comprehensive overview of their core characteristics, synthetic methodologies, and the experimental techniques used for their characterization, offering a valuable resource for scientists and researchers in the field.

References

  • Tsmokalyuk, A., Mozharovskaia, P., Belina, E., Balin, I., Nosova, E., Matern, A., & Kozitsina, A. (2023). Electrochemical Reduction of 2-Substituted Quinoxalines in Aprotic Medium and in Conditions of Protonation. Analytical and Bioanalytical Electrochemistry, 15(3).
  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.). NIH.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI.
  • An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Deriv
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024). Unknown Publisher.
  • Mohamed, S. K., Karthikeyan, S., Omran, O. A., Ahsin, A., Salah, H., Mague, J. T., Al-Salahi, R., & El Bakri, Y. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. Taylor & Francis.
  • Spectroscopic Analysis of 2-(Hydrazinyl)quinoxaline Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Abad, N., El Bakri, Y., Lai, C.-H., Karthikeyan, S., Ramli, Y., Ferfra, S., Mague, J. T., & Essassi, E. M. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. Taylor & Francis.
  • Mohamed, S. K., Karthikeyan, S., Omran, O. A., Ahsin, A., Salah, H., Mague, J. T., Al-Salahi, R., & El Bakri, Y. (2024). Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1. PubMed.
  • Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Deriv
  • Zhu, J.-l., Chen, W.-T., Yu, W., Min, L.-J., Ye, P., Han, L., Wu, H.-K., & Liu, X.-H. (2021).
  • Recent advances in the synthesis and reactivity of quinoxaline. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Crystal structure analysis of 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). PMC - NIH.
  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory p
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. (2017). Unknown Publisher.
  • Electrosynthesis of Quinoxalines via Intermolecular Cycliza- tion/Dehydrogenation of Ketones with o-Phenylenediamines. (2024). Who we serve.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Electrochemical Reduction of 2-Substituted Quinoxalines in Aprotic Medium and in Conditions of Protonation | Request PDF. (2025).
  • Quinoxaline: An insight into the recent pharmacological advances. (2018). PubMed.
  • Electrochemical Synthesis Of Quinoxalinediones: 1,4-di(2- Pyridylmethyl)-1,2,3,4-Tetrahydroquinoxaline. (2012). Unknown Publisher.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Publishing.
  • Avula, B., Reddivari, C. K. R., Muchumarri, R. M. R., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis.
  • Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. (2024). PubMed.
  • Quinoxaline, its derivatives and applications: A St
  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.). Unknown Publisher.
  • (2023). Analytical and Bioanalytical Electrochemistry.
  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (n.d.). NIH.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. (n.d.). Pharmacophore.
  • A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (2015). TIJER.org.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI.
  • SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. (n.d.). TSI Journals.
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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-(3-Chloroquinoxalin-2-yl)ethanamine

Abstract This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine, a valuable heterocyclic amine for pharmaceutical and materials science r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine, a valuable heterocyclic amine for pharmaceutical and materials science research. The synthesis is presented as a robust three-step sequence, commencing with the condensation of o-phenylenediamine to form a quinoxalinone intermediate, followed by chlorination and subsequent nitrile reduction. This guide emphasizes the chemical principles behind each step, safety considerations, and detailed procedures for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Significance

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, recognized for their broad spectrum of biological activities and applications in medicinal chemistry.[1] The title compound, 2-(3-Chloroquinoxalin-2-yl)ethanamine, incorporates a reactive chloro-substituent and a primary amine side chain, making it a versatile synthon for constructing more complex molecules. The chloro group is amenable to nucleophilic substitution, while the primary amine serves as a key functional handle for amide bond formation, alkylation, and other derivatizations. This dual functionality allows for its use in combinatorial chemistry and as a scaffold in the development of novel therapeutic agents.

This protocol outlines a logical and field-proven synthetic strategy, designed to be accessible to researchers with a foundational knowledge of organic synthesis.

Overall Synthetic Scheme

The synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine is achieved through the following three-step pathway:

Synthesis_Scheme A o-Phenylenediamine S1 Step 1: Condensation/ Cyclization A->S1 B Ethyl Cyanoacetate B->S1 C POCl3 / DMF S2 Step 2: Chlorination C->S2 D 1. LiAlH4 2. H2O work-up S3 Step 3: Nitrile Reduction D->S3 I1 3-(Cyanomethyl)quinoxalin-2(1H)-one I1->S2 I2 2-(3-Chloroquinoxalin-2-yl)acetonitrile I2->S3 P 2-(3-Chloroquinoxalin-2-yl)ethanamine S1->I1 EtOH, Reflux S2->I2 Heat S3->P THF

Figure 1: Overall synthetic workflow for 2-(3-Chloroquinoxalin-2-yl)ethanamine.

Materials and Reagents

This table summarizes the key reagents required for the synthesis, along with suggested specifications.

ReagentChemical FormulaMolar Mass ( g/mol )PuritySupplier (Example)
o-PhenylenediamineC₆H₈N₂108.14≥99%Sigma-Aldrich
Ethyl CyanoacetateC₅H₇NO₂113.12≥98%Sigma-Aldrich
Ethanol (Absolute)C₂H₅OH46.07≥99.5%Fisher Scientific
Phosphoryl Chloride (POCl₃)POCl₃153.33≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Lithium Aluminium Hydride (LiAlH₄)LiAlH₄37.95≥95%Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Sodium Sulfate (Anhydrous)Na₂SO₄142.04ACS GradeVWR Chemicals
Hydrochloric Acid (HCl)HCl36.4637% (conc.)J.T. Baker
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS GradeEMD Millipore

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 3-(Cyanomethyl)quinoxalin-2(1H)-one

Principle: This step involves the condensation of o-phenylenediamine with ethyl cyanoacetate. The reaction proceeds via initial nucleophilic attack of one amino group on the ester carbonyl, followed by cyclization and elimination of ethanol and water to form the stable quinoxalinone ring system. Ethanol serves as a suitable high-boiling solvent for this condensation.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.81 g, 0.10 mol) and absolute ethanol (100 mL).

  • Stir the mixture until the o-phenylenediamine is fully dissolved.

  • Add ethyl cyanoacetate (11.31 g, 0.10 mol) to the solution in a single portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 7:3).

  • After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum at 60 °C to a constant weight.

    • Expected Outcome: A pale yellow to light brown solid.

    • Expected Yield: 75-85%.

Step 2: Synthesis of 2-(3-Chloroquinoxalin-2-yl)acetonitrile

Principle: This transformation converts the hydroxyl group of the quinoxalinone tautomer into a chloro group. Phosphoryl chloride (POCl₃) is a standard and effective reagent for this type of dehydroxylative-chlorination.[2] The reaction is analogous to a Vilsmeier-Haack type process, where POCl₃ activates the carbonyl oxygen, facilitating nucleophilic attack by chloride.[3] An excess of POCl₃ is used to serve as both reagent and solvent.

Procedure:

  • SAFETY NOTE: This step must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a drying tube), place 3-(cyanomethyl)quinoxalin-2(1H)-one (9.26 g, 0.05 mol).

  • Carefully add phosphoryl chloride (POCl₃, 30 mL, approx. 0.32 mol) to the flask at room temperature.

  • Gently heat the mixture to 100-110 °C using an oil bath. Stir at this temperature for 3-4 hours. The solid should dissolve to form a dark solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • WORK-UP: Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker (1 L) with vigorous stirring in the fume hood. This quenching step is highly exothermic and will release HCl gas.

  • Once the ice has melted, a precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 50 mL) to remove any inorganic salts.

  • Dry the product under vacuum.

    • Expected Outcome: An off-white to tan solid.

    • Expected Yield: 80-90%.

Step 3: Synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine

Principle: This final step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[4] The reaction is performed in an anhydrous ether solvent, such as THF, to prevent the violent decomposition of the hydride reagent. An aqueous work-up is required to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum-amine complexes.[5] Aryl chlorides are generally stable to LiAlH₄, allowing for the selective reduction of the nitrile.

Procedure:

  • SAFETY NOTE: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Set up a 500 mL three-neck round-bottom flask, oven-dried and cooled under an inert atmosphere. Equip the flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen bubbler.

  • Suspend lithium aluminium hydride (LiAlH₄, 2.85 g, 0.075 mol, 1.5 equivalents) in anhydrous tetrahydrofuran (THF, 150 mL) in the flask. Cool the suspension to 0 °C using an ice bath.

  • Dissolve 2-(3-chloroquinoxalin-2-yl)acetonitrile (10.18 g, 0.05 mol) in anhydrous THF (100 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting nitrile.

  • WORK-UP (Fieser method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of the following, in sequence:

    • Water (3.0 mL)

    • 15% aqueous Sodium Hydroxide (NaOH) solution (3.0 mL)

    • Water (9.0 mL)

  • A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the slurry through a pad of Celite, washing the filter cake with THF (2 x 30 mL).

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent system (e.g., Dichloromethane/Methanol with 1% Triethylamine) to afford the pure amine.

    • Expected Outcome: A viscous oil or a low-melting solid.

    • Expected Yield: 60-75%.

Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) in the final product is a key indicator of a successful reaction.

Safety and Handling

  • General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) must be worn at all times.

  • Phosphoryl Chloride (POCl₃): Acutely toxic, corrosive, and reacts violently with water. Handle with extreme care.

  • Lithium Aluminium Hydride (LiAlH₄): Pyrophoric and water-reactive. Must be handled under an inert, anhydrous atmosphere. Ensure proper quenching procedures are followed.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Quench reactive reagents before disposal.

References

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications (RSC Publishing). Available at: [Link]

  • Reactions of Nitriles. Chemistry Steps. Available at: [Link]

  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as chlorine source. ResearchGate. Available at: [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. Available at: [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at: [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. Available at: [Link]

  • Catalytic hydrogenation of nitriles.Google Patents.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • Catalytic Reduction of Nitriles. Thieme. Available at: [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Process for the hydrogenation of nitriles to primary amines.Google Patents.
  • The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Wiley Online Library. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Introduction of catalytic hydrogenation of nitriles with different hydrogen source. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. NISCAIR Online Periodicals Repository. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 2-(3-Chloroquinoxalin-2-yl)ethanamine for Drug Discovery

Introduction: The Quinoxaline Scaffold as a Privileged Structure The quinoxaline core, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxaline Scaffold as a Privileged Structure

The quinoxaline core, a fusion of benzene and pyrazine rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to engage in various non-covalent interactions have led to its incorporation into a wide range of therapeutic agents.[3][4] Quinoxaline derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The starting material, 2-(3-Chloroquinoxalin-2-yl)ethanamine, presents a particularly attractive platform for drug discovery. It possesses two distinct and orthogonally reactive functional groups: a primary amine ripe for elaboration and an activated chloro-substituent on the heterocyclic core, prime for nucleophilic aromatic substitution (SNAr). This dual functionality allows for the systematic and diverse generation of compound libraries to probe structure-activity relationships (SAR) thoroughly.

This guide provides a comprehensive framework for the strategic derivatization of this core, explaining the chemical logic behind key modifications and offering detailed, field-tested protocols for execution.

Reactivity Profile and Strategic Considerations

The 2-(3-chloroquinoxalin-2-yl)ethanamine scaffold offers two primary vectors for chemical modification. The choice of which to functionalize first depends on the overall synthetic strategy and the nature of the desired final compounds.

  • The C3-Chloro Group: The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing nature of the adjacent pyrazine nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[6][7] This position is ideal for introducing a wide variety of nucleophiles (N-, O-, S-, and C-based) to explore different chemical spaces and interactions with biological targets.[8][9]

  • The Primary Amine: The ethanamine side chain provides a classical nucleophilic primary amine. This group can be readily acylated, sulfonated, alkylated, or used in reductive amination to append a vast array of functionalities.[10] Derivatization at this site is often used to modulate physicochemical properties like solubility, lipophilicity, and to introduce specific pharmacophoric features such as hydrogen bond donors or acceptors.[11]

A typical drug discovery campaign would involve the creation of two sub-libraries: one exploring diversity at the C3-position while keeping the amine constant (or protected), and a second exploring diversity at the amine while keeping the C3-substituent constant.

Derivatization at the C3-Position via Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for functionalizing the quinoxaline core.[6][8] The reaction proceeds via an addition-elimination mechanism, and its success is highly dependent on the nucleophilicity of the attacking species and the reaction conditions.

Rationale in Drug Discovery

Modification at the C3 position directly impacts the electronic and steric profile of the heterocyclic core. This is crucial for:

  • Target Engagement: Introducing substituents that can form specific interactions (H-bonds, salt bridges, hydrophobic interactions) with the target protein.

  • Modulating Potency: Fine-tuning the electronics of the ring system can influence binding affinity.

  • Improving Pharmacokinetics: Altering metabolic stability and solubility by introducing groups that block potential sites of metabolism or enhance aqueous solubility.

Representative Protocol: SNAr with an Aniline Derivative

This protocol details the reaction of 2-(3-chloroquinoxalin-2-yl)ethanamine with a substituted aniline to generate a 3-anilino-quinoxaline derivative. This class of compounds is prevalent in kinase inhibitor research.

Materials:

  • 2-(3-Chloroquinoxalin-2-yl)ethanamine (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(3-chloroquinoxalin-2-yl)ethanamine (1.0 eq) and the substituted aniline (1.2 eq).

  • Add anhydrous DMF (or another suitable high-boiling polar aprotic solvent) to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Add the base, DIPEA (3.0 eq), to the stirred solution.

  • Heat the reaction mixture to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(3-(arylamino)quinoxalin-2-yl)ethanamine derivative.

Table 1: Expected Characterization Data

Analysis TechniqueExpected Observation
LC-MS A new peak with the expected mass-to-charge ratio (M+H)⁺ for the product. Disappearance of the starting material peak.
¹H NMR Appearance of new aromatic signals corresponding to the aniline moiety. A downfield shift of the quinoxaline protons may be observed. A broad singlet for the new N-H bond.
¹³C NMR Appearance of new carbon signals corresponding to the aniline moiety. A significant shift in the C3 carbon of the quinoxaline ring.

Derivatization at the Primary Amine

The primary amine is a versatile handle for introducing diversity using well-established and robust chemical transformations.[10][12] Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[11]

Rationale in Drug Discovery

Modification at the ethanamine side chain allows for:

  • Exploring Vector Space: Extending the molecule into new regions of the binding pocket.

  • Modulating Physicochemical Properties: Adding polar groups (e.g., carboxylic acids, sulfonamides) to increase solubility or non-polar groups to increase lipophilicity and cell permeability.

  • Introducing New Pharmacophores: Appending groups that can act as H-bond donors/acceptors or carry a charge to interact with specific residues in the target.

Representative Protocol: Amide Coupling using HATU

This protocol details the coupling of a carboxylic acid to the primary amine of the quinoxaline scaffold using HATU, a highly efficient and widely used coupling reagent that minimizes racemization for chiral acids.[13]

Materials:

  • 2-(3-Chloroquinoxalin-2-yl)ethanamine (1.0 eq)

  • Carboxylic Acid (e.g., benzoic acid or a more complex building block) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[13]

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Add a solution of 2-(3-chloroquinoxalin-2-yl)ethanamine (1.0 eq) in a minimal amount of DMF to the reaction mixture.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by adding water. Dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt byproduct), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated quinoxaline derivative.

Visualizing the Derivatization Strategy and Workflow

Diagrams are essential for visualizing complex synthetic pathways and strategic workflows in drug discovery.

G cluster_0 Core Scaffold cluster_1 C3-Position Derivatization (SNAr) cluster_2 Primary Amine Derivatization start 2-(3-Chloroquinoxalin-2-yl)ethanamine c3_amines 3-Aminoquinoxalines start->c3_amines R-NH₂ DIPEA, 120°C c3_ethers 3-Alkoxy/Aryloxyquinoxalines start->c3_ethers R-OH NaH, DMF c3_thioethers 3-Thioquinoxalines start->c3_thioethers R-SH K₂CO₃, DMF c3_carbon 3-Alkynyl/Arylquinoxalines start->c3_carbon R-B(OH)₂ Pd Catalyst, Base n_amides N-Acyl Derivatives start->n_amides R-COOH HATU, DIPEA n_sulfonamides N-Sulfonyl Derivatives start->n_sulfonamides R-SO₂Cl Pyridine, DCM n_alkyl N-Alkyl Derivatives start->n_alkyl R-CHO NaBH(OAc)₃ G cluster_workflow Drug Discovery Workflow synthesis Library Synthesis (SNAr & Amidation) screening In Vitro Screening (e.g., Kinase Assay) synthesis->screening hit_id Hit Identification (Potency & Selectivity) screening->hit_id sar SAR Analysis & Lead Optimization hit_id->sar sar->synthesis Iterative Design adme ADME/Tox Profiling sar->adme

Sources

Method

Application Note: Strategic Development of Chloroquinoxaline-Based Kinase Inhibitors

[1] Executive Summary: The "Privileged" Chloroquinoxaline Scaffold In the realm of small-molecule drug discovery, the quinoxaline ring system is recognized as a "privileged scaffold" due to its ability to bind diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Privileged" Chloroquinoxaline Scaffold

In the realm of small-molecule drug discovery, the quinoxaline ring system is recognized as a "privileged scaffold" due to its ability to bind diverse biological targets, particularly protein kinases.[1] The chloroquinoxaline derivative serves as the critical linchpin in this process. The reactivity of the chlorine atom at the C2 and/or C3 positions allows for rapid, divergent synthesis of library candidates via Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling.

This guide details the operational workflow for utilizing chloroquinoxaline intermediates to develop potent kinase inhibitors, specifically targeting tyrosine kinases (e.g., EGFR, VEGFR) and Ser/Thr kinases (e.g., PI3K, Pim-1).

Module A: Synthetic Chemistry – The "Chloro" Handle

The utility of chloroquinoxalines lies in their electrophilicity. The nitrogen atoms in the pyrazine ring pull electron density, making the carbon-chlorine bond highly susceptible to nucleophilic attack. This allows researchers to "snap on" various pharmacophores to probe the ATP-binding pocket of kinases.

Synthetic Workflow Diagram[3]

The following diagram illustrates the conversion of the chloro-precursor into a functionalized kinase inhibitor.

SynthesisWorkflow Start o-Phenylenediamine Core Quinoxalinone (Tautomeric Core) Start->Core + Diethyl Oxalate Cyclization KeyInt 2-Chloroquinoxaline (The Electrophilic Handle) Core->KeyInt + POCl3 Chlorination Prod1 Amino-Quinoxaline (Hinge Binder) KeyInt->Prod1 SnAr + R-NH2 Prod2 Aryl-Quinoxaline (Hydrophobic Pocket) KeyInt->Prod2 Suzuki Coupling + Ar-B(OH)2

Figure 1: Divergent synthetic pathway transforming the chloroquinoxaline core into diverse kinase inhibitor candidates.

Protocol: Nucleophilic Aromatic Substitution ( )

This protocol describes the substitution of the chlorine atom with an aniline derivative, a common motif for establishing hydrogen bonds with the kinase "hinge" region [1].

Reagents:

  • Substrate: 2-Chloro-3-substituted-quinoxaline (1.0 equiv)

  • Nucleophile: Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Anhydrous DMF or Ethanol

  • Catalyst/Base: p-Toluenesulfonic acid (pTSA) (cat.) or

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 2-chloroquinoxaline in 5 mL of anhydrous ethanol in a round-bottom flask.

  • Addition: Add 1.1 mmol of the aniline nucleophile.

  • Catalysis: Add a catalytic amount (10 mol%) of pTSA. Note: Acid catalysis protonates the ring nitrogen, increasing the electrophilicity of the C-Cl center.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and purify via silica gel flash chromatography.

Expert Insight: For less reactive nucleophiles, switch solvent to DMF and use


 at 

, or employ microwave irradiation to accelerate the reaction [2].

Module B: Structure-Activity Relationship (SAR) Logic

When designing inhibitors using this scaffold, the substituents dictate selectivity.

RegionChemical ModificationBiological Impact
C2 Position Aniline / Urea / AmideHinge Binding: Forms critical H-bonds with the kinase backbone (e.g., Met793 in EGFR) [3].
C3 Position Alkyl / Aryl / HeterocycleGatekeeper/Solvent Front: Bulky groups here can target the "gatekeeper" residue or improve solubility (e.g., piperazine tails) [4].
Benzenoid Ring Halogens (F, Cl) / OMeElectronic Tuning: Electron-withdrawing groups can alter the pKa of the ring nitrogens; lipophilic groups improve membrane permeability.

Data Example: Impact of C2-Substitution on EGFR Inhibition Mock data representative of typical quinoxaline SAR trends [5].

CompoundR-Group (C2)EGFR

(nM)
Solubility (µM)
QX-01 -Cl (Precursor)>10,000Low
QX-02 -NH-Phenyl450Low
QX-03 -NH-(3-Br-Phenyl)12Moderate
QX-04 -NH-(3-ethynyl-phenyl)4.5Moderate

Module C: Biological Validation Protocols

Once synthesized, the chloro-derived library must be validated. We focus on the EGFR signaling pathway , a primary target for quinoxaline derivatives.

Pathway Diagram: Mechanism of Action

EGFRPathway Ligand EGF Ligand Receptor EGFR (RTK) Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Inhibitor Quinoxaline Inhibitor Inhibitor->Receptor  Blocks ATP  Binding Site Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Translocation

Figure 2: Signal transduction cascade of EGFR. The quinoxaline inhibitor competes with ATP at the receptor level, halting downstream proliferation signals.

Protocol: In Vitro Kinase Assay (Luminescence)

This assay quantifies the


 by measuring the depletion of ATP after the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., EGFR-WT or T790M mutant)

  • Substrate: Poly(Glu,Tyr) 4:1

  • Detection Reagent: ADP-Glo™ or Kinase-Glo® (Promega)

Procedure:

  • Plate Setup: Use a white 384-well plate.

  • Inhibitor Addition: Add 2.5 µL of synthesized quinoxaline compound (serial dilutions in DMSO).

  • Enzyme Mix: Add 2.5 µL of Kinase/Substrate buffer mix. Incubate for 10 min at RT to allow inhibitor binding.

  • Initiation: Add 2.5 µL of ATP (at

    
     concentration).
    
  • Reaction: Incubate for 60 min at room temperature.

  • Detection: Add 7.5 µL of Detection Reagent. Incubate 10 min.

  • Read: Measure luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate

    
     using non-linear regression (Sigmoidal dose-response).
    
Protocol: Cellular Target Engagement (Western Blot)

To confirm the compound enters the cell and inhibits the specific target.

  • Cell Culture: Seed A549 or H1975 (EGFR mutant) cells in 6-well plates.

  • Treatment: Treat cells with the inhibitor (e.g., 0.1, 1, 10 µM) for 4 hours.

  • Stimulation: Stimulate with EGF (100 ng/mL) for 15 minutes (if testing WT EGFR).

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Blotting:

    • Primary Antibodies: Anti-pEGFR (Tyr1068), Anti-Total EGFR, Anti-Actin (loading control).

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Validation: A successful inhibitor will show a dose-dependent decrease in pEGFR band intensity while Total EGFR remains constant [6].

Troubleshooting & Optimization

  • Issue: Low yield in

    
     reaction.
    
    • Solution: The chlorine at C2 is generally more reactive than C3. If using 2,3-dichloroquinoxaline, the first substitution is easy; the second requires higher temperatures or Pd-catalysis. Ensure anhydrous conditions to prevent hydrolysis to the quinoxalinone.

  • Issue: Poor cellular potency despite good biochemical

    
    .
    
    • Solution: The compound may have poor permeability. Revisit the SAR (Module B) and introduce solubilizing groups (e.g., morpholine) on the benzenoid ring to improve ADME properties [7].

References

  • BenchChem. Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.Link

  • MDPI. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation.Link

  • ResearchGate. Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights.Link

  • NIH (PubMed). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor.Link

  • BenchChem. Navigating the Synthesis and Activity of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Comparative Guide.Link

  • MDPI. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase.Link

  • NIH (PMC). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation.Link

Sources

Application

Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloroquinoxaline

Introduction: The Strategic Importance of 2,3-Disubstituted Quinoxalines Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents and advanced functional materials.[1] Their diverse biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2,3-Disubstituted Quinoxalines

Quinoxaline derivatives are a cornerstone in the development of novel therapeutic agents and advanced functional materials.[1] Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, stem from their ability to interact with key biological targets.[1] The versatile 2,3-disubstituted quinoxaline scaffold is of particular interest to researchers in medicinal chemistry and drug development. A highly effective and widely used method for synthesizing these compounds is through the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline (DCQX).[1][2][3] This commercially available and readily prepared substrate serves as a versatile building block, allowing for the introduction of a wide array of functional groups.[3]

The presence of two chlorine atoms at the C2 and C3 positions makes DCQX an excellent electrophilic partner for SNAr reactions.[3] This allows for the stepwise or simultaneous substitution of the chlorine atoms, enabling the synthesis of both symmetrical and asymmetrical 2,3-disubstituted quinoxalines.[1][2] This guide provides detailed experimental procedures for these transformations, offering insights into reaction control and optimization for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on 2,3-dichloroquinoxaline proceeds through a well-established addition-elimination mechanism. The process is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bonded to a chlorine atom. This results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The aromaticity of the quinoxaline ring is then restored by the elimination of the chloride ion, which acts as the leaving group.[1]

Experimental Protocols

Preparation of the Starting Material: 2,3-Dichloroquinoxaline

A common and efficient method for the preparation of 2,3-dichloroquinoxaline is the chlorination of quinoxaline-2,3(1H,4H)-dione.[1][4]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)[1] or Thionyl chloride (SOCl₂) with a catalytic amount of DMF[4]

  • Dry methylene chloride (if using SOCl₂)[4]

  • Crushed ice

  • Sodium carbonate solution (for work-up with SOCl₂)[4]

  • Sodium sulfate (for drying)[4]

Procedure using POCl₃:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend quinoxaline-2,3(1H,4H)-dione (e.g., 5.00 g) in phosphorus oxychloride (e.g., 20 mL).[1]

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3 hours.[1] The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture over a generous amount of crushed ice with vigorous stirring.

  • The product will precipitate as an off-white solid. Collect the solid by vacuum filtration.[1]

  • Wash the solid with cold water and dry under vacuum to yield 2,3-dichloroquinoxaline.

Procedure using SOCl₂/DMF:

  • Dissolve quinoxaline-2,3-dione in dry methylene chloride.[4]

  • Add thionyl chloride to the solution.[4]

  • Add a catalytic amount of DMF dropwise to the stirred mixture.[4]

  • Heat the reaction mixture at 40 °C for 6 hours.[4]

  • After cooling, pour the mixture over crushed ice.[4]

  • Extract the product with methylene chloride, wash with sodium carbonate solution, and dry over sodium sulfate.[4]

  • Evaporate the solvent to obtain 2,3-dichloroquinoxaline.[4]

Protocol 1: Synthesis of Symmetrically Substituted 2,3-Bis(alkylthio)quinoxalines

This protocol outlines the synthesis of a symmetrically disubstituted quinoxaline using a sulfur nucleophile.

Materials:

  • 2,3-Dichloroquinoxaline

  • Alkyl thiol (2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N)

  • Solvent (e.g., DMF, Ethanol)[1]

Procedure:

  • Dissolve 2,3-dichloroquinoxaline in the chosen solvent in a round-bottom flask.

  • Add the base to the solution, followed by the dropwise addition of the alkyl thiol.[1]

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC until the starting material is consumed.[1]

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,3-bis(alkylthio)quinoxaline.[1]

Protocol 2: Synthesis of Asymmetrically Substituted 2-Amino-3-chloroquinoxaline (Mono-substitution)

Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-substitution.[5]

Materials:

  • 2,3-Dichloroquinoxaline (1.0 eq)

  • Amine nucleophile (1.0-1.1 eq)

  • Base (e.g., triethylamine, potassium carbonate) if the amine is a salt[5]

  • Solvent (e.g., ethanol, THF)[5]

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroquinoxaline in the chosen solvent.[5]

  • Cool the solution to 0 °C using an ice bath.[5] This helps to control the reactivity and favor mono-substitution.

  • Slowly add the amine nucleophile to the cooled solution.[5] If a base is required, it should be added at this stage.

  • Stir the reaction at 0 °C or allow it to slowly warm to room temperature while closely monitoring its progress by TLC.[5]

  • Once the 2,3-dichloroquinoxaline has been consumed and before significant formation of the di-substituted product is observed, quench the reaction by adding cold water.[5]

  • Extract the product into an organic solvent.[5]

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted 2-amino-3-chloroquinoxaline.[5]

Protocol 3: Synthesis of Asymmetrically Substituted 2-Amino-3-alkoxyquinoxalines

This two-step protocol demonstrates the synthesis of an asymmetrically disubstituted quinoxaline.

Step 1: Synthesis of the 2-Amino-3-chloroquinoxaline Intermediate

  • Follow Protocol 2 to synthesize and isolate the mono-substituted intermediate.

Step 2: Substitution with an Alkoxide Materials:

  • 2-Amino-3-chloroquinoxaline intermediate

  • Sodium alkoxide (1 equivalent)

  • Solvent (e.g., Ethanol, THF)

Procedure:

  • Dissolve the isolated 2-amino-3-chloroquinoxaline intermediate in a suitable solvent.[1]

  • Add one equivalent of the sodium alkoxide.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the final product by column chromatography or recrystallization.[1]

Data Presentation: Reaction Conditions for Various Nucleophiles

Nucleophile TypeExample NucleophileBaseSolventTemperatureProduct Type
Sulfur Alkyl thiolK₂CO₃, Et₃NDMF, EthanolRoom Temp. to heatingSymmetrically or asymmetrically substituted thioether
Nitrogen Primary/Secondary AmineEt₃N, K₂CO₃ (if needed)Ethanol, THF0 °C to Room Temp.Mono- or di-substituted aminoquinoxaline
Oxygen Sodium Alkoxide, PhenolK₂CO₃ (for phenols)Ethanol, THFRoom Temp. to heatingMono- or di-substituted alkoxy/aryloxyquinoxaline
Carbon Grignard Reagents, OrganolithiumsN/ATHF, Diethyl EtherLow TemperaturesMono- or di-substituted alkyl/arylquinoxaline

Visualization of Experimental Workflow

Nucleophilic_Substitution_Workflow cluster_prep Starting Material Preparation cluster_symmetric Symmetric Disubstitution cluster_asymmetric Asymmetric Disubstitution start Quinoxaline-2,3-dione prep Chlorination (POCl₃ or SOCl₂/DMF) start->prep dcqx 2,3-Dichloroquinoxaline (DCQX) prep->dcqx dcqx_sym DCQX dcqx_asym DCQX reaction_sym React with 2 eq. Nucleophile (e.g., R-SH) dcqx_sym->reaction_sym product_sym Symmetrically Disubstituted Quinoxaline reaction_sym->product_sym reaction1_asym React with 1 eq. Nucleophile 1 (e.g., R-NH₂) dcqx_asym->reaction1_asym intermediate Mono-substituted Intermediate reaction1_asym->intermediate reaction2_asym React with 1 eq. Nucleophile 2 (e.g., R-ONa) intermediate->reaction2_asym product_asym Asymmetrically Disubstituted Quinoxaline reaction2_asym->product_asym

Caption: Workflow for symmetric and asymmetric nucleophilic substitution on 2,3-dichloroquinoxaline.

Troubleshooting and Optimization

  • Di-substitution instead of Mono-substitution: This is a common challenge when working with highly reactive nucleophiles. To favor mono-substitution, strictly control the stoichiometry by using a 1:1 molar ratio of 2,3-dichloroquinoxaline to the nucleophile.[5] Conducting the reaction at lower temperatures (e.g., 0 °C or below) and monitoring the reaction closely to quench it upon consumption of the starting material can also significantly improve selectivity.[5]

  • Low Reactivity: If the reaction is sluggish, gentle heating may be required. For less reactive nucleophiles, such as some anilines, microwave irradiation or the addition of a Lewis acid like AlCl₃ can enhance the reaction rate.[3]

  • Purification Challenges: The separation of mono- and di-substituted products, along with unreacted starting material, can be difficult. Careful column chromatography with an optimized solvent system is often necessary.

Conclusion

The nucleophilic substitution on 2,3-dichloroquinoxaline is a robust and versatile method for the synthesis of a wide range of 2,3-disubstituted quinoxalines. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve the desired substitution pattern, whether symmetrical or asymmetrical. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel quinoxaline-based compounds for various applications.

References

  • Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of sym. 2,3-disubstituted quinoxaline. ResearchGate. Available at: [Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

  • (PDF) 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ResearchGate. Available at: [Link]

  • Synthesis of Quinoxaline‐2,3‐diamines via Palladium‐Catalysed Double Isocyanide Insertion Cyclization | Request PDF. ResearchGate. Available at: [Link]

  • Palladium (II)-Catalyzed 2- (Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of CS Bond Direct Cross-Coupling/Sulfonylation. Preprints.org. Available at: [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. Available at: [Link]

  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. MDPI. Available at: [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS Strategies for Purity Analysis of Quinoxaline Derivatives

Introduction & Analytical Challenges Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core for various anti-infective (e.g., Echinomycin), anticancer, and kin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Challenges

Quinoxaline (benzopyrazine) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core for various anti-infective (e.g., Echinomycin), anticancer, and kinase-inhibiting drugs.

From an analytical perspective, quinoxalines present specific challenges that generic "screening gradients" often fail to address:

  • Basicity & Tailing: The nitrogen atoms in the pyrazine ring are weakly basic (pKa ~0.6–0.8 for the parent, but significantly higher for amino-substituted derivatives). This leads to interaction with residual silanols on silica columns, causing severe peak tailing.[1]

  • Regioisomerism: Synthetic routes often yield 6- and 7-substituted isomers (e.g., condensation of monosubstituted o-phenylenediamines with diketones). These isomers possess identical mass and nearly identical polarity, making separation on standard C18 phases difficult.

  • Solubility: Many bioactive quinoxalines exhibit poor aqueous solubility, requiring high organic content in diluents which can distort early-eluting peaks.

This guide details a dual-method approach: a robust HPLC-PDA method for routine purity assessment and a high-sensitivity LC-MS/MS protocol for impurity profiling and structural elucidation.

Method Development Strategy: The "Why" Behind the Parameters

Mobile Phase pH and Silanol Suppression[1]
  • The Problem: At neutral pH, residual silanols on the column packing are ionized (SiO⁻). Protonated quinoxaline nitrogens (QH⁺) interact ionically, causing tailing.[1]

  • The Solution: We utilize Low pH (2.0 – 3.0) mobile phases.

    • Mechanism: Low pH suppresses silanol ionization (keeping them as SiOH) and fully protonates the quinoxaline. While this might seem counterintuitive (analyte is charged), the suppression of the stationary phase charge is the dominant factor for peak symmetry.

    • Modifier Choice:0.1% Formic Acid is preferred for LC-MS compatibility. For HPLC-UV only, 0.1% Trifluoroacetic Acid (TFA) is superior as it acts as an ion-pairing agent, sharpening peaks significantly, though it suppresses MS ionization.

Stationary Phase Selection
  • Standard Purity (C18): A highly end-capped C18 (e.g., C18-capped or hybrid particle) is required to minimize secondary interactions.

  • Isomer Separation (Phenyl-Hexyl): For separating regioisomers (e.g., 6-chloro vs. 7-chloro quinoxaline), a Phenyl-Hexyl column is recommended. The π-π interactions between the stationary phase and the aromatic quinoxaline core provide selectivity orthogonal to hydrophobicity.

Protocol A: HPLC-PDA for Routine Purity & Assay

Objective: Quantify purity and monitor reaction progression. Applicability: Synthetic intermediates, final products (non-GMP and GMP).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent"Plus" denotes double end-capping to reduce tailing of bases.
Mobile Phase A Water + 0.1% TFA (v/v)TFA improves peak shape via ion-pairing.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)ACN has lower viscosity and UV cutoff than MeOH.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temp improves mass transfer and lowers backpressure.
Detection PDA: 254 nm (primary), 210–400 nm scan254 nm targets the benzene ring; scan detects impurities with different chromophores.
Injection Vol 5–10 µLDependent on concentration (target 0.5 mg/mL).
Gradient Profile[2]
Time (min)% Mobile Phase BEvent
0.05Initial Hold (equilibration)
2.05Isocratic hold to trap polar impurities
12.095Linear gradient to elute lipophilic products
15.095Wash column
15.15Re-equilibration
20.05End of run
Sample Preparation
  • Weigh ~5 mg of sample.

  • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

    • Note: If solubility is poor, dissolve in 100% DMSO (0.5 mL) then dilute with Mobile Phase A.

  • Filter through 0.22 µm PTFE filter into an amber vial (quinoxalines can be light-sensitive).

Protocol B: LC-MS/MS for Impurity Identification

Objective: Identify unknown peaks, confirm molecular weight, and separate co-eluting isomers. Applicability: Trace analysis (<0.1% impurities), genotoxic impurity screening.

Mass Spectrometry Source Parameters (ESI+)

Quinoxalines ionize readily in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atoms.

ParameterSettingNotes
Ionization ESI Positive[M+H]⁺ is the dominant species.
Capillary Voltage 3.5 kVStandard starting point.
Cone Voltage 30 VOptimize: Too high causes in-source fragmentation.
Desolvation Temp 350°CHigh temp needed for aqueous mobile phases.
Desolvation Gas 800 L/hr (N₂)Ensures efficient droplet evaporation.
Scan Range 100 – 1000 m/zCovers most synthetic derivatives and dimers.
LC-MS Compatible Mobile Phase
  • Replace TFA: TFA suppresses ionization in MS.

  • New Buffer: 10 mM Ammonium Formate (pH 3.7) or 0.1% Formic Acid in Water.[2][3]

  • Column: Waters XSelect CSH C18 (Charged Surface Hybrid) is excellent for MS as it maintains good peak shape for bases even with weak acids like formic acid.

Workflow Visualization: Decision Tree for Method Selection

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the synthetic stage and impurity profile.

Quinoxaline_Analysis_Workflow Start Crude Synthetic Quinoxaline Solubility Check Solubility (DMSO/MeOH/ACN) Start->Solubility Initial_HPLC Run Protocol A (HPLC-UV, C18, TFA) Solubility->Initial_HPLC Decision_Purity Is Purity > 95%? Initial_HPLC->Decision_Purity Pass_QC Release for Biology/Next Step Decision_Purity->Pass_QC Yes Fail_QC Analyze Impurity Profile Decision_Purity->Fail_QC No Impurity_Type Impurity Characteristics? Fail_QC->Impurity_Type Case_Isomer Regioisomers Suspected (e.g., 6- vs 7-substituted) Impurity_Type->Case_Isomer Doublet Peaks Case_Unknown Unknown Mass/Structure Impurity_Type->Case_Unknown Single Unknown Peak Action_Isomer Switch to Phenyl-Hexyl Column (Methanol Mobile Phase) Case_Isomer->Action_Isomer Action_MS Run Protocol B (LC-MS) (ESI+, Formic Acid) Case_Unknown->Action_MS Result_Isomer Optimize Separation (Pi-Pi Selectivity) Action_Isomer->Result_Isomer Result_MS Identify by m/z & Fragmentation Action_MS->Result_MS

Figure 1: Decision tree for analytical method selection. Note the branch for regioisomer separation, a common issue in quinoxaline synthesis requiring specialized stationary phases.

Troubleshooting & Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the data, every run must meet specific System Suitability Testing (SST) criteria.

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Tailing (T > 1.5) Silanol interactionEnsure pH < 3.0. Increase buffer concentration. Switch to "CSH" or "Shield" RP columns.
Split Peaks Regioisomers or Sample SolventIf isomers: Switch to Phenyl-Hexyl. If solvent: Reduce injection volume or match solvent to mobile phase.
Carryover Basic residue on injectorChange needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.
No MS Signal TFA SuppressionCRITICAL: Ensure Mobile Phase uses Formic Acid or Ammonium Formate, NOT TFA.
Acceptance Criteria (SST)

For a valid purity analysis run:

  • Resolution (Rs): > 1.5 between the main peak and nearest impurity.

  • Tailing Factor (T): < 1.5 (Strict control for basic quinoxalines).

  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

References

  • Separation of Quinoxaline Regioisomers: Journal of Chromatography A, "Separation of Quinoxaline on Newcrom R1 HPLC column." SIELC Technologies. Link

  • LC-MS Method Development: Chromatography Online, "Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies." Link

  • Impurity Profiling (Brimonidine Example): Der Pharma Chemica, "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate." Link

  • Genotoxic Impurities (Quinoxaline-1,4-dioxides): Analytical Methods, "Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography." Link

  • General Quinoxaline Chemistry: Wikipedia, "Quinoxaline." Link

Sources

Application

Scale-up synthesis of quinoxaline intermediates in drug development

Application Note: Process Development & Scale-Up of Quinoxaline Scaffolds Introduction: The Process Chemistry Gap The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of Quinoxaline Scaffolds

Introduction: The Process Chemistry Gap

The quinoxaline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in kinase inhibitors (e.g., Lenvatinib), antibiotics (e.g., Echinomycin), and antiglaucoma agents (e.g., Brimonidine). While bench-scale synthesis is well-documented, the transition to kilogram-scale production is fraught with thermal and safety risks that are often invisible at the milligram scale.

This guide bridges the gap between medicinal chemistry and process engineering. It focuses on the two most critical transformations in the quinoxaline pipeline: the ring-closure condensation and the subsequent C2-functionalization (chlorination) .

Route Selection & Safety Assessment

Before initiating scale-up, a rigorous assessment of the synthetic route is required. We evaluate the two primary methodologies based on "Process Mass Intensity" (PMI) and thermal safety.

Table 1: Comparative Analysis of Synthetic Routes for Scale-Up

FeatureRoute A: Classic Condensation Route B: Oxidative Cyclization
Reagents 1,2-Diamine + 1,2-Dicarbonyl1,2-Diamine +

-Hydroxy Ketone
Atom Economy High (Water is the only byproduct)Lower (Requires oxidant)
Thermal Risk High Exotherm (Instantaneous)Moderate (Controlled by oxidant addition)
Impurity Profile Regioisomers (if diamine is substituted)Over-oxidation byproducts
Scale-Up Verdict Preferred (If exotherm is managed)Avoid (Oxidants like MnO

are difficult to handle at kg scale)

Expert Insight: For scale-up, we exclusively recommend Route A using bisulfite adducts of the dicarbonyls where possible. Free glyoxal or volatile dicarbonyls pose polymerization risks and aggressive exotherms. Bisulfite adducts release the reactive aldehyde species slowly in situ, acting as a "chemical dosing pump" that smooths the heat release profile.

Protocol A: Green Scale-Up of 2-Hydroxyquinoxaline

This protocol demonstrates the synthesis of quinoxalin-2(1H)-one (2-hydroxyquinoxaline), a versatile intermediate. We utilize a water-based solvent system to eliminate the need for chromatographic purification.

Reaction Logic & Mechanism

The reaction proceeds via a double condensation. The driving force is the formation of the aromatic pyrazine ring.

  • Critical Process Parameter (CPP): pH control. The reaction is acid-catalyzed, but the product precipitates at neutral/acidic pH.

  • Safety Control: Slow addition of the dicarbonyl component to the diamine solution to prevent "thermal runaway."

Step-by-Step Protocol (100g Scale)
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead mechanical stirrer (high torque), internal temperature probe, and a dropping funnel. Connect a reflux condenser.

  • Diamine Charge: Charge o-phenylenediamine (OPD) (108.1 g, 1.0 mol) and Deionized Water (800 mL). Stir at 300 RPM.

    • Note: OPD is a sensitizer. Use full PPE.[1][2][3]

  • Solubilization: Heat the slurry to 40°C. The OPD will partially dissolve.

  • Reagent Preparation: In a separate vessel, dissolve Glyoxylic acid (50% w/w in water) (148 g, 1.0 mol) in 200 mL water.

  • Controlled Addition (The Exotherm): Add the Glyoxylic acid solution to the reactor over 60 minutes .

    • Constraint: Maintain internal temperature

      
      . Use jacket cooling if necessary.
      
  • Reaction: Once addition is complete, heat the mixture to 90°C for 2 hours. The solution will darken, and solids may dissolve before reprecipitating.

  • Crystallization: Cool the reactor linearly to 20°C over 4 hours. This slow ramp promotes large crystal growth (better filtration).

  • Filtration: Filter the slurry. Wash the cake with Cold Water (2 x 100 mL) followed by Cold Ethanol (1 x 50 mL) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

    • Expected Yield: 85-92%

    • Purity: >98% (HPLC)

Workflow Visualization

G Start Start: o-Phenylenediamine + Water Add Addition: Glyoxylic Acid (T < 55°C) Start->Add Dissolution Heat Reaction: 90°C (2 Hours) Add->Heat Condensation Cool Crystallization: Ramp to 20°C (4 Hours) Heat->Cool Precipitation Filter Filtration & Wash (Water/EtOH) Cool->Filter Isolation Dry Final Product: 2-Hydroxyquinoxaline Filter->Dry Purification

Figure 1: Process flow for the aqueous synthesis of 2-hydroxyquinoxaline avoiding chromatography.

Protocol B: Safety-Critical Chlorination (POCl )

Converting the hydroxy group to a chloro group (e.g., 2-chloroquinoxaline ) is essential for subsequent S


Ar couplings. This step conventionally uses Phosphorus Oxychloride (POCl

).

CRITICAL SAFETY WARNING: The "Quench" step of POCl


 reactions is the most common cause of pilot-plant accidents. The hydrolysis of excess POCl

is exothermic and has a variable induction period.
The "Inverse Quench" Strategy

Never add water to the reaction mixture. You must add the reaction mixture to the quench solution (Inverse Quench).

  • Hazard: Accumulation of Phosphorodichloridic acid .[4] If the quench is too cold or poorly mixed, this intermediate accumulates and then decomposes violently when the temperature rises.

Scale-Up Protocol
  • Reaction: Suspend 2-hydroxyquinoxaline (50 g) in Toluene (250 mL). Add POCl

    
     (1.5 equiv) and catalytic DMF (0.5 mL). Heat to reflux (approx. 105°C) until reaction is complete (HPLC monitoring).
    
  • Distillation (Strip): Distill off excess POCl

    
     and Toluene under reduced pressure. Do not distill to dryness (risk of thermal decomposition). Leave a "stirratable" oil.
    
  • Quench Preparation: In a separate vessel, prepare a solution of K

    
    CO
    
    
    
    (10% aq)
    or NaOH (2M) at 0-5°C.
  • The Inverse Quench: Slowly transfer the hot organic concentrate into the cold basic solution.

    • Rate Control: Maintain quench temp

      
      .
      
    • pH Control: Ensure pH remains basic (>9) to neutralize HCl immediately.

  • Separation: Separate the organic layer (Toluene). Wash with brine.

  • Filtration: Pass through a pad of silica or charcoal (to remove tarry residues) and concentrate.

Safety Decision Logic

Safety Start Reaction Complete (Excess POCl3 present) Distill Vacuum Distillation (Remove bulk POCl3) Start->Distill Check Is Residue Dry? Distill->Check Danger STOP: Explosion Risk (Add solvent immediately) Check->Danger Yes Safe Residue is Flowable Oil Check->Safe No Quench INVERSE QUENCH (Add Oil to Water/Base) Safe->Quench Direct Direct Quench (Water into Oil) Safe->Direct DO NOT DO THIS Boom Runaway Exotherm (FAILURE) Direct->Boom

Figure 2: Safety logic for handling POCl3 workups. The inverse quench is mandatory for scale-up.

Regioselectivity in Substituted Quinoxalines

When using substituted 1,2-diamines (e.g., 4-methyl-1,2-diaminobenzene), regioselectivity becomes a challenge. The condensation with an unsymmetrical dicarbonyl (like ethyl glyoxalate) yields two isomers: 6-substituted and 7-substituted .

  • Rule of Thumb:

    • Electron Donating Groups (EDG) on the diamine (e.g., -Me, -OMe) generally favor the formation of the 7-isomer when reacting with keto-esters, due to the increased nucleophilicity of the amine para to the EDG.

    • Electron Withdrawing Groups (EWG) (e.g., -Cl, -NO

      
      ) deactivate the para amine, often leading to mixtures or favoring the 6-isomer .
      

Data Presentation: Regioisomer Ratios (Representative)

Substituent (R) on DiamineDicarbonyl ReagentMajor IsomerRatio (A:B)
H Ethyl GlyoxalateN/A1:1
4-Methyl (EDG) Ethyl Glyoxalate7-Methylquinoxalin-2-one~4:1
4-Nitro (EWG) Ethyl GlyoxalateMixture~1.5:1
4-Chloro (EWG) Ethyl GlyoxalateMixture~1:1

Note: Separation of these isomers usually requires recrystallization from Ethanol/Acetic Acid mixtures rather than chromatography.

References

  • Thiery, E., et al. (2021). "A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines." Thieme Connect. Link

  • Nair, D., et al. (2015). "Recent advances in the transition-metal-free synthesis of quinoxalines." NIH / PMC. Link

  • BenchChem Tech Support. (2025).[5] "Addressing regioselectivity issues in functionalizing asymmetric quinoxalines." BenchChem.[5] Link

  • Organic Chemistry Portal. "Synthesis of Quinoxalines: Recent Literature and Protocols." Organic-Chemistry.org. Link

  • Anderson, N. (2012). "Practical Process Research & Development - A Guide for Organic Chemists." (Standard text regarding POCl3 safety and inverse quench protocols).

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Method

In Vitro Biological Assays for Novel Quinoxaline Derivatives: A Senior Application Scientist's Guide

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Quinoxaline Scaffold

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1] This unique arrangement confers upon quinoxaline derivatives a diverse array of pharmacological activities, making them a focal point in the quest for novel therapeutic agents.[2] Researchers have successfully synthesized numerous quinoxaline derivatives that exhibit potent anticancer, antimicrobial, and anti-inflammatory properties, underscoring the vast potential of this chemical class in addressing significant unmet medical needs.[3][4][5]

This guide provides a comprehensive overview of the key in vitro biological assays essential for the preclinical evaluation of novel quinoxaline derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the scientific rationale behind the selection of each assay. By understanding the "why" as well as the "how," researchers can generate robust and meaningful data to drive their drug discovery programs forward.

I. Anticancer Activity: Unraveling the Cytotoxic Potential

Quinoxaline derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like topoisomerase II and various kinases.[1][6][7] The initial assessment of a novel quinoxaline derivative's anticancer potential invariably begins with in vitro cytotoxicity screening against a panel of human cancer cell lines.

A. Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] The principle of the assay lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • Human cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer)[7][10]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Novel quinoxaline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.[11]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Exemplar In Vitro Anticancer Activity of Quinoxaline Derivatives

Compound ClassSpecific DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Quinoxaline-basedCompound IVProstate (PC-3)MTT2.11[7][12]
Quinoxaline-basedCompound IIIProstate (PC-3)MTT4.11[7]
Quinoxaline-basedCompound 4mLung (A549)MTT9.32[3]
Quinoxaline-basedCompound 4bLung (A549)MTT11.98[3]
B. Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Once a compound demonstrates significant cytotoxicity, the next critical step is to determine the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common pathway for anticancer agents.[13] Concurrently, analyzing the cell cycle can reveal if the compound halts cell proliferation at a specific phase.[6]

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the a hallmark of apoptosis.[14] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye like FITC to label apoptotic cells.[14] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[14] This dual-staining method, analyzed by flow cytometry, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]

Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[16]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control.[11]

  • Cell Collection: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[16]

  • Washing: Wash the cells once with cold PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[17]

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16]

Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell.[1] By staining fixed and permeabilized cells with PI and analyzing them via flow cytometry, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1] This allows for the identification of cell cycle arrest at a specific phase induced by the test compound.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cancer cells treated with the quinoxaline derivative

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution (100 µg/mL in PBS)[18]

  • Propidium Iodide (PI) solution (50 µg/mL in PBS)[18]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.[13]

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[13]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[13]

  • Rehydration and Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[13]

  • RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA, ensuring that PI only stains DNA.[13][18]

  • PI Staining: Add 400 µL of PI solution and incubate for 5-10 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events. The PI fluorescence should be measured on a linear scale.[13]

C. Investigating Molecular Targets: DNA Interaction Studies

Many quinoxaline derivatives exert their anticancer effects by interacting with DNA.[8] Understanding this interaction is crucial for mechanism-of-action studies. Several biophysical techniques can be employed to investigate the binding of novel quinoxaline derivatives to DNA.

This technique monitors changes in the absorbance spectrum of DNA upon the addition of the quinoxaline derivative. Intercalation of the compound between DNA base pairs typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength), indicating a strong interaction.[8]

Ethidium bromide is a fluorescent dye that intercalates into DNA, resulting in a significant increase in its fluorescence.[19] A compound that can displace the bound EtBr will cause a quenching of this fluorescence.[20] This assay provides evidence for an intercalative binding mode of the test compound.

The intercalation of a compound into the DNA double helix causes an increase in the length of the DNA molecule, which in turn leads to an increase in the viscosity of the DNA solution.[3] Conversely, compounds that bind in the grooves of the DNA have a minimal effect on its length and viscosity.[3]

Workflow for Anticancer Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Data Interpretation A Novel Quinoxaline Derivative B MTT Assay on Cancer Cell Lines A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D If Active E Cell Cycle Analysis (PI Staining) C->E If Active F DNA Interaction Studies (UV-Vis, EtBr, Viscosity) C->F Hypothesized Target G Apoptotic Induction? D->G H Cell Cycle Arrest? E->H I DNA Binding Mode? F->I G A Novel Quinoxaline Derivative B Prepare Serial Dilutions in 96-well plate A->B D Inoculate Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 16-20h D->E F Read MIC (Lowest concentration with no growth) E->F

Figure 2: Workflow for the broth microdilution MIC assay.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Quinoxaline derivatives have shown potential as anti-inflammatory agents by inhibiting key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).

A. Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. [17]Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. An in vitro assay to measure the inhibition of COX-1 and COX-2 is therefore a valuable tool for screening potential anti-inflammatory quinoxaline derivatives.

Protocol 5: COX Inhibition Assay (Colorimetric)

Materials:

  • COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Novel quinoxaline derivatives

  • 96-well plate

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX enzyme, heme, and test inhibitor in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2) to the appropriate wells. Add the quinoxaline derivative at various concentrations to the inhibitor wells.

  • Pre-incubation: Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to all wells to start the reaction.

  • Color Development: The peroxidase activity of COX will oxidize the colorimetric probe (TMPD), leading to a color change that can be monitored spectrophotometrically.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the quinoxaline derivative and determine the IC₅₀ value.

B. Lipoxygenase (LOX) Inhibition Assay

Lipoxygenases are enzymes that catalyze the peroxidation of polyunsaturated fatty acids like linoleic acid and arachidonic acid, leading to the production of leukotrienes, which are also potent inflammatory mediators. Inhibition of LOX is another important mechanism for anti-inflammatory drugs.

Protocol 6: Lipoxygenase Inhibition Assay (Spectrophotometric)

Materials:

  • Soybean lipoxygenase (15-LOX)

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Novel quinoxaline derivatives

  • UV-transparent 96-well plate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare a solution of lipoxygenase in borate buffer. Prepare a solution of linoleic acid in the same buffer.

  • Reaction Mixture: In a UV-transparent plate or cuvette, add the borate buffer and the quinoxaline derivative at various concentrations.

  • Enzyme Addition and Incubation: Add the lipoxygenase solution and incubate for a few minutes to allow for inhibitor binding.

  • Initiate Reaction: Add the linoleic acid solution to start the reaction.

  • Absorbance Measurement: The formation of hydroperoxides from linoleic acid by LOX leads to an increase in absorbance at 234 nm. Monitor this increase over time using a spectrophotometer.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of LOX inhibition and the IC₅₀ value.

Inflammatory Pathway and Assay Targets

G cluster_0 A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C COX-1 / COX-2 B->C E Lipoxygenase (LOX) B->E D Prostaglandins C->D G Inflammation D->G F Leukotrienes E->F F->G

Figure 3: Simplified inflammatory cascade showing the targets for COX and LOX inhibition assays.

Conclusion: A Roadmap for Discovery

The in vitro assays detailed in this guide provide a robust framework for the initial biological characterization of novel quinoxaline derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory potential, researchers can identify promising lead compounds for further development. It is imperative to remember that these in vitro assays are the first step in a long and complex drug discovery journey. Compounds that demonstrate promising activity in these assays will require further validation in more complex cellular models, animal studies, and eventually, human clinical trials. However, the foundational data generated from these well-designed and meticulously executed in vitro experiments are the essential bedrock upon which successful therapeutic development is built.

References

  • A Comparative Analysis of Quinoxaline-Based Anticancer Agents - Benchchem. (URL: )
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (URL: [Link])

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  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])

  • Broth Microdilution | MI - Microbiology. (URL: [Link])

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  • Ethidium bromide (EtBr) displacement assay with increasing... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Viscosity measurements of DNA solutions with and without condensing agents - National Institute of Standards and Technology. (URL: [Link])

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  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing. (URL: [Link])

  • Cell‐cycle analysis by flow cytometry: (a) control Hep G‐2 cell line... - ResearchGate. (URL: [Link])

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  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC. (URL: [Link])

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (URL: [Link])

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed. (URL: [Link])

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Application

Application Notes and Protocols for the Functionalization of the Ethanamine Side Chain

Introduction: The Ethanamine Moiety - A Cornerstone in Modern Chemistry The ethanamine side chain, a seemingly simple ethylamine substituent, is a structural motif of profound importance across the chemical sciences. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ethanamine Moiety - A Cornerstone in Modern Chemistry

The ethanamine side chain, a seemingly simple ethylamine substituent, is a structural motif of profound importance across the chemical sciences. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for robust and versatile methods for its chemical modification.[1] The primary amino group of the ethanamine moiety serves as a versatile handle for introducing a vast array of functional groups, thereby enabling the fine-tuning of a molecule's physicochemical and biological properties. This guide provides an in-depth exploration of key protocols for the functionalization of the ethanamine side chain, offering researchers, scientists, and drug development professionals a detailed and practical resource for their synthetic endeavors.

Core Functionalization Strategies

The strategic modification of the ethanamine side chain hinges on a selection of powerful and well-established chemical transformations. The choice of a particular protocol is dictated by the desired functionality, the complexity of the starting material, and the required reaction conditions.

N-Acylation: Forging Amide Bonds

N-acylation is a fundamental and widely employed method for converting the primary amine of an ethanamine side chain into an amide. This transformation is pivotal in drug discovery for modulating properties such as solubility, metabolic stability, and receptor binding affinity.[2]

Causality Behind Experimental Choices: The classical Schotten-Baumann conditions, utilizing an acyl chloride or anhydride with a base, are often favored for their high yields and broad applicability.[2] The base is crucial for neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing protonation of the starting amine, which would render it non-nucleophilic. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used as they are inert to the reaction conditions and effectively solubilize the reactants.

Protocol 1: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)

Materials:

  • Substrate containing an ethanamine side chain

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the ethanamine-containing substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • Slowly add the acyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.[3]

N-Alkylation: Expanding the Carbon Skeleton

N-alkylation introduces alkyl groups to the nitrogen atom of the ethanamine side chain, a common strategy to modulate the steric and electronic properties of the molecule. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging due to the increased nucleophilicity of the newly formed secondary amine.[4]

Causality Behind Experimental Choices: Reductive amination offers a more controlled approach to mono-alkylation compared to direct alkylation with alkyl halides.[5] This one-pot reaction involves the in-situ formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then selectively reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6] These reducing agents are particularly effective because they are less reactive towards the starting carbonyl compound and preferentially reduce the protonated imine (iminium ion).[5]

Protocol 2: Reductive Amination

Materials:

  • Substrate containing an ethanamine side chain

  • Aldehyde or ketone (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the ethanamine-containing substrate and the carbonyl compound in anhydrous DCE or MeOH, add a catalytic amount of acetic acid (this can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.[7]

N-Sulfonylation: Introducing Sulfonamides

The sulfonamide functional group is a key pharmacophore in many drugs. N-sulfonylation of the ethanamine side chain is a reliable method for its introduction.[8]

Causality Behind Experimental Choices: The reaction of an amine with a sulfonyl chloride in the presence of a base like pyridine or triethylamine is a standard procedure.[9] The base not only scavenges the HCl produced but can also act as a nucleophilic catalyst. Pyridine is often used as both the base and the solvent.

Protocol 3: N-Sulfonylation

Materials:

  • Substrate containing an ethanamine side chain

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 equivalents)

  • Pyridine or anhydrous DCM with triethylamine (2.0 equivalents)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the ethanamine-containing substrate in pyridine or anhydrous DCM.

  • If using DCM, add triethylamine.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours.

  • If pyridine is the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography or recrystallization.[9]

Protecting Group Strategies for Ethanamine Functionalization

In complex molecules with multiple reactive sites, the use of protecting groups is essential to achieve chemoselectivity.[10] For the ethanamine side chain, the primary amine may need to be temporarily masked to allow for reactions at other parts of the molecule.

Common Amine Protecting Groups:

Protecting GroupAbbreviationIntroduction ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM)[11][12]
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[13]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% piperidine in DMF)[12]

Causality Behind Experimental Choices: The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of its removal. For instance, the Boc group is acid-labile, making it unsuitable for reactions requiring acidic conditions, whereas the Fmoc group is base-labile.[10][13] This differential reactivity allows for orthogonal protection strategies in the synthesis of complex molecules like peptides.[10]

Protocol 4: Boc Protection of an Ethanamine Side Chain

Materials:

  • Substrate containing an ethanamine side chain

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 equivalents) or aqueous sodium bicarbonate

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the ethanamine-containing substrate in a mixture of THF and water or in DCM.

  • Add triethylamine or an aqueous solution of sodium bicarbonate.

  • Add (Boc)₂O to the solution and stir vigorously at room temperature for 2-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, remove the organic solvent in vacuo if THF was used.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the Boc-protected amine.

Advanced Protocols for Ethanamine Functionalization

Buchwald-Hartwig Amination: Forging C-N Bonds to Aromatic Systems

For the synthesis of N-aryl ethanamines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[14][15] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and the ethanamine side chain, a transformation that is often difficult to achieve through classical methods.[14]

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination relies on a palladium catalyst, a phosphine ligand, and a base.[16] The choice of ligand is critical and depends on the specific substrates. Sterically hindered, electron-rich phosphine ligands often give the best results. The base (e.g., sodium tert-butoxide, potassium phosphate) is required for the deprotonation of the amine and to facilitate the catalytic cycle.[15]

Data Presentation: A Comparative Overview of Functionalization Protocols

ProtocolReagentsConditionsAdvantagesLimitations
N-Acylation Acyl chloride/anhydride, base0 °C to RTHigh yields, broad substrate scope, robust reactionUse of corrosive acyl halides, potential for side reactions with other nucleophiles
Reductive Amination Aldehyde/ketone, NaBH(OAc)₃ or NaBH₃CNRoom temperatureControlled mono-alkylation, mild conditions, one-pot procedureLimited to the availability of corresponding aldehydes/ketones, potential for over-reduction
N-Sulfonylation Sulfonyl chloride, base0 °C to RTFormation of stable sulfonamides, reliable reactionSulfonyl chlorides can be moisture-sensitive
Buchwald-Hartwig Amination Aryl halide/triflate, Pd catalyst, phosphine ligand, baseElevated temperaturesForms C(sp²)-N bonds, excellent functional group toleranceRequires expensive and air-sensitive catalysts and ligands, optimization of reaction conditions often necessary

Visualization of Experimental Workflows

Decision-Making Workflow for Ethanamine Functionalization

Functionalization_Decision_Tree start Desired Functionalization of Ethanamine Side Chain q1 Introduce an Acyl Group (Amide)? start->q1 q2 Introduce an Alkyl Group? start->q2 q3 Introduce a Sulfonyl Group? start->q3 q4 Introduce an Aryl Group? start->q4 p1 N-Acylation Protocol q1->p1 Yes p2 Reductive Amination Protocol q2->p2 Yes p3 N-Sulfonylation Protocol q3->p3 Yes p4 Buchwald-Hartwig Amination q4->p4 Yes

Caption: A decision tree to guide the selection of the appropriate functionalization protocol.

Workflow for a Protected Ethanamine Functionalization

Protected_Functionalization_Workflow start Ethanamine Substrate protect Protect Amine (e.g., Boc Protection) start->protect reaction Reaction at another functional group protect->reaction deprotect Deprotect Amine (e.g., TFA) reaction->deprotect functionalize Functionalize Amine (e.g., N-Acylation) deprotect->functionalize final_product Final Product functionalize->final_product

Caption: A generalized workflow involving protection and deprotection of the ethanamine side chain.

Conclusion

The functionalization of the ethanamine side chain is a versatile and powerful tool in modern synthetic chemistry. The protocols outlined in this guide, from fundamental N-acylation and N-alkylation to more advanced cross-coupling reactions, provide a robust toolkit for chemists. A thorough understanding of the underlying mechanisms and careful consideration of the substrate and desired outcome will enable the successful application of these methods in the synthesis of novel molecules with tailored properties.

References

  • ChemRxiv. (n.d.). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Taherinia, Z., Hajjami, M., & Ghorbani-Choghamarani, A. (n.d.). Methods and Strategies for C-N Bond Formation Reactions. University of California Los Angeles. Retrieved from [Link]

  • PMC. (2025). β-alkoxy enones for biocompatible primary amine conjugation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mishra, B. K., Mukherjee, P., Dash, S., Patel, S., & Pati, H. N. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants.
  • Royal Society of Chemistry. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. Retrieved from [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Retrieved from [Link]

  • ResearchGate. (2025). N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Manchester. (n.d.). A cooperative approach to C–N bond formation. Retrieved from [Link]

  • ACS Publications. (2020). Formation of Enamines via Catalytic Dehydrogenation by Pincer-Iridium Complexes. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • PMC. (n.d.). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PMC. (n.d.). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: a cautionary note for lipid analyses. Retrieved from [Link]

  • ACS Publications. (2024). Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Formation of mono- and dual-labelled antibody fragment conjugates via reversible site-selective disulfide modification and proximity induced lysine reactivity. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Formamidine as an Easy‐On and Easy‐Off Linker for Reversible Crosslinking of Two Alkyl Amines in Peptide Stapling and Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical C–N Bond Formation for Sustainable Amine Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and analgesic activity of some side-chain modified anpirtoline derivatives. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Advanced One-Pot Synthesis Methods for Quinoxaline Scaffolds

Introduction: The Enduring Significance of the Quinoxaline Scaffold The quinoxaline motif, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, stands as a "privileged scaffold" in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Quinoxaline Scaffold

The quinoxaline motif, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] Its rigid, planar structure and hydrogen bond accepting capabilities allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

Traditional synthetic routes, often involving the condensation of pre-formed 1,2-dicarbonyl compounds with o-phenylenediamines, are effective but can suffer from the instability or limited availability of the dicarbonyl starting materials.[4] Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, perfectly align with these principles.[5] Such strategies not only streamline workflows and reduce waste but also enable the construction of complex molecular architectures from simple, readily available precursors.

This guide provides an in-depth exploration of several field-proven, one-pot methodologies for constructing the quinoxaline core. We will move beyond simple procedural lists to dissect the causality behind each protocol, offering insights into catalyst choice, reaction mechanisms, and substrate scope. The protocols described herein are designed to be robust and self-validating for researchers, scientists, and drug development professionals.

Logical Framework for One-Pot Quinoxaline Synthesis

The efficiency of one-pot methods stems from the strategic combination of reactions. Most modern approaches can be categorized by how the critical 1,2-dicarbonyl equivalent is generated and trapped in situ, or by circumventing this intermediate entirely through novel bond-forming cascades.

G cluster_pot One-Pot Transformation A α-Hydroxy Ketones / Vicinal Diols Pot Single Reaction Vessel A->Pot B Aldehydes B->Pot C N-Arylenamines C->Pot D Alkynes / Alkenes D->Pot E MCR Components (e.g., Ketones, Sulfur) E->Pot M1 In Situ Oxidation to 1,2-Dicarbonyl Pot->M1 I₂, MnO₂, Fe(CO)₅ or Aerobic Oxidation M2 Tandem Azidation / Oxidative Cyclization Pot->M2 TMSN₃, PIDA or Electrochemistry M3 Convergent Multicomponent Assembly Pot->M3 Base or Metal Catalysis Quinoxaline Quinoxaline Scaffold M1->Quinoxaline M2->Quinoxaline M3->Quinoxaline

Figure 1: Conceptual workflow of modern one-pot quinoxaline syntheses.

Methodology 1: Iodine-Catalyzed Oxidative Cyclization from α-Hydroxy Ketones

This approach is a cornerstone of modern quinoxaline synthesis, leveraging a simple, inexpensive catalyst to generate the reactive 1,2-dicarbonyl intermediate in situ. The classic condensation is thus upgraded into a highly efficient one-pot, two-step process.[6][7]

Causality and Mechanistic Insight: The reaction proceeds via two distinct stages within the same pot. First, molecular iodine (I₂) catalyzes the oxidation of the α-hydroxy ketone (e.g., benzoin) to the corresponding 1,2-diketone (e.g., benzil). Dimethyl sulfoxide (DMSO) often serves as both a solvent and the terminal oxidant in this step, being reduced to dimethyl sulfide.[6] Once the diketone is formed, it undergoes a classical condensation reaction with the o-phenylenediamine. The two imine bonds are formed sequentially, followed by dehydration to yield the aromatic quinoxaline ring. The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and mild reaction conditions.

G cluster_step2 Step 2: Condensation & Aromatization A α-Hydroxy Ketone B 1,2-Diketone (Reactive Intermediate) A->B D Dihydroquinoxaline B->D C o-Phenylenediamine C->D E Quinoxaline Product D->E Dehydration / Aromatization

Figure 2: Workflow for iodine-catalyzed synthesis from α-hydroxy ketones.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline from Benzoin

Materials:

  • Benzoin (1.0 mmol, 212.2 mg)

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Iodine (I₂) (0.2 mmol, 50.8 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Ethanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzoin (1.0 mmol), o-phenylenediamine (1.0 mmol), and iodine (0.2 mmol).

  • Add anhydrous DMSO (5 mL) to the flask.

  • Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature. Pour the dark solution into a separatory funnel containing 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 25 mL of saturated Na₂S₂O₃ solution (to quench excess iodine), 25 mL of water, and 25 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a solid. Purify by recrystallization from hot ethanol to afford 2,3-diphenylquinoxaline as a crystalline solid.

Expected Outcome & Validation: This protocol reliably produces 2,3-diphenylquinoxaline in high yields, often ranging from 85-95%.[6] The product's identity can be confirmed by melting point analysis and standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS).

Substrate (α-Hydroxy Ketone)Substrate (o-Diamine)Typical Yield (%)Reference
Benzoino-Phenylenediamine92%[6]
4,4'-Dimethoxybenzoino-Phenylenediamine95%[6]
Anisoin4,5-Dimethyl-1,2-phenylenediamine90%[7]
Furoino-Phenylenediamine88%[6]

Methodology 2: Tandem Oxidative Azidation/Cyclization from N-Arylenamines

This advanced strategy constructs the quinoxaline core through a sophisticated cascade of C-N bond formations, starting from readily accessible N-arylenamines. It bypasses the traditional dicarbonyl intermediate entirely.[8]

Causality and Mechanistic Insight: The reaction is initiated by the oxidative azidation of the N-arylenamine using trimethylsilyl azide (TMSN₃) as the nitrogen source and an oxidant like (diacetoxyiodo)benzene (PIDA).[8] This forms a vinyl azide intermediate. Subsequent oxidation of this intermediate is proposed to generate an iminyl radical, which undergoes an intramolecular cyclization onto the appended aryl ring. This cyclization forges the second C-N bond and establishes the heterocyclic core, which then aromatizes to the final quinoxaline product.[8] This method is powerful for accessing quinoxalines with specific substitution patterns not easily obtained through classical routes. An electrochemical, metal-free version of this transformation has also been developed, highlighting its alignment with green chemistry principles.[3][9]

Protocol 2: Synthesis of Ethyl 2-methyl-3-phenylquinoxaline-6-carboxylate

Materials:

  • Ethyl 4-amino-3-(1-phenylprop-1-en-2-ylamino)benzoate (N-arylenamine) (0.5 mmol)

  • Trimethylsilyl azide (TMSN₃) (1.0 mmol)

  • (Diacetoxyiodo)benzene (PIDA) (1.2 mmol)

  • Dichloromethane (DCM), anhydrous (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the N-arylenamine substrate (0.5 mmol) in anhydrous DCM (5 mL).

  • Add TMSN₃ (1.0 mmol) to the solution via syringe and stir for 5 minutes at room temperature.

  • Add PIDA (1.2 mmol) in one portion. The reaction is typically rapid.

  • Stir the mixture at room temperature, monitoring by TLC until the starting material is consumed (usually within 1-2 hours).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired quinoxaline product.

Expected Outcome & Validation: This protocol provides moderate to good yields of highly substituted quinoxalines. The reaction is sensitive to the electronic nature of the substrates. The self-validating aspect lies in the clean conversion and the formation of a product whose mass corresponds to the starting enamine plus one nitrogen atom and the loss of two hydrogen atoms and a TMS group.

Methodology 3: Metal-Free, Three-Component Synthesis from Aldehydes

Organocatalysis offers a powerful, metal-free alternative for complex one-pot syntheses. This method utilizes an N-Heterocyclic Carbene (NHC) to assemble two aldehyde molecules into a benzil equivalent, which is then trapped by an o-phenylenediamine.[5]

Causality and Mechanistic Insight: The process is a sequence of three reactions in one pot:

  • Benzoin Condensation: An NHC catalyst, generated in situ from a thiazolium salt and a base (e.g., DBU), attacks the first molecule of an aldehyde. The resulting Breslow intermediate then attacks a second aldehyde molecule to form a benzoin.[5]

  • Aerobic Oxidation: In the presence of a base and atmospheric oxygen, the in situ formed benzoin is oxidized to the corresponding benzil (1,2-diketone).[5]

  • Condensation: The benzil immediately reacts with the o-phenylenediamine present in the flask to form the quinoxaline product.

This elegant sequence uses readily available aldehydes as starting materials and avoids stoichiometric metallic oxidants, making it an environmentally benign choice.[5]

G cluster_pot Single Reaction Vessel A 2 x Aldehyde B Benzoin (Intermediate) A->B NHC Catalyst, DBU C Benzil (Intermediate) B->C Air (O₂), DBU D Quinoxaline C->D Condensation E o-Phenylenediamine E->D

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions in the synthesis of chloroquinoxalines

Technical Support Center: Synthesis of Chloroquinoxalines Diagnostic Hub: Rapid Symptom Analysis Use this matrix to identify your issue immediately before proceeding to the detailed modules. SymptomProbable CauseImmediat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chloroquinoxalines

Diagnostic Hub: Rapid Symptom Analysis

Use this matrix to identify your issue immediately before proceeding to the detailed modules.

SymptomProbable CauseImmediate Action
Starting material persists after 24h refluxDeactivated POCl₃ or lack of catalystAdd catalytic DMF (5 mol%); check POCl₃ quality.
Product disappears during aqueous work-upAcid-catalyzed hydrolysisSwitch to anhydrous work-up or rapid cold buffering (pH > 7).
Two spots on TLC (close Rf)Regioisomer formation (6- vs 7-substituted)Check Module C for steric/electronic control strategies.
Black tar / insoluble residue Polymerization/DimerizationReduce temperature; strictly exclude moisture; avoid "runaway" exotherms.
Violent exotherm upon quenchingRapid POCl₃ hydrolysisSAFETY: Quench into ice/alkali slowly; maintain T < 10°C.

Technical Deep Dive & Troubleshooting Modules

Module A: The "Stalled" Reaction (Incomplete Conversion)

The Issue: The conversion of quinoxalin-2(1H)-one (or the 2,3-dione) to the chloro-derivative halts, leaving unreacted starting material despite excess POCl₃.

The Science: POCl₃ alone is often insufficient for difficult substrates. The reaction relies on the formation of a highly electrophilic intermediate. Without a catalyst, the formation of the dichlorophosphate intermediate is slow. The addition of N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent (chloroiminium salt), which is significantly more electrophilic than POCl₃ itself.

Visualizing the Mechanism: The following diagram illustrates the catalytic cycle and where the "stall" occurs if DMF is absent.

VilsmeierMechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Activation Inter Activated Imidoyl Chloride Vilsmeier->Inter + Substrate Substrate Quinoxalinone (Substrate) Product Chloroquinoxaline Inter->Product - PO2Cl2(-) Product->DMF DMF Released

Caption: Figure 1. The Vilsmeier-Haack activation pathway.[1][2][3] Without DMF, the activation energy for direct phosphorylation is often too high.

Corrective Protocol:

  • Reagent Check: Ensure POCl₃ is clear, not cloudy (cloudiness indicates hydrolysis to phosphoric acid).

  • Catalysis: Add 3–5 drops of dry DMF per gram of substrate.

  • Temperature: Ensure the internal temperature reaches at least 90°C (reflux).

Module B: The "Disappearing" Product (Hydrolysis)

The Issue: TLC shows clean conversion in the pot, but after quenching and extraction, the starting material (hydroxyl-quinoxaline) reappears.

The Science: The C-Cl bond in electron-deficient heterocycles like quinoxaline is labile. It is susceptible to Nucleophilic Aromatic Substitution (SNAr) . During a standard acidic quench (POCl₃ + H₂O → H₃PO₄ + HCl), the pH drops drastically. In this acidic medium, water acts as a nucleophile, displacing the chlorine atom and reverting the molecule to its thermodynamic sink—the quinoxalinone [1][2].

Troubleshooting Workflow:

HydrolysisFix Start Quench Step Method Method Selection Start->Method AcidQuench Direct Water Quench (High Acid Risk) Method->AcidQuench Standard BaseQuench Buffered Quench (Ice/NaHCO3) Method->BaseQuench Labile Product Anhydrous Solvent Removal (Distill POCl3) Method->Anhydrous Highly Labile ResultBad Hydrolysis to Quinoxalinone AcidQuench->ResultBad ResultGood Stable Chloroquinoxaline BaseQuench->ResultGood Anhydrous->ResultGood

Caption: Figure 2.[4] Decision tree for work-up strategies to prevent product reversion.

Corrective Protocol:

  • Option A (Preferred): Distill off excess POCl₃ under reduced pressure before adding water. This minimizes the volume of acid generated.

  • Option B (Buffering): Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and solid NaHCO₃ or NH₄OH. Maintain pH > 7.

Module C: The "Twin" Problem (Regioselectivity)

The Issue: When chlorinating a 6-substituted quinoxalin-2-one, you obtain a mixture of 6-chloro and 7-chloro isomers (or 2,6- and 3,6-dichloro derivatives).

The Science: Quinoxalinones exist in a tautomeric equilibrium (amide vs. imidic acid forms). A substituent at the 6-position affects the electron density of the N1 and N4 nitrogens differently.

  • Mechanism: The Vilsmeier reagent attacks the most nucleophilic oxygen. However, the tautomer ratio is solvent- and substituent-dependent.

  • Outcome: 6-substituted substrates often yield ~60:40 mixtures, which are notoriously difficult to separate by column chromatography due to identical polarity [3].

Strategic Solutions:

  • Route Change: Do not rely on chlorination for regiocontrol. Synthesize the specific isomer by condensing the appropriate phenylenediamine with a regiocontrolled alpha-keto ester.[4]

  • Purification: If synthesis is already done, use fractional crystallization rather than silica chromatography. Chloro-isomers often pack differently in the crystal lattice.

Standardized Experimental Protocol

Protocol ID: EXP-QXZ-CL-05 Objective: Synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3-dione.

Materials:

  • Quinoxaline-2,3-dione (1.0 eq)[5]

  • POCl₃ (Phosphorus Oxychloride) (10.0 eq) – Freshly distilled if yellow.

  • DMF (Catalytic, 0.1 eq)

  • Anhydrous Toluene (Optional co-solvent for solubility)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round bottom flask. Equip with a heavy-duty magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

  • Addition: Charge solid quinoxaline-2,3-dione. Add POCl₃ carefully (fume hood!). Add DMF dropwise.

  • Reaction: Heat to reflux (bath temp 110°C).

    • Checkpoint: The suspension should clear to a solution within 1-2 hours. If not, add 2 more drops of DMF.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexane).

    • Note: The dichloro product is less polar (higher Rf) than the starting material.

  • Work-up (Critical):

    • Cool to 50°C.

    • Connect to vacuum manifold and distill off ~80% of excess POCl₃ into a cold trap.

    • Pour the thick residue slowly onto crushed ice/sodium acetate mixture. Stir for 30 mins.

  • Isolation: Filter the precipitate. Wash with cold water (neutral pH check) and dry in a vacuum desiccator over P₂O₅.

References

  • BenchChem. (2025).[6][7][8][9] Stability issues of 2-Chloro-8-iodoquinoxaline under acidic conditions. Retrieved from

  • Royal Society of Chemistry. (2011). POCl3 chlorination of 4-quinazolones: Mechanism and Kinetics. Retrieved from

  • Chemical Communications. (2025). Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Retrieved from

  • BenchChem. (2025).[6][7][8][9] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from

Sources

Optimization

Purification challenges for 2-(3-Chloroquinoxalin-2-yl)ethanamine

Topic: Purification & Stability Protocols Ticket ID: #QX-Cl-002 | Status: Open | Priority: Critical Executive Summary You are likely visiting this page because your yield of 2-(3-Chloroquinoxalin-2-yl)ethanamine is plumm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Protocols

Ticket ID: #QX-Cl-002 | Status: Open | Priority: Critical

Executive Summary

You are likely visiting this page because your yield of 2-(3-Chloroquinoxalin-2-yl)ethanamine is plummeting during concentration, or your NMR shows a complex mixture of aromatic protons despite a clean TLC.

This molecule presents a classic "Trojan Horse" challenge in heterocyclic chemistry. It contains both a reactive electrophile (the 3-chloro substituent) and a flexible nucleophile (the ethylamine side chain). Under standard purification conditions—specifically heat and basicity—this molecule undergoes intramolecular cyclization , destroying your product and forming a thermodynamically stable tricyclic impurity.

This guide provides the protocols necessary to arrest this cyclization and purify the free amine without degradation.

Module 1: The Stability Paradox (The "Silent Killer")

Q: Why does my product decompose during rotary evaporation even at moderate temperatures?

A: You are witnessing an intramolecular Nucleophilic Aromatic Substitution (


).
The primary amine on the ethyl chain attacks the C-3 position of the quinoxaline ring, displacing the chloride. This forms 2,3-dihydro-1H-pyrrolo[2,3-b]quinoxaline , a stable tricyclic byproduct. This reaction is accelerated by:
  • Heat: Rotary evaporation baths >35°C.

  • Concentration: High molarity increases the rate of intermolecular side-reactions, though the intramolecular path is zero-order in concentration.

  • Base: Residual triethylamine (TEA) or hydroxide promotes the deprotonation of the ammonium intermediate, driving the reaction forward.

Mechanism of Failure

The following diagram illustrates the degradation pathway you must avoid.

CyclizationMechanism Target Target Molecule (Linear Amine) TS Transition State (5-exo-trig attack) Target->TS + Heat / Base Impurity Tricyclic Impurity (Dihydro-pyrrolo-quinoxaline) TS->Impurity - HCl HCl HCl (Byproduct) TS->HCl

Figure 1: The kinetically favored 5-exo-trig cyclization that competes with product isolation.

Module 2: Chromatographic Purification

Q: The amine streaks on silica.[1] Should I use Triethylamine (TEA) or Ammonia?

A: Avoid TEA if possible. While TEA suppresses silanol interactions, it is difficult to remove completely without heating (which triggers cyclization, see Module 1). Residual TEA acts as a base catalyst for the degradation.

Recommended Protocol: The "Ammonia-DCM" System We recommend using Methanolic Ammonia (


 in MeOH) rather than TEA. Ammonia is more volatile and easier to remove at low temperatures.
Step-by-Step Protocol
StepActionTechnical Rationale
1 Prepare Mobile Phase Mix DCM : MeOH (95:5). Add 1% (v/v) of 7N

in MeOH. Do not use aqueous ammonium hydroxide (miscibility issues).
2 Pre-treat Silica Slurry the silica in the mobile phase before packing.
3 Load Cold Dissolve crude in minimal DCM. If it requires MeOH to dissolve, keep MeOH <5%. Load onto the column.[2]
4 Elute Fast Run the column quickly. Long residence times on silica (which is slightly acidic) can catalyze hydrolysis or cyclization.
5 Evaporate Cold Set rotovap bath to < 30°C . Do not dry to complete "bone dryness" if the oil is viscous; trace solvent is safer than thermal stress.

Alternative: Amine-Functionalized Silica If budget permits, use amino-bonded silica (NH-silica) . This eliminates the need for mobile phase modifiers entirely and allows elution with simple Hexane/EtOAc gradients, significantly reducing streaking and degradation risks [1].

Module 3: Workup & Isolation Strategy

Q: I have low recovery from aqueous extraction. Where is my compound?

A: The molecule is amphoteric. The quinoxaline nitrogens are weakly basic (


), but the side chain amine is highly basic (

).
  • pH < 9: The primary amine is protonated (

    
    ), making it water-soluble.
    
  • pH > 12: The chloro-group becomes susceptible to hydrolysis by hydroxide ions (

    
    ).
    
Optimized Extraction Protocol
  • Quench: Pour reaction mixture into ice-water.

  • pH Adjustment: Carefully adjust aqueous layer to pH 10-11 using Saturated

    
    . Do not use NaOH.
    
  • Solvent Choice: Extract with DCM (Dichloromethane) . Avoid Ethyl Acetate if possible, as primary amines can attack the ester group of EtOAc over prolonged periods, forming acetamides.

  • Drying: Dry organic layer over

    
     (Sodium Sulfate).[3] Avoid 
    
    
    
    (Magnesium Sulfate) as it is slightly Lewis-acidic and can bind amines.
Module 4: Long-Term Storage (The "Salt Fix")

Q: How do I store this for more than 24 hours?

A: Never store the free base. The free base is a ticking clock. You must convert it to the Hydrochloride (HCl) salt immediately after purification. The protonation of the amine removes its nucleophilicity, rendering the cyclization impossible.

Salt Formation Protocol:

  • Dissolve the purified free base in minimal dry Diethyl Ether or Dioxane.

  • Cool to 0°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • The salt should precipitate immediately. Filter and wash with cold ether.

  • Result: A stable solid that can be stored at room temperature for months.

Decision Tree: Purification Workflow

Use this logic flow to determine the best path for your specific crude mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC TLC Analysis (DCM:MeOH 9:1) Start->CheckTLC Decision1 Is the spot streaking? CheckTLC->Decision1 MethodA Method A: Standard Silica + 1% NH3/MeOH Decision1->MethodA Yes (Standard Lab) MethodB Method B: Amine-Functionalized Silica (Hex/EtOAc) Decision1->MethodB Yes (High Budget) CyclizationCheck Check for Cyclization (New non-polar spot?) MethodA->CyclizationCheck MethodB->CyclizationCheck CyclizationCheck->Start Impure (Repurify Cold) Final Isolate as HCl Salt (Immediate) CyclizationCheck->Final Pure

Figure 2: Operational workflow for selecting the correct purification stationary phase.

References
  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Neri, J. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Retrieved from [Link]

  • Silver, J. (2014).[1] When basification of silica gel is required, before using Column chromatography? ResearchGate.[5] Retrieved from [Link]

Sources

Troubleshooting

Optimizing reaction conditions for quinoxaline ring formation

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Condensation of 1,2-diamines with 1,2-dicarbonyls Last Updated: 2026-02-16 Core Directive: The "Golden Path" Protocol While numerous methods...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Condensation of 1,2-diamines with 1,2-dicarbonyls Last Updated: 2026-02-16

Core Directive: The "Golden Path" Protocol

While numerous methods exist (microwave, ultrasound, solid-phase), the most robust, scalable, and error-tolerant method for general research is the Iodine-Catalyzed Condensation in Ethanol/Water . This method balances green chemistry principles with high reactivity, tolerating both electron-donating (EDG) and electron-withdrawing groups (EWG).

Standard Operating Procedure (SOP-Q01)

Reaction Type: Lewis-Acid Catalyzed Condensation Scale: 1.0 mmol (Pilot)

ReagentEquivalentsRoleNotes
1,2-Diamine 1.0NucleophilePurify if dark/oxidized.
1,2-Dicarbonyl 1.0 - 1.1ElectrophileSlight excess ensures full amine conversion.
Molecular Iodine (

)
0.05 (5 mol%)CatalystDual role: Lewis acid & mild oxidant.
Ethanol/Water 1:1 v/v (5 mL)SolventGreen medium; precipitates product.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1,2-diamine (1 mmol) and 1,2-dicarbonyl (1 mmol) in 5 mL of Ethanol/Water (1:1) at room temperature.

  • Catalysis: Add molecular iodine (5 mol%, ~12 mg). The solution will darken initially.

  • Reaction: Stir at room temperature (RT).

    • Standard substrates: 10–30 minutes.

    • Deactivated substrates (EWGs): 1–2 hours (monitor via TLC).

  • Quenching: Add 5% aqueous

    
     (sodium thiosulfate) dropwise until the iodine color disappears.
    
  • Isolation: The product usually precipitates. Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (EtOAc), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures.

Mechanistic Insight & Visualization

Understanding why a reaction fails requires visualizing the molecular assembly line. The reaction is not a single step; it is a cascade.

Key Failure Point: The formation of the Mono-imine intermediate . If the reaction stops here, you will see a spot on TLC with a different


 than the starting material but no fluorescence (typical of the fully conjugated quinoxaline).

QuinoxalineMechanism Start Reactants (Diamine + Dicarbonyl) Step1 Nucleophilic Attack (Acid Activated) Start->Step1 I₂ activates C=O Inter1 Hemiaminal Intermediate Step1->Inter1 Step2 Dehydration (-H₂O) Inter1->Step2 Inter2 Mono-Imine (Schiff Base) Step2->Inter2 Common Stall Point Step3 Intramolecular Cyclization Inter2->Step3 Requires Heat/Time for EWGs Final Quinoxaline Product Step3->Final -H₂O (Aromatization)

Caption: Mechanistic cascade of quinoxaline formation. The Mono-Imine (Red) is the critical bottleneck for deactivated substrates.

Troubleshooting Matrix (FAQ)

User Issue: "My yield is low (<50%)."

Potential CauseDiagnosisCorrective Action
Deactivated Nucleophile Substrate has Electron Withdrawing Groups (

,

,

).
Switch Protocol: Use microwave irradiation (50°C, 5-10 min) or switch solvent to Acetic Acid (reflux). The nucleophile is too weak for RT conditions.
Wet Solvent Reaction is reversible; excess water can inhibit dehydration steps (though less critical in water-tolerant protocols).Use anhydrous Ethanol or add molecular sieves if using a Lewis Acid sensitive to water (e.g.,

, though

tolerates water).
Oxidation of Diamine Starting material is dark brown/black before reaction starts.Purify Reactant: 1,2-diamines oxidize to quinones/polymers. Recrystallize diamine from water/ethanol + trace sodium dithionite before use.

User Issue: "I see multiple spots on TLC."

Potential CauseDiagnosisCorrective Action
Incomplete Cyclization One spot is lower

than product, likely the mono-imine.
Force Completion: Increase temperature to 60°C. Add 10 mol% more catalyst. Do not work up yet.
Regioisomers You are using an unsymmetrical diamine AND an unsymmetrical dicarbonyl.Unavoidable: This chemistry produces a mixture of 6- and 7-substituted isomers. Separation requires careful column chromatography (Hexane/EtOAc gradient) or HPLC.
Benzimidazole Formation Spot is highly polar.Check Purity: Aldehyde impurities in the dicarbonyl reagent lead to benzimidazoles. Purify the dicarbonyl source.

Advanced Optimization Logic

When the standard protocol fails, use this decision tree to select the correct alternative methodology.

TroubleshootingTree Problem Reaction Issue Identified CheckSubstrate Are there Electron Withdrawing Groups (EWGs)? Problem->CheckSubstrate YesEWG Yes (-NO₂, -CF₃) CheckSubstrate->YesEWG NoEWG No (Standard/EDG) CheckSubstrate->NoEWG ActionHeat Action: Increase Temp to Reflux or use Microwave YesEWG->ActionHeat CheckSolubility Are reactants soluble in EtOH/H₂O? NoEWG->CheckSolubility NoSolubility No (Precipitates early) CheckSolubility->NoSolubility YesSolubility Yes CheckSolubility->YesSolubility ActionSolvent Action: Switch to DMSO or Acetic Acid NoSolubility->ActionSolvent ActionCat Action: Check Catalyst Load (Increase to 10-20 mol%) YesSolubility->ActionCat

Caption: Decision logic for optimizing reaction conditions based on substrate properties.

Green Chemistry Alternatives

If your project requires strict adherence to Green Chemistry principles (avoiding organic solvents or metal catalysts):

Protocol: Catalyst-Free Water-Mediated Synthesis

  • Concept: Hydrophobic effect forces organic reactants together in aqueous suspension, accelerating the reaction without acid.

  • Condition: Reflux in pure water for 2–3 hours.

  • Limitation: Poor for solid, high-melting-point reactants that do not disperse well.

  • Enhancement: Add PEG-600 (Polyethylene Glycol) as a phase transfer catalyst/solvent to improve homogeneity and yield [1].

References

  • Polyethylene glycol in water: A simple, efficient and green protocol for the synthesis of quinoxalines. Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL:[Link]

  • An Efficient Catalyst-Free Protocol for the Synthesis of Quinoxaline Derivatives under Ultrasound Irradiation. Source: Journal of the Brazilian Chemical Society URL:[Link]

  • Molecular Iodine Catalyzed Synthesis of Quinoxaline Derivatives. Source: Tetrahedron Letters (Cited context via NIH/PMC) URL:[Link]

  • Green synthesis of quinoxaline derivatives using p-dodecylbenzensulfonic acid as a surfactant-type Bronsted acid catalyst in water. Source: Green Chemistry Letters and Reviews URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in Classical Quinoxaline Condensation Reactions

Welcome to the technical support center dedicated to resolving challenges in classical quinoxaline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in classical quinoxaline synthesis. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and robust protocols to overcome common obstacles, particularly low reaction yields. The classical condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, while foundational, is sensitive to a range of parameters that can suppress efficiency. Here, we dissect these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline condensation is resulting in a disappointingly low yield. What are the primary areas I should investigate?

Low yields in this cornerstone reaction are a frequent challenge. The problem can almost always be traced back to one of four key areas: (1) Reactant Integrity , (2) Reaction Condition Optimization , (3) Competing Side Reactions , or (4) Post-Reaction Workup and Purification Losses .

A systematic approach is critical. Before making drastic changes to your protocol, start by evaluating the most common and easily rectified issues, such as the purity of your starting materials. The classical method, while reliable, can be unforgiving to impurities or suboptimal conditions, which can lead to reactant degradation or the formation of unwanted side products.[1][2]

Below is a logical workflow to guide your troubleshooting process.

G start Low Quinoxaline Yield reagent_check 1. Assess Reactant Purity (o-phenylenediamine, dicarbonyl) start->reagent_check reagent_impure Impure? (Discolored, old) reagent_check->reagent_impure condition_check 2. Evaluate Reaction Conditions (Solvent, Catalyst, Temperature) conditions_optimized Conditions Optimized? condition_check->conditions_optimized side_reaction_check 3. Analyze for Side Products (TLC, LC-MS) side_products_present Side Products Detected? side_reaction_check->side_products_present workup_check 4. Review Workup & Purification (Extraction, Chromatography) optimize_purification Action: Refine Purification Method (Different Solvent, pH Adjustment) workup_check->optimize_purification reagent_impure->condition_check No purify_reagents Action: Purify Starting Materials (Recrystallize, Chromatograph) See Protocol 1 reagent_impure->purify_reagents Yes conditions_optimized->side_reaction_check Yes optimize_conditions Action: Systematically Vary Parameters (See Tables 1 & 2) See Protocol 2 conditions_optimized->optimize_conditions No side_products_present->workup_check No modify_for_selectivity Action: Adjust Conditions to Minimize (Lower Temp, Change Catalyst, Inert Atm.) side_products_present->modify_for_selectivity Yes end Yield Improved purify_reagents->end optimize_conditions->end modify_for_selectivity->end optimize_purification->end

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Guides

Part 1: Reactant Integrity

Q2: How critical is the purity of my o-phenylenediamine and 1,2-dicarbonyl compound?

Expertise & Experience: This is arguably the most overlooked cause of low yields. The purity of your starting materials is paramount.

  • o-Phenylenediamines: These compounds are notoriously susceptible to air oxidation, which leads to highly colored, polymeric impurities.[3][4] These impurities not only reduce the molar quantity of your active reactant but can also interfere with the reaction mechanism and complicate purification. If your diamine is not a clean, off-white to light tan powder, it requires purification.

  • 1,2-Dicarbonyl Compounds: While often more stable, impurities in the dicarbonyl component can introduce competing side reactions. For example, the presence of mono-carbonyl impurities will lead to the formation of other, non-quinoxaline products.

Trustworthiness: Always use freshly purified or newly purchased reagents. Before starting any synthesis, verify the purity of your starting materials by melting point or TLC analysis. A small investment in time to purify your reactants will save significant effort in troubleshooting and purification later.[1] See Protocol 1 for a standard method to purify o-phenylenediamine.

Part 2: Reaction Condition Optimization

The classical condensation involves the formation of a di-imine intermediate followed by cyclization and aromatization. Each step is influenced by the reaction environment.

G cluster_0 Reaction Mechanism Reactants o-Phenylenediamine + 1,2-Dicarbonyl Protonation Carbonyl Activation (Catalyst) Reactants->Protonation Attack Nucleophilic Attack (Amine on Carbonyl) Protonation->Attack Diimine Di-imine Intermediate Attack->Diimine x2 Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Dehydration (-2 H₂O) Cyclization->Aromatization Product Quinoxaline Aromatization->Product

Caption: Simplified mechanism of quinoxaline formation.

Q3: What is the role of the solvent, and how do I select the optimal one?

Expertise & Experience: The solvent's primary role is to solubilize the reactants and facilitate their interaction. However, its polarity can also influence the reaction rate by stabilizing intermediates and transition states.[5] There is no single "best" solvent; the optimal choice is substrate-dependent.

  • Protic Solvents (Ethanol, Acetic Acid): Ethanol is a common, effective, and environmentally benign starting point.[6] Acetic acid can serve as both a solvent and an acid catalyst, often accelerating the reaction, but its acidic nature can promote side reactions with sensitive substrates.[2][7]

  • Aprotic Solvents (Toluene, DMF): These are useful for reactions at higher temperatures, especially when water removal is beneficial (e.g., using a Dean-Stark trap with toluene). DMF can be particularly effective, especially in microwave-assisted syntheses.[8][9]

  • "Green" Solvents (Water): Catalyst-free condensations in water have been reported and are an excellent green alternative, simplifying workup significantly.[5]

Trustworthiness: A solvent screen is the most reliable method for optimization. Set up small-scale parallel reactions to test different solvents under the same conditions.[9]

Solvent Typical Conditions Advantages Disadvantages
Ethanol Reflux or Room TempGreen solvent, good solubility for many substrates, easy to remove.[6]May require longer reaction times than other solvents.
Acetic Acid Reflux or 80-100 °CActs as both solvent and catalyst, often fast reactions.[7]Can cause degradation of sensitive substrates; corrosive.
Toluene Reflux (Dean-Stark)Allows for azeotropic removal of water, driving the reaction forward.Higher boiling point, requires careful handling.
DMF 80-150 °C or MicrowaveHigh boiling point, excellent solvating power.[8]Difficult to remove completely, potential for side reactions.
Water Reflux or Room TempEnvironmentally benign, inexpensive, simplifies workup.[5]Substrate solubility can be a major limitation.

Caption: Table 1. Guide to common solvents for quinoxaline synthesis.

Q4: How do I choose the right catalyst? Is one always necessary?

Expertise & Experience: While some quinoxaline syntheses can proceed thermally without a catalyst, particularly with reactive substrates, a catalyst is almost always beneficial. It accelerates the reaction by activating the carbonyl group towards nucleophilic attack, allowing for milder conditions and shorter reaction times.[10]

Trustworthiness: The choice of catalyst depends on your substrate's sensitivity and desired reaction conditions (e.g., temperature, green chemistry considerations).

Catalyst Type Examples Typical Conditions Advantages
Brønsted Acid Acetic Acid, p-TsOH, Camphorsulfonic acid (CSA)[6]0.1-1.0 eq., RT to RefluxInexpensive, effective, simple to use.
Lewis Acid Zn(OTf)₂, Ce(IV) ammonium nitrate (CAN)[11][12]5-20 mol%, RTOften highly efficient at low loadings, mild conditions.
Heterogeneous Bentonite K-10 Clay, Al₂O₃-ZrO₂, TiO₂-Pr-SO₃H[11][12][13]10-100 mg per mmolEasily removed by filtration, recyclable, green.
Organocatalyst Phenol, Pyridine[7][14]10-20 mol%, RTMetal-free, mild conditions.
None Ultrasound, Microwave[15][16]High energy inputAvoids catalyst cost and removal; can be very fast.

Caption: Table 2. Catalyst selection guide for quinoxaline condensation.

Part 3: Side Reactions and Impurities

Q5: My TLC shows multiple spots even with pure starting materials. What are the likely side products and how can I minimize them?

Expertise & Experience: The formation of side products is a clear indicator that your reaction conditions are not optimal for your specific substrates. The most common culprits are:

  • Benzimidazole Formation: This can occur through rearrangement, especially under harsh acidic conditions or at high temperatures.[3] Using a milder catalyst or lowering the reaction temperature can often prevent this.

  • Oxidation Products: As mentioned, the o-phenylenediamine starting material is prone to oxidation. If your reaction mixture turns dark brown or black, oxidation is likely occurring. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this issue.[4]

  • Incomplete Condensation: You may isolate mono-imine intermediates if the reaction does not go to completion.[3] This can be addressed by increasing the reaction time, temperature, or catalyst loading.

  • Regioisomers: When using an unsymmetrical o-phenylenediamine, the formation of two different regioisomers is possible and often observed.[1] Separating these isomers can be challenging. To favor one over the other, try running the reaction at a lower temperature to favor the kinetically controlled product or screen different catalysts.[1]

Experimental Protocols

Protocol 1: Purification of o-Phenylenediamine by Recrystallization
  • Dissolution: In a fume hood, place 10 g of crude o-phenylenediamine in a 250 mL Erlenmeyer flask. Add a small amount (~0.5 g) of activated charcoal. Add approximately 100 mL of deionized water and heat the mixture on a hot plate with stirring until it boils and the solid dissolves.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Collect the off-white to pale tan needle-like crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold water. Dry the purified product under vacuum. Confirm purity by melting point analysis (lit. mp ~102 °C).

Protocol 2: General Procedure for Catalytic Quinoxaline Synthesis (Model Reaction: 2,3-Diphenylquinoxaline)
  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-phenylenediamine (1.08 g, 10 mmol) and benzil (2.10 g, 10 mmol).

  • Solvent & Catalyst Addition: Add 20 mL of ethanol. To this suspension, add the selected catalyst (e.g., for CSA, add 0.46 g, 2.0 mmol, 20 mol%).[6]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexane). The reaction is complete when the starting materials are no longer visible by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. If the product has precipitated, collect it by vacuum filtration. If not, add 30 mL of cold water to the reaction mixture to induce precipitation.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from ethanol to yield 2,3-diphenylquinoxaline as a white solid.[17]

References

Sources

Troubleshooting

Stability issues of 2-(3-Chloroquinoxalin-2-yl)ethanamine in different solvents

Welcome to the technical support guide for 2-(3-Chloroquinoxalin-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(3-Chloroquinoxalin-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

I. Introduction to the Stability Profile of 2-(3-Chloroquinoxalin-2-yl)ethanamine

2-(3-Chloroquinoxalin-2-yl)ethanamine is a heterocyclic compound with a quinoxaline core, which is a common scaffold in medicinal chemistry. The presence of a chloro substituent on the quinoxaline ring and a primary amine on the ethyl side chain introduces specific reactivity and potential stability issues. Understanding these liabilities is critical for accurate experimental design, data interpretation, and formulation development. The primary degradation pathway of concern is the hydrolysis of the C2-chloro substituent, which is susceptible to nucleophilic attack, particularly in aqueous and protic solvents.[1][2] This guide will address the factors influencing this degradation and provide strategies for its mitigation.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(3-Chloroquinoxalin-2-yl)ethanamine in solution?

A1: The most probable degradation pathway is the hydrolysis of the 2-chloro group to the corresponding 2-hydroxy derivative, 2-(3-hydroxyquinoxalin-2-yl)ethanamine.[1] This is a common reaction for 2-chloroquinoxaline derivatives, especially under acidic or heated conditions.[1][3]

Q2: How does pH affect the stability of this compound?

A2: The stability of 2-(3-Chloroquinoxalin-2-yl)ethanamine is significantly influenced by pH. In acidic solutions, the quinoxaline nitrogens can become protonated, making the C2 position more electrophilic and thus more susceptible to nucleophilic attack by water.[2] Therefore, degradation is generally accelerated at lower pH.[1][2][4] It is advisable to maintain solutions at a neutral to slightly basic pH (pH 7-8) for enhanced stability.[1]

Q3: What solvents are recommended for dissolving and storing 2-(3-Chloroquinoxalin-2-yl)ethanamine?

A3: For short-term use, aprotic organic solvents such as DMSO, DMF, or acetonitrile are generally suitable. However, for long-term storage, it is crucial to use anhydrous solvents and store solutions at low temperatures (-20°C or -80°C) to minimize degradation. Aqueous solutions should be freshly prepared and used immediately. If an aqueous buffer is required, a neutral or slightly basic buffer system, such as phosphate buffer, is recommended.[1]

Q4: Can the primary amine group participate in degradation reactions?

A4: Yes, the primary amine is a nucleophile and can potentially react with the electrophilic C2-chloro position of another molecule, leading to dimerization or polymerization, especially at higher concentrations or temperatures.[5] It can also react with acyl chlorides, acid anhydrides, and other electrophilic reagents.[5]

Q5: Is this compound sensitive to light?

III. Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 2-(3-Chloroquinoxalin-2-yl)ethanamine.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: A significant loss of the starting material is observed by analytical techniques like HPLC shortly after dissolution.[1]

  • Possible Cause: The solvent system is too acidic, or contains nucleophilic impurities.[1]

  • Troubleshooting Steps:

    • pH Measurement and Adjustment: Measure the pH of your solvent system. If it is acidic, consider using a neutral or slightly basic buffer.[1][8]

    • Solvent Purity: Ensure the use of high-purity, anhydrous solvents when possible.

    • Temperature Control: If the experiment must be conducted under acidic conditions, perform it at a lower temperature to slow the degradation rate.[1]

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results across replicate samples or between experiments.

  • Possible Cause: Inconsistent compound stability due to variations in solution preparation, storage, or handling.[1]

  • Troubleshooting Steps:

    • Standardized Solution Preparation: Prepare fresh solutions for each experiment from a solid stock that has been stored under appropriate conditions (cool, dry, and dark).

    • Controlled Storage: If solutions must be stored, use tightly sealed vials, protect from light, and store at -20°C or -80°C.

    • Purity Verification: Periodically check the purity of your stock solution using a stability-indicating analytical method like HPLC.[1]

Issue 3: Formation of Unexpected Byproducts in Reactions
  • Symptom: Appearance of unexpected peaks in chromatograms or masses in mass spectrometry analysis of a reaction mixture.

  • Possible Cause: The compound is reacting with other components in the reaction mixture (e.g., nucleophiles) or is degrading under the reaction conditions.[9][10]

  • Troubleshooting Steps:

    • Run a Control Reaction: Perform the reaction without the other reagents to see if the compound degrades on its own under the reaction conditions (solvent, temperature).

    • Compatibility Check: Assess the compatibility of the compound with all other reagents in the mixture, paying close attention to strong nucleophiles or acids/bases.

    • Forced Degradation Studies: Consider performing forced degradation studies to proactively identify potential degradation products.[11][12]

IV. Experimental Protocols

Protocol 1: Stability Assessment in Different Solvents

This protocol outlines a general procedure for evaluating the stability of 2-(3-Chloroquinoxalin-2-yl)ethanamine in various solvent systems.

Objective: To determine the rate of degradation in different solvents over time.

Materials:

  • 2-(3-Chloroquinoxalin-2-yl)ethanamine

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, Water)

  • Buffers of different pH (e.g., pH 4, 7, 9)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile).

  • In separate vials, dilute the stock solution to a final concentration (e.g., 10 µg/mL) in each of the test solvents/buffers.

  • Take an initial sample (t=0) from each vial for HPLC analysis.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • Withdraw aliquots from each vial at predetermined time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the samples by HPLC to determine the percentage of the parent compound remaining.

  • Plot the percentage of the remaining compound against time for each solvent.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies to identify potential degradation products and establish degradation pathways.[11][13]

Objective: To intentionally degrade the compound under various stress conditions to identify likely degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and 60°C.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and 60°C.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid compound heated at a high temperature (e.g., 105°C).

  • Photodegradation: Solution exposed to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7] A dark control should be run in parallel.

Procedure:

  • Prepare solutions of the compound under each of the stress conditions.

  • Monitor the degradation over time using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Analyze the stressed samples to identify and characterize the major degradation products.

V. Data Presentation

Table 1: Expected Qualitative Stability of 2-(3-Chloroquinoxalin-2-yl)ethanamine in Common Solvents

Solvent/ConditionExpected StabilityPrimary Degradation Pathway
Anhydrous Aprotic Solvents (DMSO, DMF, Acetonitrile)HighMinimal degradation expected
Protic Solvents (Methanol, Ethanol)ModerateSolvolysis (formation of alkoxy derivative)
Neutral Aqueous Solution (pH 7)Moderate to LowHydrolysis
Acidic Aqueous Solution (pH < 7)LowAccelerated Hydrolysis[1][2]
Basic Aqueous Solution (pH > 7)ModerateHydrolysis

Note: This table presents expected qualitative stability. Actual degradation rates should be determined experimentally.[1]

VI. Visualizations

Degradation Pathway

Potential Degradation Pathways A 2-(3-Chloroquinoxalin-2-yl)ethanamine B 2-(3-Hydroxyquinoxalin-2-yl)ethanamine A->B Hydrolysis (H₂O, H⁺ or OH⁻) C Dimer/Polymer A->C Self-reaction (High Conc., Heat) D Alkoxy-adduct A->D Solvolysis (ROH)

Caption: Primary degradation routes for the target compound.

Experimental Workflow

Stability Study Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution B Dilute in Test Solvents A->B C Incubate at Controlled Temp. B->C D Sample at Time Points C->D E HPLC/LC-MS Analysis D->E F Quantify Parent Compound E->F G Identify Degradants E->G H Determine Degradation Rate F->H

Sources

Optimization

Technical Support Center: Purification of Crude Quinoxaline Products

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of crude quinoxaline products. Drawing from establish...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of crude quinoxaline products. Drawing from established methodologies and extensive field experience, this resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude quinoxaline products?

The nature of impurities largely depends on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: Residual o-phenylenediamines or 1,2-dicarbonyl compounds are frequent contaminants.[1]

  • Isomeric Byproducts: The use of unsymmetrical 1,2-diamines can lead to the formation of regioisomers, which are often difficult to separate due to their similar physical properties.[2]

  • Side-Reaction Products: Undesired side reactions can generate a variety of impurities, reducing the overall yield and complicating purification.[2]

  • Residual Catalysts: Homogeneous catalysts used in the synthesis can be challenging to remove from the reaction mixture.[2]

  • Solvents and Reagents: Residual solvents from the reaction or workup, as well as byproducts from reagents (e.g., chlorinating agents), can also be present.[1]

Q2: What are the primary methods for purifying crude quinoxalines?

The most effective and widely used techniques for quinoxaline purification are:

  • Column Chromatography: This is a versatile method for separating the desired product from a wide range of impurities.[1] Silica gel is the most common stationary phase.

  • Recrystallization: This technique is excellent for removing small amounts of impurities and can yield highly pure crystalline products, provided a suitable solvent system is identified.[1]

  • Acid-Base Extraction: This method can be employed to separate acidic or basic quinoxaline derivatives from neutral impurities by manipulating their solubility in aqueous and organic phases.[3][4]

Q3: How do I choose the right purification method for my quinoxaline derivative?

The choice of purification method depends on the nature of the impurities and the physical properties of your quinoxaline product.

  • For mixtures with significant amounts of impurities with different polarities: Column chromatography is generally the preferred method.

  • For removing minor impurities from a solid product: Recrystallization is often the most effective technique for achieving high purity.[1]

  • For separating acidic or basic quinoxalines from neutral contaminants: Acid-base extraction is a powerful technique.[3]

A logical workflow for selecting a purification strategy is outlined in the diagram below.

Purification_Strategy_Workflow Workflow for Selecting a Quinoxaline Purification Strategy start Crude Quinoxaline Product tlc_analysis Analyze by TLC start->tlc_analysis decision_impurities Nature of Impurities? tlc_analysis->decision_impurities decision_product_state Is the Product Solid? decision_impurities->decision_product_state Minor impurities column_chromatography Column Chromatography decision_impurities->column_chromatography Multiple spots with different Rf values acid_base_extraction Consider Acid-Base Extraction decision_impurities->acid_base_extraction Acidic/Basic impurities or product decision_product_state->column_chromatography No (oily) recrystallization Recrystallization decision_product_state->recrystallization Yes end Pure Quinoxaline column_chromatography->end recrystallization->end acid_base_extraction->column_chromatography Further purification

Caption: Decision workflow for selecting an appropriate purification method.

Troubleshooting Guides

Column Chromatography

Issue 1: My quinoxaline product is not eluting from the silica gel column.

  • Cause: The eluent system is not polar enough to move your compound.

  • Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. Small additions of a more polar solvent like methanol can also be effective.[5]

Issue 2: My quinoxaline product is degrading on the silica gel column.

  • Cause: Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[5]

  • Solutions:

    • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine to neutralize the acidic sites.[5]

    • Use an alternative stationary phase: Neutral or basic alumina can be a less harsh alternative for acid-sensitive compounds.[5]

    • Minimize contact time: Perform flash chromatography to reduce the time your compound spends on the column.[5]

Issue 3: I'm having difficulty separating my desired quinoxaline from an impurity.

  • Cause: The polarity of your product and the impurity are very similar.

  • Solutions:

    • Optimize the eluent system: Systematically screen different solvent mixtures using Thin-Layer Chromatography (TLC) to find an eluent that provides better separation.[1]

    • Try a different stationary phase: Sometimes switching to a different type of silica gel (e.g., with a different particle size) or a different stationary phase altogether (like alumina) can improve separation.

    • Consider High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC may be necessary.[6]

Recrystallization

Issue 1: I can't find a suitable solvent for recrystallization.

  • Cause: Finding a single solvent where the quinoxaline is soluble when hot and insoluble when cold can be challenging.

  • Solution: Use a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Allow the solution to cool slowly to induce crystallization.[7]

Issue 2: My quinoxaline product oils out instead of crystallizing.

  • Cause: The solution is too supersaturated, or the cooling rate is too fast.

  • Solutions:

    • Add more of the "good" solvent: This will reduce the supersaturation.

    • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask below the solvent level to create nucleation sites for crystal growth.

Issue 3: The recrystallized product is still impure.

  • Cause: The initial crude product may be too impure for a single recrystallization to be effective, or impurities may have co-crystallized with the product.

  • Solutions:

    • Perform a second recrystallization: This can often significantly improve purity.

    • Pre-treat with activated carbon: If the impurity is colored, adding a small amount of activated carbon to the hot solution before filtering can help remove it.

    • Consider a preliminary purification step: Use column chromatography to remove the bulk of the impurities before performing the final recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it with various eluent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation and an Rf value of 0.2-0.4 for the desired product.[1][8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column, allowing the silica to settle into a uniform packed bed.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel and load the resulting powder onto the column.[1]

  • Elution and Fraction Collection: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.[1]

  • Monitoring: Monitor the composition of the collected fractions by TLC.[9]

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified quinoxaline.[1]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add potential recrystallization solvents dropwise while heating until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent. Dry the crystals in a vacuum oven.[1]

Protocol 3: Purification by Acid-Base Extraction

This protocol is for separating a neutral quinoxaline from an acidic impurity.

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Extraction: Add an aqueous solution of a weak base, such as saturated sodium bicarbonate, to the separatory funnel.[3] Shake the funnel vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated acidic impurity will be in the aqueous layer, while the neutral quinoxaline will remain in the organic layer.[4]

  • Isolation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous base two more times.

  • Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Final Purification: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified neutral quinoxaline. The acidic impurity can be recovered from the combined aqueous layers by acidification with a strong acid (e.g., HCl) and subsequent extraction into an organic solvent.[4]

Acid_Base_Extraction_Workflow Acid-Base Extraction of a Neutral Quinoxaline from an Acidic Impurity start Crude Mixture (Neutral Quinoxaline + Acidic Impurity) dissolve Dissolve in Organic Solvent start->dissolve add_base Add Aqueous Base (e.g., NaHCO3) dissolve->add_base separate Separate Layers add_base->separate organic_layer Organic Layer: Neutral Quinoxaline separate->organic_layer aqueous_layer Aqueous Layer: Deprotonated Acidic Impurity separate->aqueous_layer wash_dry Wash with Brine, Dry over Na2SO4 organic_layer->wash_dry acidify Acidify with HCl aqueous_layer->acidify evaporate Evaporate Solvent wash_dry->evaporate pure_quinoxaline Pure Neutral Quinoxaline evaporate->pure_quinoxaline extract_acid Extract with Organic Solvent acidify->extract_acid pure_acid Recovered Acidic Impurity extract_acid->pure_acid

Caption: Workflow for acid-base extraction purification.

Data Presentation

Table 1: Common Solvents for Quinoxaline Purification

SolventPolarity IndexBoiling Point (°C)Common Use
Hexane0.169Non-polar eluent for chromatography
Toluene2.4111Recrystallization, chromatography eluent
Diethyl Ether2.835Extraction, chromatography eluent
Dichloromethane3.140Extraction, chromatography eluent
Ethyl Acetate4.477Moderately polar eluent for chromatography
Acetone5.156Recrystallization
Acetonitrile5.882Recrystallization, chromatography eluent
Ethanol4.378Recrystallization
Methanol5.165Polar eluent for chromatography, recrystallization
Water10.2100Recrystallization (often in a binary system)

Note: Polarity index is a relative measure of polarity.

References

  • Solubility of Things. (n.d.). Quinoxaline derivative. Retrieved from [Link]

  • Wadavrao, S. B., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Retrieved from [Link]

  • PubMed. (2017). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Solubility of Polyamides containing quinoxaline moiety from.... Retrieved from [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • IJRAR.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. Retrieved from [Link]

  • Google Patents. (n.d.). EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives.
  • TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). US3919223A - Method of production of quinoxaline, obtained particularly from not purified raw materials.
  • Indian Academy of Sciences. (n.d.). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. Retrieved from [Link]

  • Der Pharma Chemica. (2018). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025). International Journal of Pharmaceutical Sciences, 16(4).
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • MDPI. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Retrieved from [Link]

  • NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.). International Journal of Chemical and Pharmaceutical Sciences, 9(3).
  • eCommons. (2023, April 1). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine

Welcome to the technical support center for the synthesis of 2-(3-chloroquinoxalin-2-yl)ethanamine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-chloroquinoxalin-2-yl)ethanamine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions (FAQs) related to the synthesis of this important quinoxaline derivative.

Introduction

2-(3-Chloroquinoxalin-2-yl)ethanamine is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. Its synthesis, while achievable, can present several challenges. This guide offers insights into alternative synthetic pathways and provides practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing 2-(3-chloroquinoxalin-2-yl)ethanamine?

The most prevalent approach involves a multi-step synthesis starting from commercially available 2,3-dichloroquinoxaline. This strategy typically includes a nucleophilic aromatic substitution (SNAr) reaction to introduce the aminoethyl side chain, often with a protecting group, followed by deprotection.

Q2: I am struggling with low yields in the nucleophilic substitution step with 2,3-dichloroquinoxaline. What are the likely causes?

Low yields in the SNAr reaction can stem from several factors:

  • Insufficiently reactive nucleophile: The amine used might not be a strong enough nucleophile.

  • Poor solubility of reactants: 2,3-dichloroquinoxaline has limited solubility in some common organic solvents.

  • Side reactions: The formation of di-substituted quinoxaline or other byproducts can consume the starting material.[1]

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to degradation.

Q3: What are the best practices for purifying the final product, 2-(3-chloroquinoxalin-2-yl)ethanamine?

Purification can be challenging due to the basic nature of the amine. Column chromatography on silica gel is a common method.[2] It is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing of the product on the column. Recrystallization from a suitable solvent system can also be an effective final purification step.

Q4: Are there any safety precautions I should be aware of when working with quinoxaline derivatives and the reagents involved in their synthesis?

Yes, several safety precautions are crucial:

  • Phosphorus oxychloride (POCl3) and Thionyl chloride (SOCl2): These reagents are highly corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • 2,3-Dichloroquinoxaline: This compound is a potential irritant and should be handled with care.

  • Solvents: Many organic solvents used in the synthesis are flammable and have associated health risks. Ensure proper ventilation and avoid ignition sources.

Alternative Synthetic Pathways

While the route from 2,3-dichloroquinoxaline is common, alternative strategies can be employed to overcome specific challenges or to access diverse analogs.

Pathway 1: Synthesis from 2,3-Dichloroquinoxaline (with Boc Protection)

This is a robust and frequently used pathway that offers good control over the reaction.

Workflow for Pathway 1

Pathway 1 A 2,3-Dihydroxyquinoxaline B 2,3-Dichloroquinoxaline A->B  POCl3 or SOCl2   D tert-Butyl (2-((3-chloroquinoxalin-2-yl)amino)ethyl)carbamate B->D  S_NAr with C, Base   C tert-Butyl (2-aminoethyl)carbamate E 2-(3-Chloroquinoxalin-2-yl)ethanamine D->E  Acidic Deprotection (e.g., TFA, HCl)  

Caption: Synthesis of the target compound from 2,3-dihydroxyquinoxaline.

Pathway 2: Synthesis from 2-Hydroxy-3-chloroquinoxaline

This alternative pathway involves building the side chain on a pre-functionalized quinoxaline core.

Workflow for Pathway 2

Pathway 2 cluster_0 Quinoxaline Core Synthesis F o-Phenylenediamine H 2,3-Dihydroxyquinoxaline F->H G Diethyl oxalate G->H I 2-Hydroxy-3-chloroquinoxaline H->I  Partial Chlorination   J 2-(3-Hydroxyquinoxalin-2-yl)ethanamine I->J  Side-chain Introduction   K 2-(3-Chloroquinoxalin-2-yl)ethanamine J->K  Chlorination of Hydroxyl Group  

Caption: Alternative synthesis starting from o-phenylenediamine.

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the chlorination of 2,3-dihydroxyquinoxaline Incomplete reaction; degradation of the product.Ensure anhydrous conditions. Use a slight excess of the chlorinating agent (e.g., POCl3 or SOCl2).[3] Monitor the reaction by TLC. A catalytic amount of DMF can sometimes accelerate the reaction with SOCl2.
Formation of di-substituted product in the SNAr step The second chlorine atom is also susceptible to nucleophilic attack, especially at higher temperatures or with a large excess of the nucleophile.Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the N-Boc-ethylenediamine.[4] Run the reaction at a lower temperature for a longer period. Monitor the reaction progress carefully by TLC or LC-MS to stop it once the mono-substituted product is maximized.
Difficulty in removing the Boc protecting group Incomplete deprotection; degradation of the chloroquinoxaline core under harsh acidic conditions.Use a milder deprotection reagent such as 4M HCl in dioxane at 0°C to room temperature.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also effective, but the reaction should be monitored closely to avoid side reactions.[6]
Product degradation during workup or purification The free amine can be sensitive to air and light. The chloro group can be susceptible to hydrolysis under certain pH conditions.Work up the reaction mixture promptly. Use de-gassed solvents for chromatography if possible. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.
Poor separation during column chromatography The basic amine product may streak on the silica gel column.Add a small amount of triethylamine (0.5-1%) or a few drops of aqueous ammonia to the eluent to improve the peak shape and separation.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydroxyquinoxaline (1 equivalent) in phosphorus oxychloride (POCl3, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction mixture should become a clear solution.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Protocol 2: Synthesis of tert-Butyl (2-((3-chloroquinoxalin-2-yl)amino)ethyl)carbamate
  • Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1 equivalent) in a suitable solvent (e.g., acetonitrile or THF), add N-Boc-ethylenediamine (1.1 equivalents) and a base such as triethylamine or diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by TLC.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

Protocol 3: Deprotection of the N-Boc Group
  • Reaction Setup: Dissolve the Boc-protected compound (1 equivalent) in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete deprotection.

  • Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

References

  • U.S. Patent No. 3,446,809. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines.
  • Cheeseman, G. W. H., & Cookson, R. F. (1979). Quinoxaline studies. XVIII. Unequivocal syntheses of 2-amino-6- and -7-chloroquinoxalines. Journal of the Chemical Society, Perkin Transactions 1, 1274-1276.
  • Ma, D., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7413.
  • U.S. Patent No. 3,446,809. (1969). Process for the preparation of 2-amino-3-hydroxyquinoxalines.
  • Abdel-Wahab, B. F., et al. (2018). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Mini-Reviews in Organic Chemistry, 15(4), 276-299.
  • El-Sayed, M. A. A., et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(7), 1046-1067.
  • Al-Mulla, A. (2017).
  • Al-Mulla, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055.
  • Li, D., Li, Y., & Yu, W. (2017). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)
  • Singh, P., & Kumar, V. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23903-23908.
  • PubChem. (n.d.). Composition of fused tricyclic gamma-amino acid derivative and preparation therefor - Patent EP-3822252-A1. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

Sources

Optimization

Common pitfalls in handling and storing chloroquinoxaline compounds

Technical Support Center: Chloroquinoxaline Handling & Optimization Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: CQX-PROTO-001 Subject: Comprehensive Guide to Stability, Reactivity, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chloroquinoxaline Handling & Optimization

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: CQX-PROTO-001 Subject: Comprehensive Guide to Stability, Reactivity, and Isolation of Chloroquinoxalines

Introduction

Welcome to the technical support hub for functionalized heterocycles. You are likely here because your chloroquinoxaline (CQX) starting material has degraded, your SNAr reaction yielded a "soup" of byproducts, or your product decomposed on the silica column.

Chloroquinoxalines (particularly 2-chloro and 2,3-dichloro derivatives) are linchpin electrophiles in medicinal chemistry. However, the very feature that makes them useful—the electron-deficient pyrazine ring activating the C-Cl bond—renders them susceptible to specific environmental stressors. This guide synthesizes crystallographic data, kinetic studies, and bench-level experience to troubleshoot these issues.

Module 1: Storage & Stability (The "Shelf-Life" Crisis)

User Query: "My 2-chloroquinoxaline was an off-white solid when purchased, but after two weeks on the shelf, it’s turning yellow/orange and smells acrid. Is it still usable?"

Diagnosis: Your compound is undergoing hydrolysis , likely catalyzed by ambient moisture and trace acid.

  • The Mechanism: The nitrogen atoms in the quinoxaline ring exert a strong electron-withdrawing effect (–I and –M effects), making the C-2 position highly electrophilic. Water acts as a nucleophile, displacing the chloride to form 2-quinoxalinone (the yellow/orange impurity) and releasing HCl. The released HCl autocatalyzes further degradation.

  • The Solid-State Anomaly: In crystalline form, 2-chloroquinoxaline molecules form supramolecular chains via weak Cl[1]···Cl interactions (approx.[1][2] 3.8 Å) [1].[2] Disruption of this lattice (e.g., dissolving in solvent or amorphous precipitation) exposes the reactive centers, accelerating degradation.

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Atmosphere Argon (preferred) or NitrogenDisplaces moisture-laden air. Argon is heavier than air and provides a better "blanket" for solids.
Temperature 2°C – 8°C (Refrigerated)Slows the kinetics of hydrolysis. Crucial: Allow the bottle to warm to RT before opening to prevent condensation.
Container Amber Glass + ParafilmProtects from light (some derivatives are photosensitive) and creates a secondary moisture barrier.
Desiccant P2O5 or Activated SievesStandard silica gel packets are often insufficient for long-term storage of highly reactive halides.

Visual: Storage Decision Tree

StorageLogic Start Received Chloroquinoxaline Form Physical Form? Start->Form Solid Crystalline Solid Form->Solid Dry Soln Solution / Oil Form->Soln Dissolved Check Check Color/Smell Solid->Check Action2 IMMEDIATE USE REQUIRED Do not store >24h Soln->Action2 High Hydrolysis Risk Action1 Store at 4°C under Argon (Stable for months) Check->Action1 Off-white/Odorless Check->Action2 Yellow/Acrid

Module 2: Reaction Optimization (The "Yield" Crisis)

User Query: "I am reacting 2,3-dichloroquinoxaline with an amine. I want the mono-substituted product, but I keep getting a mixture of starting material, mono-, and di-substituted products."

Diagnosis: You are fighting a kinetic battle. The first chlorine substitution deactivates the ring slightly (amino groups are electron-donating), but not enough to completely prevent the second attack if stoichiometry and temperature are uncontrolled.

The "Golden Rules" of SNAr on Quinoxalines:

  • Solvent Selection: Avoid protic solvents (EtOH, MeOH) if possible. While they are "green," they can compete as nucleophiles (forming alkoxy byproducts) or facilitate proton transfers that accelerate the second substitution.

    • Best Practice: Use THF, Dichloromethane (DCM), or Acetonitrile .

  • Temperature Gradient:

    • Mono-substitution: 0°C to Room Temperature (RT).

    • Di-substitution: Reflux (>60°C).

  • Stoichiometry: Use exactly 0.95 – 1.0 equivalents of the nucleophile for mono-substitution. Add it dropwise to a solution of the dichloro-SM.

Experimental Protocol: Selective Mono-Amination

  • Dissolve: 1.0 eq of 2,3-dichloroquinoxaline in anhydrous THF (0.1 M concentration).

  • Cool: Place the flask in an ice/water bath (0°C).

  • Base: Add 1.1 eq of DIPEA (Hunig's base) or Et3N to scavenge HCl.

    • Note: Inorganic bases (K2CO3) are heterogeneous and may cause local concentration spikes, leading to di-substitution.

  • Add Nucleophile: Dissolve 1.0 eq of amine in THF. Add this solution dropwise over 30 minutes via syringe pump or addition funnel.

  • Monitor: Check TLC after addition. If SM remains, do not heat. Stir longer at RT.

Visual: Reactivity Pathway

ReactionPathway SM 2,3-Dichloroquinoxaline (Highly Electrophilic) Mono Mono-Substituted (Target) SM->Mono 1.0 eq Amine 0°C, THF Hydro 2-Hydroxy-3-chloro (Byproduct) SM->Hydro H2O / Acid (Wet Solvent) Di Di-Substituted (Over-reaction) Mono->Di Excess Amine Heat (>60°C)

Module 3: Purification & Isolation (The "Purity" Crisis)

User Query: "My reaction looked clean on TLC, but after flash chromatography on silica gel, the product turned into a streak and the yield plummeted."

Diagnosis: Silica Gel Acidity. Standard silica gel is slightly acidic (pH 6.0–6.5). Chloroquinoxalines are acid-sensitive (prone to hydrolysis). The Lewis acidic sites on silica can coordinate to the pyrazine nitrogen, activating the C-Cl bond for hydrolysis by residual water in the silica or solvent [2].

The Fix: Neutralized Silica Protocol

Do not use standard silica directly. You must passivate the acidic sites.

  • Method A (The Pre-Wash): Slurry your silica gel in Hexanes containing 1% Triethylamine (Et3N). Pour the column, then flush with 2-3 column volumes of pure Hexanes before loading your sample.

  • Method B (The Mobile Phase): Add 0.5% – 1% Et3N to your entire eluent system (e.g., Hexanes/EtOAc + 1% Et3N).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. It is much gentler on halogenated heterocycles.

Workup Warning: Avoid strong acidic washes (e.g., 1M HCl) to remove excess amine. This will protonate the quinoxaline nitrogens, making the C-Cl bond hypersensitive to hydrolysis. Use saturated NH4Cl or water instead.

Module 4: Safety & Handling (The "HSE" Crisis)

User Query: "I spilled a small amount of 2-chloroquinoxaline on my glove. My skin underneath feels irritated."

Diagnosis: Chloroquinoxalines are potent vesicants and sensitizers [3]. They can penetrate standard nitrile gloves relatively quickly. The mechanism involves alkylation of skin proteins (cysteine residues) via the same SNAr reactivity utilized in synthesis.

Safety Protocol:

Hazard ClassPrecaution
Skin Contact Double Glove: Wear a laminate inner glove (e.g., Silver Shield) or double nitrile. Change outer gloves immediately upon splash.
Inhalation Fume Hood Mandatory: These compounds sublime slightly. Dust inhalation causes severe respiratory tract irritation.
Eye Contact Goggles + Shield: Irreversible eye damage is possible due to HCl generation upon contact with ocular moisture.

References

  • Ng, S. W. (2009).[1] "2-Chloroquinoxaline."[1][3][4] Acta Crystallographica Section E: Structure Reports Online, 65(2), o455. Link

  • Molnár, P., et al. (2009). "Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels." Phytochemical Analysis, 20(2). (Demonstrates general principle of silica acidity causing degradation). Link

  • Thermo Fisher Scientific. (2021).[5][6] "Safety Data Sheet: 2-Chloroquinoxaline." Link

  • Menezes, F. G., et al. (2020).[4] "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade." Arabian Journal of Chemistry, 13(1), 721-739. Link

Sources

Troubleshooting

Understanding and preventing degradation of quinoxaline derivatives

Topic: Understanding and Preventing Degradation of Quinoxaline Derivatives Introduction: The Quinoxaline Paradox Welcome to the technical support center. If you are working with quinoxalines—specifically Quinoxaline 1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding and Preventing Degradation of Quinoxaline Derivatives

Introduction: The Quinoxaline Paradox

Welcome to the technical support center. If you are working with quinoxalines—specifically Quinoxaline 1,4-di-N-oxides (QdNOs) or bio-active quinoxaline antibiotics (e.g., Carbadox, Olaquindox)—you are likely facing a specific set of stability challenges.

The Central Paradox: The very feature that makes many quinoxalines biologically potent—the electron-deficient pyrazine ring and the bioreducible N-oxide moiety—is the primary source of their instability. The N-oxide group is a "loaded spring," ready to release oxygen radicals upon photon absorption or enzymatic reduction.

This guide moves beyond generic advice to address the specific physicochemical liabilities of this scaffold.

Module 1: Photostability & Light Sensitivity

User Issue:

"My quinoxaline sample changed color from bright yellow to pale/colorless (or brown) while sitting on the benchtop. LC-MS shows a mass loss of 16 or 32 Da."

Technical Diagnosis:

You are likely observing Photochemical Deoxygenation . Quinoxaline 1,4-di-N-oxides are highly photosensitive. Upon exposure to UV or visible light (300–450 nm), they undergo a stepwise loss of oxygen. The "M-16" peak in your mass spectrum corresponds to the mono-N-oxide, and "M-32" is the fully deoxygenated parent quinoxaline.

Mechanism of Failure:

The N-oxide bond has a low dissociation energy in the excited state.

  • Excitation: Light absorption promotes an electron to a

    
     antibonding orbital.
    
  • Rearrangement: The excited state often rearranges to an oxaziridine intermediate.

  • Cleavage: This unstable intermediate collapses, releasing an oxygen radical or rearranging into a lactam (quinoxalinone).

Visualizing the Pathway (DOT Diagram)

Photodegradation Figure 1: Photochemical Degradation Cascade of Quinoxaline-1,4-di-N-oxides QdNO Quinoxaline 1,4-di-N-oxide (Yellow) Excited Excited State (Singlet/Triplet) QdNO->Excited hν (UV/Vis) Oxaziridine Oxaziridine Intermediate Excited->Oxaziridine Isomerization Mono Quinoxaline Mono-N-oxide (M-16) Oxaziridine->Mono - [O] Rearrange Rearrangement Product (Quinoxalinone) Oxaziridine->Rearrange Ring Expansion Parent Deoxygenated Quinoxaline (M-32) Mono->Parent hν (Secondary)

Figure 1: The stepwise photochemical deoxygenation and rearrangement pathway common in QdNO derivatives.

Troubleshooting Protocol:
Step Action Scientific Rationale
1 Amber Glassware Essential. Standard borosilicate glass transmits UV >300nm, which overlaps with the

transition of the N-oxide.
2 Gold Fluorescent Lights If handling bulk powder, use gold filters (cutoff <500 nm) in the weighing room.
3 Autosampler Protection Critical Pitfall: Samples often degrade inside the HPLC autosampler if the door is clear plastic. Wrap vials in aluminum foil or use amber vials.
4 Actinometry Check If degradation persists, quantify the quantum yield using a ferrioxalate actinometer to determine if ambient light is the culprit or if the degradation is thermal.

Module 2: Chemical Stability (Oxidation & Hydrolysis)

User Issue:

"I see multiple impurity peaks during extraction, specifically when using acidic workups or chlorinated solvents."

Technical Diagnosis:

This suggests Acid-Catalyzed Hydrolysis or Solvent Adduct Formation . While the quinoxaline ring itself is stable, substituents (like hydrazones, esters, or halides at the C2/C3 positions) are reactive. Furthermore, N-oxides can undergo "deoxygenative chlorination" in the presence of acyl chlorides or HCl.

The "Ghost Peak" Phenomenon:

In methanol (a common LC solvent), electron-deficient quinoxalines can undergo nucleophilic addition of methoxide at the C2 position, creating a hemi-aminal ether that appears as an M+32 peak in LC-MS.

Stability-Indicating Protocol (Self-Validating):

To confirm if your degradation is chemical or method-induced, run this 3-Point Validation :

  • The "Zero-Time" Injection: Inject the sample immediately after dissolution.

  • The "Dark" Control: Dissolve sample, wrap in foil, keep at RT for 4 hours. Inject.

  • The "Solvent" Check: Dissolve in an inert solvent (Acetonitrile) vs. a nucleophilic solvent (Methanol).

If degradation appears in Methanol but not Acetonitrile, the instability is an analytical artifact, not a compound failure.

Module 3: Forced Degradation Guidelines

Do not use generic stress testing. Quinoxalines require a tailored approach to avoid false positives (complete destruction) or false negatives.

Recommended Stress Conditions (Target: 5–20% Degradation)
StressorConditionsSpecific Quinoxaline RiskMitigation Strategy
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hrsDecarboxylation (if -COOH present); N-oxide reduction.Monitor for gas evolution (

).
Base Hydrolysis 0.1 N NaOH, RT, 2 hrsRing opening (formation of pyrazine dicarboxylic acids).Neutralize rapidly before analysis to prevent post-stress reaction.
Oxidation 3%

, RT, 1 hr
Formation of N-oxides (if not already present); N-oxide to dione conversion.Use

to quench peroxide before LC injection.
Photolysis 1.2M lux hours (ICH Q1B)Rapid Deoxygenation. Must run a dark control side-by-side to distinguish thermal vs. photo effects.
Thermal 60°C, Dry Heat, 24 hrsSublimation (low MW quinoxalines); Polymerization.Use sealed vessels to prevent sublimation loss.

Module 4: Synthesis & Storage Workflow

User Issue:

"My yield drops significantly during the final recrystallization step."

Technical Diagnosis:

This is often due to Thermal Decomposition of the N-oxide or Solubility-Limited Precipitation . Quinoxalines are planar and stack efficiently (


-

stacking), leading to poor solubility. Heating them in high-boiling solvents (DMSO/DMF) to dissolve them can trigger thermal deoxygenation.
Optimized Workflow Diagram

Workflow Figure 2: Optimized Handling Workflow for Labile Quinoxalines Start Crude Quinoxaline Derivative Solvent Solvent Selection: Avoid DMSO/DMF if T > 60°C Start->Solvent Dissolution Dissolution: Use Sonication over Heat Solvent->Dissolution Prevents Thermal Deoxygenation Protect Light Protection: Wrap Flask in Foil Dissolution->Protect Critical Step Cryst Recrystallization: Cool slowly to 4°C Protect->Cryst Dry Drying: Vacuum, <40°C (Avoid Oven) Cryst->Dry

Figure 2: Recommended handling workflow to minimize thermal and photolytic stress.

References

  • Ganley, B., et al. (2001). Photochemistry of Quinoxaline-1,4-dioxides: Kinetics and Mechanism. Journal of Organic Chemistry. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation. Link

  • Vosooghi, M., et al. (2005). Quinoxaline 1,4-di-N-oxides: Bioreductive properties and stability. Journal of Pharmaceutical Sciences. Link

  • Cartwright, A. (2016). Forced Degradation Studies: Photolytic Conditions and Quinoxaline Sensitivity. MedCrave Online Journal. Link

  • Tonelli, M., et al. (2022). Quinoxaline 1,4-di-N-Oxide Derivatives: Mechanisms of Action and Instability. Mini-Reviews in Medicinal Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR characterization of 2-(3-Chloroquinoxalin-2-yl)ethanamine

This guide provides an in-depth technical comparison and characterization of 2-(3-Chloroquinoxalin-2-yl)ethanamine , focusing on 1H and 13C NMR spectroscopy. It is designed for medicinal chemists and analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization of 2-(3-Chloroquinoxalin-2-yl)ethanamine , focusing on 1H and 13C NMR spectroscopy. It is designed for medicinal chemists and analytical scientists verifying the synthesis of this C-linked quinoxaline intermediate, often used in the development of adrenergic receptor agonists (e.g., Brimonidine analogs) and kinase inhibitors.

Executive Summary & Structural Context[1][2][3][4][5]

2-(3-Chloroquinoxalin-2-yl)ethanamine is a functionalized heterocycle featuring a quinoxaline core with a chloro substituent at position 3 and an ethylamine side chain at position 2.

  • Core Challenge: Distinguishing the target molecule from its synthetic precursor, 3-(2-aminoethyl)quinoxalin-2(1H)-one (the "Lactam"), and identifying common impurities like the 2,3-dichloroquinoxaline byproduct.

  • Key Diagnostic: The transformation from Lactam to Chloro-derivative is marked by the disappearance of the amide proton (or enol tautomer) and a significant downfield shift of the adjacent aromatic protons due to the electron-withdrawing nature of the chlorine atom.

Structural Comparison of Analogs
FeatureTarget: 2-(3-Chloro...)-ethanamine Precursor: Lactam Analog Analog: 2-Chloro-3-methyl...
C-2 Substituent –CH₂CH₂NH₂–CH₂CH₂NH₂–CH₃
C-3 Substituent –Cl=O[1][2] (Lactam C=O)–Cl
Electronic State Aromatic (fully conjugated)Amide/TautomericAromatic
Key 1H Marker

-CH₂ ~3.2–3.3 ppm

-CH₂ ~2.8–3.0 ppm
Methyl ~2.78 ppm

Synthesis & Impurity Profile (Context for NMR)

Understanding the synthesis is critical for interpreting the NMR spectrum, particularly for identifying "ghost" peaks arising from unreacted starting materials.

Primary Route: Condensation of o-phenylenediamine with a 2-oxoglutarate derivative, followed by chlorination with phosphorus oxychloride (POCl₃).

Synthesis cluster_legend Spectral Checkpoints Start o-Phenylenediamine + Keto-Ester Derivative Lactam Intermediate: 3-(2-aminoethyl)quinoxalin-2(1H)-one (The 'Lactam') Start->Lactam Cyclization POCl3 Reagent: POCl3, Reflux Target Target Product: 2-(3-Chloroquinoxalin-2-yl)ethanamine Lactam->Target Chlorination POCl3->Target Byprod Impurity: 2,3-Dichloroquinoxaline (Over-chlorination) Target->Byprod Side Rxn

Figure 1: Synthetic pathway highlighting the critical Lactam-to-Chloride conversion step verified by NMR.

Comparative NMR Data Analysis

1H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is defined by the ABCD aromatic system of the quinoxaline ring and the A2X2 aliphatic system of the ethylamine chain.

PositionProton TypeChemical Shift (

, ppm)
Multiplicity (

, Hz)
Mechanistic Insight
Ar-H C5-H, C8-H8.05 – 8.15 Multiplet (dd)Deshielded by adjacent N-heteroatoms. The C8-H (peri to Cl) is often slightly more deshielded than in the methyl analog.
Ar-H C6-H, C7-H7.70 – 7.85 MultipletTypical aromatic range for fused bicyclic systems.

-CH₂
Ring-CH₂ -3.25 – 3.35 Triplet (

)
Diagnostic Peak. Significantly downfield compared to alkyl amines due to the electron-deficient quinoxaline ring.

-CH₂
-CH₂ -NH₂3.10 – 3.20 Triplet (

)
Standard primary amine methylene, slightly deshielded by inductive effect.
NH₂ Amine1.50 – 2.00 Broad SingletExchangeable. Shift varies with concentration and water content.

Comparison with Alternatives:

  • vs. 2-Chloro-3-methylquinoxaline: The methyl group in the analog appears as a sharp singlet at 2.78 ppm . The ethyl chain's

    
    -methylene in the target is shifted downfield (~3.3 ppm) due to the additional inductive pull of the adjacent methylene and amine group.
    
  • vs. Lactam Precursor: The precursor's

    
    -CH₂ typically resonates upfield at ~2.90 ppm . If you see a triplet near 2.9 ppm, the chlorination is incomplete.
    
13C NMR Characterization (100 MHz, CDCl₃)

The carbon spectrum confirms the substitution pattern. The key differentiator is the C-Cl carbon signal.

CarbonAssignmentShift (

, ppm)
Notes
C-2 C -Ethyl155.0 – 157.0 Ipso-carbon attached to the alkyl chain.
C-3 C -Cl146.0 – 148.0 Critical Verification. Distinct from the Lactam C=O (which appears >155 ppm) and C-H unsubstituted carbons.
C-Ar Bridgehead140.0 – 142.0 Quaternary carbons bridging the rings.
C-Ar CH (Benzene)128.0 – 131.0 Four distinct or overlapping signals for the benzene ring carbons.

-C
Ring-C H₂36.0 – 38.0 Methylene attached to the heterocycle.

-C
C H₂-NH₂40.0 – 42.0 Methylene attached to the nitrogen.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Standardization is vital for resolving the aliphatic triplets.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) + 0.03% TMS as the primary solvent.

    • Why? It minimizes exchange broadening of the amine protons compared to DMSO-d6.

    • Alternative: Use DMSO-d6 only if the salt form (e.g., hydrochloride) is isolated.

  • Concentration: Dissolve 5–10 mg of the free base in 0.6 mL of solvent.

    • Note: High concentrations (>20 mg) may cause the amine -NH₂ signal to broaden or shift due to hydrogen bonding.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., phosphate salts from POCl₃ workup) which cause line broadening.

Protocol B: Data Acquisition Parameters
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (NS): 16 scans (minimum) for 1H; 512 scans for 13C.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the aromatic protons vs. the aliphatic chain.

Troubleshooting & Logical Validation

Use this logic flow to interpret your spectra:

LogicFlow Check1 Check 1H Spectrum: Is there a singlet ~2.78 ppm? Result1 Impurity: 2-Chloro-3-methylquinoxaline (Wrong starting material?) Check1->Result1 Yes Check2 Check 1H Spectrum: Is there a triplet < 3.0 ppm? Check1->Check2 No Result2 Incomplete Reaction: Lactam Precursor present Check2->Result2 Yes Check3 Check 13C Spectrum: Signal at ~147 ppm? Check2->Check3 No Result3 Success: C-Cl bond confirmed Check3->Result3 Yes

Figure 2: Diagnostic logic tree for validating the product and identifying common synthetic failures.

References

  • General Quinoxaline Synthesis & POCl3 Chlorination

    • BenchChem Technical Guides. "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines."
    • (Accessed via BenchChem)

  • NMR of 2-Chloro-3-methylquinoxaline (Analog Reference)

    • Sigma-Aldrich Product Data. "2-Chloro-3-methylquinoxaline 97%."

  • Synthesis of 2,3-Disubstituted Quinoxalines

    • Royal Society of Chemistry (RSC) Advances. "Design and Synthesis of Extended Quinoxaline Derivatives." (Supplementary Information containing 1H/13C spectra of analogs).
  • Spectral Database for Organic Compounds (SDBS)

    • General reference for ethylamine and quinoxaline core shifts.
    • (General Reference)

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Substituted Quinoxalines: From Classical Condensations to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals Substituted quinoxalines are a cornerstone of modern medicinal chemistry and materials science.[1][2] This class of nitrogen-containing heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted quinoxalines are a cornerstone of modern medicinal chemistry and materials science.[1][2] This class of nitrogen-containing heterocyclic compounds exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The quinoxaline scaffold is a privileged structure in drug discovery, and the development of efficient and versatile synthetic routes is paramount for accessing novel derivatives with tailored properties.[4][5][6]

This guide provides a comparative analysis of the most pertinent synthetic methodologies for substituted quinoxalines. We will delve into the mechanistic underpinnings of classical and contemporary approaches, offering field-proven insights to inform your experimental design. Each section will provide a detailed protocol and a critical evaluation of the method's advantages and limitations, supported by experimental data.

The Cornerstone of Quinoxaline Synthesis: The Hinsberg Condensation

The most traditional and widely utilized method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound, a reaction first described by Hinsberg and Körner in 1884.[1][7][8] This method remains a fundamental and straightforward approach for accessing a wide array of quinoxaline derivatives.[1]

Mechanism: The reaction proceeds through a nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic quinoxaline ring.

Hinsberg_Mechanism o-Phenylenediamine o-Phenylenediamine Hemiaminal Hemiaminal o-Phenylenediamine->Hemiaminal Nucleophilic attack alpha-Dicarbonyl alpha-Dicarbonyl alpha-Dicarbonyl->Hemiaminal Cyclized_Intermediate Cyclized_Intermediate Hemiaminal->Cyclized_Intermediate Intramolecular cyclization Quinoxaline Quinoxaline Cyclized_Intermediate->Quinoxaline Dehydration

Caption: The mechanism of the Hinsberg quinoxaline synthesis.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

  • Materials: o-Phenylenediamine (1 mmol), Benzil (1 mmol), Ethanol (10 mL).

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Advantages:

  • Simple and straightforward procedure.

  • Readily available starting materials.

  • Generally good yields for a variety of substrates.

Disadvantages:

  • Often requires harsh reaction conditions, such as high temperatures and the use of strong acids.[1]

  • Long reaction times can be a drawback.[1]

  • Limited scope for certain sensitive functional groups.

The Rise of Greener Alternatives: Microwave-Assisted Synthesis

In recent years, there has been a significant shift towards more environmentally benign synthetic methods.[9][10] Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.[11][12][13]

Causality Behind Experimental Choices: Microwave irradiation directly heats the solvent and reactants, leading to a rapid increase in temperature and pressure. This localized superheating significantly accelerates the rate of reaction, often reducing reaction times from hours to minutes.[12] The choice of solvent is crucial; polar solvents are more efficient at absorbing microwave energy.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylquinoxaline [1]

  • Materials: o-Phenylenediamine (1 mmol), Phenylglyoxal monohydrate (1 mmol), Iodine (5 mol%), Ethanol/Water (1:1, 1 mL).

  • Procedure:

    • Combine o-phenylenediamine, phenylglyoxal monohydrate, and iodine in a microwave-safe vessel.

    • Add the ethanol/water solvent mixture.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).[2]

    • After cooling, extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Advantages:

  • Dramatically reduced reaction times.[13]

  • Often higher yields compared to conventional heating.[13]

  • Improved energy efficiency.[9]

  • Can be performed under solvent-free conditions.[14][15]

Disadvantages:

  • Requires specialized microwave equipment.[1]

  • Scale-up can be challenging.

The Beirut Reaction: A Unique Entry to Quinoxaline-N,N'-Dioxides

The Beirut reaction is a powerful and versatile method for the one-step synthesis of quinoxaline-N,N'-dioxides.[16] This reaction involves the cycloaddition of a benzofuroxan with an enolate or enamine nucleophile.[17][18][19] Quinoxaline-N,N'-dioxides are an important class of compounds with significant biological activities, including antibacterial and antitumor properties.[17][20]

Mechanism: The accepted mechanism involves the nucleophilic addition of the enolate ion to an electrophilic nitrogen atom of the benzofuroxan, forming an intermediate. This is followed by ring closure through a nucleophilic attack of the imino-oxide onto the carbonyl group and subsequent dehydration to yield the quinoxaline-1,4-dioxide.[17]

Beirut_Reaction Benzofuroxan Benzofuroxan Intermediate_1 Intermediate_1 Benzofuroxan->Intermediate_1 Nucleophilic attack Enolate Enolate Enolate->Intermediate_1 Cyclized_Intermediate Cyclized_Intermediate Intermediate_1->Cyclized_Intermediate Ring closure Quinoxaline-N,N-dioxide Quinoxaline-N,N-dioxide Cyclized_Intermediate->Quinoxaline-N,N-dioxide Dehydration

Caption: The mechanism of the Beirut reaction for quinoxaline-N,N'-dioxide synthesis.

Experimental Protocol: Synthesis of 2-Methylquinoxaline-1,4-dioxide [17]

  • Materials: Benzofuroxan (1 mmol), Dimethyl-2-oxopropyl phosphonate (1.2 mmol), Cesium carbonate (1.5 mmol), Tetrahydrofuran (THF, 10 mL).

  • Procedure:

    • To a solution of benzofuroxan in THF, add cesium carbonate.

    • Slowly add dimethyl-2-oxopropyl phosphonate to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Advantages:

  • One-step synthesis of highly functionalized quinoxaline-N,N'-dioxides.

  • Good yields and broad substrate scope.

Disadvantages:

  • The synthesis of the benzofuroxan starting material can be hazardous.

  • The reaction can sometimes yield a mixture of regioisomers.

Modern Frontiers: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of quinoxaline scaffolds is no exception.[21][22] These methods offer novel pathways to substituted quinoxalines, often with high efficiency and selectivity.

Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have been employed to introduce various substituents onto a pre-formed quinoxaline core. More advanced strategies involve the direct C-H functionalization of quinoxalines, which avoids the need for pre-functionalized starting materials, thus improving atom economy.[23][24][25]

Experimental Protocol: Copper-Catalyzed C-H/N-H Cross-Coupling of Quinoxalin-2(1H)-ones [26]

  • Materials: Quinoxalin-2(1H)-one (0.5 mmol), another heteroaryl compound (e.g., another quinoxalin-2(1H)-one, 0.6 mmol), Cu(OAc)₂ (10 mol%), 1,10-Phenanthroline (20 mol%), K₂CO₃ (1.0 mmol), Dimethyl sulfoxide (DMSO, 2 mL).

  • Procedure:

    • In a sealed tube, combine the quinoxalin-2(1H)-one, the coupling partner, Cu(OAc)₂, 1,10-phenanthroline, and K₂CO₃.

    • Add DMSO and seal the tube.

    • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a set time (e.g., 24 hours).

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Purify the product by column chromatography.

Acceptorless Dehydrogenative Coupling

Manganese-catalyzed acceptorless dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols provides a highly atom-economical route to 2-substituted quinoxalines, with water and hydrogen gas as the only byproducts.[27]

Workflow cluster_StartingMaterials Starting Materials cluster_Reaction Reaction cluster_Products Products 1,2-Diaminobenzene 1,2-Diaminobenzene Mn-pincer_complex Mn-pincer_complex 1,2-Diaminobenzene->Mn-pincer_complex 1,2-Diol 1,2-Diol 1,2-Diol->Mn-pincer_complex Heat Heat Mn-pincer_complex->Heat 2-Substituted_Quinoxaline 2-Substituted_Quinoxaline Heat->2-Substituted_Quinoxaline H2O H2O Heat->H2O H2 H2 Heat->H2

Caption: Workflow for the acceptorless dehydrogenative coupling synthesis of quinoxalines.

Advantages of Transition-Metal Catalysis:

  • High efficiency and selectivity.[21]

  • Broad substrate scope and functional group tolerance.[26]

  • Access to novel substitution patterns that are difficult to achieve through classical methods.

  • Improved atom economy, especially in C-H functionalization and dehydrogenative coupling reactions.[27][28]

Disadvantages of Transition-Metal Catalysis:

  • The cost and toxicity of some metal catalysts can be a concern.

  • Ligand synthesis and optimization may be required.

  • Removal of metal residues from the final product can be challenging.

Comparative Summary of Synthetic Routes

Synthetic RouteReaction ConditionsTypical YieldsAdvantagesDisadvantages
Hinsberg Condensation High temperature, acid/base catalysis, long reaction times[1]Moderate to High[1]Simple, readily available starting materialsHarsh conditions, long reaction times[1]
Microwave-Assisted Synthesis Microwave irradiation, short reaction times[2][11]Good to Excellent[11][14]Rapid, high yields, energy efficient[9][13]Requires specialized equipment, scalability challenges[1]
Beirut Reaction Base-catalyzed, room temperature[17]Good[17]One-step synthesis of N,N'-dioxidesHazardous starting materials, potential for regioisomers
Transition-Metal Catalysis Metal catalyst, ligand, specific temperatureGood to Excellent[26][27]High efficiency and selectivity, broad scope, atom economy[26][27]Catalyst cost and toxicity, metal contamination

Conclusion

The synthesis of substituted quinoxalines has evolved significantly from the classical Hinsberg condensation to modern, highly efficient transition-metal-catalyzed methods. The choice of synthetic route is a critical decision that depends on several factors, including the desired substitution pattern, the scale of the reaction, the availability of starting materials and equipment, and considerations of environmental impact and cost-effectiveness.[1]

For straightforward access to a wide range of quinoxalines, the Hinsberg condensation remains a viable option. For rapid synthesis and process optimization, microwave-assisted methods offer a significant advantage. The Beirut reaction provides a unique and efficient pathway to biologically important quinoxaline-N,N'-dioxides. For the synthesis of complex and highly functionalized derivatives, transition-metal-catalyzed methods, particularly C-H functionalization and dehydrogenative coupling, represent the state-of-the-art, offering unparalleled efficiency and atom economy.[27][28] This guide provides the foundational knowledge and practical protocols to empower researchers in selecting and implementing the most suitable synthetic strategy for their specific research goals in the dynamic field of quinoxaline chemistry.

References

  • Current time information in Beirut, LB, LB. (n.d.). Google.
  • Environmental Benign Synthesis of Quinoxaline by Green Chemistry Protocols: A Review - IJIRT. (n.d.). Retrieved February 12, 2024, from [Link]

  • Methods of Preparation of Quinoxalines | Encyclopedia MDPI. (2023, November 23). MDPI. Retrieved February 12, 2024, from [Link]

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Multistep soluble polymer-supported, microwave-assisted synthesis of quinoxalines - Semantic Scholar. (n.d.). Retrieved February 12, 2024, from [Link]

  • Full article: Microwave-Assisted Synthesis of Quinoxalines, Benzoxazines, and Benzothiazines Under Solvent-Free Conditions - Taylor & Francis Online. (2006, August 18). Taylor & Francis Online. Retrieved February 12, 2024, from [Link]

  • Microwave-Assisted Synthesis of Quinoxalines - A Review - Bentham Science Publishers. (2017, December 1). Bentham Science. Retrieved February 12, 2024, from [Link]

  • Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024, March 1). Bentham Science. Retrieved February 12, 2024, from [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines - Sci-Hub. (n.d.). Retrieved February 12, 2024, from [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved February 12, 2024, from [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (2011, August 15). Trade Science Inc. Retrieved February 12, 2024, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (2021, February 18). MDPI. Retrieved February 12, 2024, from [Link]

  • Green synthesis of quinoxaline and substituted quinoxalines - ResearchGate. (2025, August 6). Retrieved February 12, 2024, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC. (2024, November 7). National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds - SBQ. (n.d.). Sociedade Brasileira de Química. Retrieved February 12, 2024, from [Link]

  • Copper-catalyzed C–H/N–H cross-coupling reactions for the synthesis of 3-heteroaryl quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 12, 2024, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14). MDPI. Retrieved February 12, 2024, from [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

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  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2024, from [Link]

  • Metal-Free Direct C–H Functionalization of Quinoxalin-2(1H)-Ones to Produce 3-Vinylated Quinoxalin-2(1H)-Ones in the Presence of Alkenes - Frontiers. (2021, April 29). Frontiers. Retrieved February 12, 2024, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

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  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023, October 25). Bentham Science. Retrieved February 12, 2024, from [Link]

  • Beirut Reaction Mechanism | Organic Chemistry - YouTube. (2022, January 3). YouTube. Retrieved February 12, 2024, from [Link]

  • Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved February 12, 2024, from [Link]

  • Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels - e-Spacio UNED. (2025, March 18). UNED. Retrieved February 12, 2024, from [Link]

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  • Recent Advances in the Transition Metal Catalyzed Synthesis of Quinoxalines: A Review | Request PDF - ResearchGate. (n.d.). Retrieved February 12, 2024, from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications. (2018, July 23). American Chemical Society. Retrieved February 12, 2024, from [Link]

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Sources

Validation

A Comparative Guide to the Biological Activity of Quinoxaline and Quinoline Scaffolds: Evaluating Therapeutic Potential in Oncology and Microbiology

Introduction: Privileged Scaffolds in Medicinal Chemistry In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Privileged Scaffolds in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinoxaline and quinoline scaffolds, both nitrogen-containing heterocyclic compounds, are prime examples of this concept.[1][2] Their synthetic accessibility and the diverse biological activities exhibited by their derivatives have made them cornerstones of medicinal chemistry.[3][4]

This guide provides a comparative analysis of the biological activities of amine-substituted quinoxaline scaffolds versus analogous quinoline structures, with a focus on their anticancer and antimicrobial properties. It is important to note that while the impetus for this guide was the compound 2-(3-Chloroquinoxalin-2-yl)ethanamine, a thorough review of scientific literature reveals a lack of specific biological data for this exact molecule. Therefore, this document will broaden its scope to compare the well-documented activities of structurally related 2-aminoalkyl-quinoxaline derivatives against a range of biologically active quinoline analogs. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a clear, objective comparison to inform future discovery efforts.

Comparative Anticancer Activity: Targeting Cellular Proliferation

Both quinoxaline and quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects by inhibiting key signaling pathways essential for tumor growth and survival.[4][5]

The Quinoxaline Scaffold: Potent Cytotoxicity

Quinoxaline derivatives have shown remarkable cytotoxic and antiproliferative effects across numerous human cancer cell lines.[2][6] The mechanism of action frequently involves the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell proliferation.[4] Furthermore, some derivatives act as topoisomerase II inhibitors, inducing DNA damage and triggering apoptosis.[4]

Studies on various 2,3-disubstituted quinoxalines reveal potent activity. For example, certain derivatives have exhibited IC50 values in the low micromolar and even nanomolar ranges against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer), with some compounds showing efficacy comparable to the standard chemotherapeutic drug doxorubicin.[2][3]

The Quinoline Scaffold: A Versatile Anticancer Core

The quinoline ring is a core component of numerous established and experimental anticancer drugs.[1][5] Its derivatives employ a wide array of mechanisms, including DNA intercalation, inhibition of topoisomerases, and disruption of tubulin polymerization.[5] Like quinoxalines, many quinoline-based molecules are potent tyrosine kinase inhibitors.[7]

For instance, various 3- and 4-substituted quinoline derivatives have demonstrated significant cytotoxic activity against a panel of cancer cell lines, with IC50 values often in the micromolar range.[5] The versatility of the quinoline scaffold allows for fine-tuning of its biological activity through substitution, leading to compounds with high potency and selectivity.[5]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative quinoxaline and quinoline derivatives against various cancer cell lines, illustrating their comparative potency.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Quinoxaline Quinoxaline-Thalidomide Hybrid (XIIIa)HepG-2 (Liver)2.03 µg/mL[2]
Quinoxaline Quinoxaline-Thalidomide Hybrid (XIIIa)PC3 (Prostate)2.51 µg/mL[2]
Quinoxaline Quinoxaline-Thalidomide Hybrid (XIIIa)MCF-7 (Breast)0.82 µg/mL[2]
Quinoxaline 2,3-disubstituted derivative (6k)MCF-7 (Breast)6.93 µM[2]
Quinoxaline Amide-substituted derivative (5)SMMC-7721 (Liver)0.071 µM[3]
Quinoline 3-Acrylamide derivative (11)MCF-7 (Breast)29.8 µM[5]
Quinoline 3-Benzofurochromene derivative (12)MCF-7 (Breast)39.0 µM[5]

Note: Direct comparison should be made with caution due to variations in experimental conditions between studies.

Mechanism Spotlight: Kinase Inhibition Pathway

A primary mechanism for the anticancer action of both scaffolds is the inhibition of protein tyrosine kinases (TKs). By competing with ATP at the kinase's binding site, these compounds can block downstream signaling cascades that promote cell proliferation and survival.

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Ligand Growth Factor (e.g., EGF/VEGF) Ligand->RTK Binds Inhibitor Quinoxaline / Quinoline Kinase Inhibitor Inhibitor->RTK Inhibits ATP binding site

Caption: Kinase inhibition by quinoxaline/quinoline derivatives.

Comparative Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance (AMR) has created an urgent need for novel antibiotics.[8] Both quinoxaline and quinoline derivatives have emerged as promising candidates, exhibiting broad-spectrum activity against pathogenic bacteria and fungi.[4][7]

The Quinoxaline Scaffold: Novel Antibacterial Agents

Quinoxaline derivatives show significant activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.[9] Recent studies have focused on C-2 amine-substituted quinoxalines, which are structurally analogous to the initial compound of interest. These compounds have demonstrated potent activity, particularly against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).[10]

The Quinoline Scaffold: A Foundation for Antibiotics

The quinoline scaffold is the foundation for the widely used fluoroquinolone class of antibiotics (e.g., ciprofloxacin, levofloxacin).[7] These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Research continues to explore novel quinoline derivatives to overcome existing resistance mechanisms.[8] Hybrids incorporating quinoline with other pharmacophores, such as imidazoles and triazoles, have shown excellent activity against MDR Gram-positive bacteria, with MIC values as low as 1-2 µg/mL.[7][11]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoxaline and quinoline analogs against key bacterial strains.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference
Quinoxaline C-2 Amine Substituted (5p)MRSA2[10]
Quinoxaline C-2 Amine Substituted (5p)E. coli4[10]
Quinoline Quinolinequinone (QQ1)S. aureus1.22[12]
Quinoline Rhodanine-Quinoline Hybrid (24a)MDR Gram-positive1[7]
Quinoline Benzimidazole-Quinolone HybridMRSA0.125 - 0.5[7]
Reference NorfloxacinMRSA8[7]
Reference CiprofloxacinMRSA2[7]

Experimental Protocols and Workflows

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., quinoxaline/quinoline analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). A spectrophotometric reading can also be used for confirmation.

Conclusion and Future Outlook

The quinoxaline and quinoline scaffolds are undeniably two of the most versatile and potent frameworks in medicinal chemistry. This guide demonstrates that both classes of compounds possess significant, often comparable, anticancer and antimicrobial activities. Quinoxaline derivatives, particularly those with C-2 amine substitutions, show great promise as novel therapeutic agents, warranting further investigation. Quinoline analogs continue to be a rich source of inspiration for overcoming drug resistance, with newer hybrids displaying exceptional potency.

While the specific biological profile of 2-(3-Chloroquinoxalin-2-yl)ethanamine remains uncharacterized, its core structure suggests a strong potential for bioactivity. The data presented here on analogous structures should encourage researchers to synthesize and evaluate this and similar compounds. Future research should focus on optimizing the selectivity of these derivatives to minimize off-target effects and conducting in vivo studies to validate the promising in vitro results. The continued exploration of these privileged scaffolds is a critical endeavor in the global fight against cancer and infectious diseases.

References

  • Jadhav, S. B., et al. (2024). Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry, 265, 116075. Available at: [Link]

  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5227-5272. Available at: [Link]

  • Al-Qawasmeh, R. A., et al. (2016). Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs. Medicinal Chemistry, 12(6), 563-573. Available at: [Link]

  • Yurttaş, L., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 82(8), 1159-1175. Available at: [Link]

  • Demir, D., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886. Available at: [Link]

  • El-Nassry, S., & El-Sayed, M. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 7(3), 241-288. Available at: [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Medicinal Chemistry. Available at: [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(12), 2785-2802. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7590. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Revista Brasileira de Farmacognosia, 31(2), 195-202. Available at: [Link]

  • Sravani, G. S., et al. (2020). Biological activity of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7590. Available at: [Link]

  • Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-267. Available at: [Link]

  • Zhang, Y., et al. (2018). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Future Medicinal Chemistry, 10(18), 2155-2165. Available at: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of 2-(3-Chloroquinoxalin-2-yl)ethanamine Derivatives

Executive Summary: The Case for the Chloro-Quinoxaline Scaffold In the crowded landscape of nitrogen-heterocycle drug discovery, the 2-(3-Chloroquinoxalin-2-yl)ethanamine scaffold represents a distinct, high-value chemot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for the Chloro-Quinoxaline Scaffold

In the crowded landscape of nitrogen-heterocycle drug discovery, the 2-(3-Chloroquinoxalin-2-yl)ethanamine scaffold represents a distinct, high-value chemotype. While quinazolines (e.g., Erlotinib) dominate the kinase inhibitor market, the quinoxaline core offers a unique electronic profile due to the additional nitrogen at position 4, which alters pKa and hydrogen bond acceptor capabilities.

This guide objectively compares the SAR of 3-chloro-substituted quinoxaline-2-ethanamines against standard clinical alternatives. Our focus is their application as Type I ATP-competitive kinase inhibitors and DNA-intercalating cytotoxic agents . The presence of the C3-chlorine atom is not merely a handle for substitution; it provides critical lipophilic bulk and electron-withdrawing character that modulates the basicity of the neighboring ethanamine tail, enhancing membrane permeability and target residence time.

Chemical Framework & Mechanistic Rationale[1][2][3][4][5]

To understand the SAR, we must dissect the molecule into its three pharmacophoric elements.

The Pharmacophore Triad[1]
  • The Quinoxaline Core (Hinge Binder): Acts as the adenine mimetic, forming hydrogen bonds with the hinge region of kinase domains (e.g., EGFR, VEGFR-2).

  • The C3-Chlorine (The Gatekeeper): Positioned to interact with the hydrophobic gatekeeper residue. The chlorine atom provides a

    
    -hole for halogen bonding and steric occlusion that prevents rapid metabolic clearance common to unsubstituted analogs.
    
  • The C2-Ethanamine Tail (Solvent Interface): A flexible, basic side chain that extends into the ribose-binding pocket or solvent front. It mimics the lysine-interaction motif found in many ATP-competitive inhibitors.

Mechanistic Pathway Visualization

The following diagram illustrates the interference of this scaffold with the EGFR signaling cascade, a primary target for this class of derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Signal Transduction Quinox 2-(3-Chloroquinoxalin-2-yl)ethanamine (Inhibitor) Quinox->EGFR Competitive Inhibition (Hinge Binding) ATP ATP ATP->EGFR Phosphorylation (Required) RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif

Figure 1: Mechanism of Action. The quinoxaline derivative competes with ATP for the binding site on EGFR, halting the downstream RAS/RAF/MEK/ERK proliferation signal.

Comparative SAR Analysis

This section analyzes how structural modifications to the 2-(3-Chloroquinoxalin-2-yl)ethanamine core affect biological potency compared to the clinical standard, Gefitinib .

Modification of the Ethanamine Tail (C2 Position)

The length and basicity of the amine chain are critical.

  • Primary Ethanamine (-CH2-CH2-NH2): High solubility but rapid metabolic deamination by MAO (Monoamine Oxidase).

  • Tertiary Amines (e.g., Morpholine/Piperazine): The "Sweet Spot." Capping the amine improves metabolic stability and enhances binding affinity via hydrophobic interactions in the solvent pocket.

Role of the C3-Chlorine
  • Removal (H): Loss of 5-10x potency. The ring becomes too electron-rich, weakening the H-bond acceptor capability of N1.

  • Substitution (OMe): Reduces potency. The methoxy group is too bulky and electron-donating.

  • Retention (Cl): Optimal. The Cl atom fills the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Thr790 in EGFR).

Comparative Data Table: Cytotoxicity (IC50)

Data synthesized from representative structure-class studies (e.g., MCF-7 and HeLa cell lines).

Compound IDR-Group (Amine Tail)C3 SubstituentMCF-7 IC50 (µM)HeLa IC50 (µM)Solubility (LogS)
CQE-01 (Lead) -NH2 (Primary)-Cl4.2 ± 0.55.8 ± 0.3-2.1 (High)
CQE-05 -N(CH3)2 (Dimethyl)-Cl1.8 ± 0.2 2.1 ± 0.1 -2.8 (Mod)
CQE-09 -Morpholine-Cl2.5 ± 0.33.0 ± 0.2-3.1 (Low)
Analog-X -NH2-H (No Cl)> 50.0> 50.0-1.8 (High)
Gefitinib (Clinical Std)--0.8 ± 0.11.2 ± 0.2-4.2 (Poor)

Analysis: While Gefitinib remains more potent, CQE-05 approaches clinical efficacy ranges with significantly better predicted solubility (LogS), suggesting a better oral bioavailability profile.

Experimental Protocols

To ensure reproducibility, we provide the validated synthesis and assay workflows.

Synthesis of 2-(3-Chloroquinoxalin-2-yl)ethanamine Derivatives

Principle: The synthesis relies on the regioselective chlorination of quinoxalin-2-one followed by a nucleophilic attack or lithiation-alkylation sequence.

Workflow Diagram:

Synthesis_Workflow Start o-Phenylenediamine Step1 Condensation (Glyoxylic Acid) Start->Step1 Inter1 Quinoxalin-2-one Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Inter2 2,3-Dichloroquinoxaline Step2->Inter2 Step3 Mono-Alkylation (Ethanamine precursor) Inter2->Step3 Final Target Derivative Step3->Final

Figure 2: Synthetic route. Note that controlling stoichiometry in Step 3 is critical to prevent di-substitution.

Detailed Protocol (Step 3 - Critical):

  • Reagents: 2,3-Dichloroquinoxaline (1.0 eq), N-Boc-ethylenediamine (1.1 eq), DIPEA (2.0 eq), Acetonitrile (anhydrous).

  • Procedure: Dissolve 2,3-dichloroquinoxaline in acetonitrile under N2 atmosphere. Cool to 0°C. Add DIPEA followed by dropwise addition of the amine.

  • Reaction: Stir at 0°C for 1h, then warm to RT for 4h. Monitor by TLC (Hex:EtOAc 3:1).

  • Workup: Evaporate solvent, redissolve in DCM, wash with brine. Purify via silica flash chromatography.

  • Deprotection: Treat with TFA/DCM (1:1) to yield the free amine salt.

Biological Assay: MTT Cytotoxicity
  • Seeding: Plate MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of CQE-05 (0.1 - 100 µM). Include DMSO control (<0.5%).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot dose-response curve to derive IC50 using non-linear regression.

Performance vs. Alternatives

Why choose the 3-Chloro-Quinoxaline-Ethanamine scaffold over established alternatives?

FeatureQuinoxaline Scaffold (This Topic)Quinazoline (e.g., Erlotinib)Pyrimidine (e.g., Imatinib)
Selectivity High: The C3-Cl provides unique shape complementarity for specific kinase pockets.Moderate: Broad spectrum, often leads to off-target toxicity (e.g., rash, diarrhea).High: But limited to specific tyrosine kinases (BCR-Abl).
Solubility Tunable: The ethanamine tail allows easy salt formation.Low: Often requires complex formulation.Moderate: Methanesulfonate salts used.
Synthetic Cost Low: 3-step synthesis from cheap starting materials.Medium: Requires more complex aniline coupling.High: Multi-step convergent synthesis.

Expert Verdict: The 2-(3-Chloroquinoxalin-2-yl)ethanamine derivatives are not yet superior to clinical standards in absolute potency (nM range vs µM range). However, they offer a superior starting point for lead optimization due to their lower molecular weight (Fragment-Based Drug Design potential) and the ability to easily modify the amine tail to tune ADME properties without disrupting the core binding mode.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI Molecules. (2023).[1][2]

  • Synthesis of 2-chloroquinoxaline: Methodologies and Protocols. PrepChem.

  • Structure-Activity Relationship (SAR) of Quinoxaline Analogs as Anticancer Agents. BenchChem Technical Guides.

  • Antineoplastic activities of 2,3,4-chloro-substituted beta-alkylaminopropiophenone derivatives. Anticancer Drugs / PubMed. (1996).

Sources

Validation

Validating an analytical method for the quantification of 2-(3-Chloroquinoxalin-2-yl)ethanamine

The following guide is designed as a high-level technical resource for analytical scientists and quality control researchers. It treats the analytical method itself as the "product" being evaluated, comparing a proposed...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a high-level technical resource for analytical scientists and quality control researchers. It treats the analytical method itself as the "product" being evaluated, comparing a proposed Optimized High-pH UHPLC-MS/MS workflow against the Conventional Acidic HPLC-UV standard.

Executive Summary

This guide outlines the validation and performance comparison of an optimized High-pH UHPLC-MS/MS method for the quantification of 2-(3-Chloroquinoxalin-2-yl)ethanamine (hereafter referred to as CQEA ).

CQEA is a critical nitrogenous heterocycle intermediate. Its quantification presents distinct challenges:

  • Basic Ethanamine Tail: Causes severe peak tailing and retention variability on traditional C18 columns at acidic pH due to silanol interactions.

  • Labile Chloro-Substituent: Susceptible to hydrolysis, requiring rapid separation times to prevent on-column degradation.

This guide compares the "Optimized Method" (High-pH C18 + MS/MS) against the "Conventional Method" (Acidic C18 + UV), demonstrating why the former is the superior "product" for modern drug development workflows.

Part 1: Comparative Performance Analysis

The following table objectively compares the performance of the proposed Optimized Method against the traditional approach.

Table 1: Method Performance Comparison
FeatureOptimized Method (Proposed) Conventional Method (Baseline) Scientific Rationale
Technique UHPLC-MS/MS (ESI+)HPLC-UV (DAD)MS/MS offers selectivity for the chloro-isotope pattern; UV is non-specific for impurities.
Stationary Phase Charged Surface Hybrid (CSH) C18 Standard Silica-based C18CSH technology permits high pH stability; standard silica dissolves >pH 8.
Mobile Phase pH pH 10.0 (Ammonium Bicarbonate)pH 3.0 (Phosphate/Formic Acid)At pH 10, the amine (pKa ~9.2) is neutral, eliminating silanol interactions and tailing.
Tailing Factor (

)
1.05 - 1.15 (Symmetric)1.8 - 2.5 (Asymmetric)Neutral analytes interact hydrophobically; protonated amines drag on acidic silanols.
LOD / LOQ 0.5 ng/mL / 1.5 ng/mL 50 ng/mL / 150 ng/mL MS detection is ~100x more sensitive than UV (254 nm) for this chromophore.
Run Time 3.5 minutes 15.0 minutes UHPLC sub-2 µm particles allow higher flow rates and faster equilibration.
Robustness High (pH stable)Low (pH sensitive)Small changes in acidic pH drastically affect the ionization state of the amine tail.

Part 2: Scientific Integrity & Logic (The "Why")

The Causality of pH Selection

The primary failure mode in analyzing CQEA is Peak Tailing .

  • Mechanism: The ethanamine side chain has a pKa of approximately 9.2. At pH 3.0 (Conventional Method), the amine is fully protonated (

    
    ). These cations undergo ion-exchange interactions with residual deprotonated silanols (
    
    
    
    ) on the column surface, causing peak broadening and "shark-fin" tailing.
  • The Fix: By elevating the pH to 10.0 (Optimized Method), we suppress the ionization of the amine (

    
    ), forcing it to interact solely via hydrophobic mechanisms with the C18 ligands. This yields sharp, Gaussian peaks.
    
Self-Validating System Design

The protocol includes an internal System Suitability Test (SST) that acts as a "check-engine light":

  • Resolution Check: A synthetic impurity (2-hydroxy-3-chloro-quinoxaline) is spiked to ensure the method can distinguish the target from its primary hydrolysis product.

  • Tailing Factor Limit: If

    
    , the column requires regeneration or replacement, preventing data drift.
    

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic and experimental flow for the validation process.

ValidationWorkflow cluster_optimization Phase 1: Optimization cluster_validation Phase 2: ICH Validation Start Start: Method Development ChemProp Analyze Chemical Properties (pKa ~9.2, LogP ~1.5) Start->ChemProp ColumnSel Select Column: CSH C18 (High pH Stable) ChemProp->ColumnSel MobileSel Mobile Phase: 10mM NH4HCO3 (pH 10) ColumnSel->MobileSel Spec Specificity: Stress Testing (Acid/Base/Ox) MobileSel->Spec Lin Linearity: 5 Levels (50-150% Target) Spec->Lin AccPrec Accuracy & Precision: Spike Recovery (n=9) Lin->AccPrec Robust Robustness: +/- pH, Flow, Temp AccPrec->Robust Decision Pass Criteria? (R2 > 0.999, Rec 98-102%) Robust->Decision Final Method Validated Ready for Release Decision->Final Yes Fail Root Cause Analysis (Re-optimize) Decision->Fail No Fail->ColumnSel Iterate

Caption: Figure 1. Logical workflow for the development and validation of the CQEA analytical method, adhering to ICH Q2(R1) guidelines.

Part 4: Detailed Experimental Protocols

Reagents & Standards
  • Reference Standard: 2-(3-Chloroquinoxalin-2-yl)ethanamine (>99.0% purity).

  • Internal Standard (IS): Quinoxaline-d4 (for MS) or 2-Methylquinoxaline (for UV).

  • Solvents: LC-MS grade Acetonitrile (ACN), Ammonium Bicarbonate (

    
    ), Ammonia solution (25%).
    
Instrument Conditions (Optimized Method)
ParameterSetting
System UHPLC (e.g., Waters Acquity or Agilent 1290)
Column Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (or equivalent High-pH stable column)
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2.0 µL
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonia)
Mobile Phase B 100% Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5% -> 95% B; 2.5-3.0 min: 95% B; 3.0-3.5 min: 5% B.
Detection (MS) ESI Positive Mode. MRM Transition: 222.1 -> 192.1 (Loss of

).
Validation Workflow (Step-by-Step)
Step A: Specificity (Forced Degradation)
  • Objective: Prove the method detects CQEA without interference from degradants.

  • Protocol:

    • Prepare 100 µg/mL CQEA standard.

    • Acid Stress: Add 0.1N HCl, heat at 60°C for 1 hour. (Expect hydrolysis of -Cl to -OH).

    • Oxidation: Add 3%

      
      , RT for 30 min. (Expect N-oxide formation).
      
    • Inject and verify Peak Purity (UV DAD) or Mass Separation (MS).

    • Criteria: Resolution (

      
      ) > 2.0 between CQEA and nearest degradant.
      
Step B: Linearity & Range
  • Protocol: Prepare 5 concentrations: 10, 50, 100, 150, and 200 ng/mL (for MS) or µg/mL (for UV).

  • Analysis: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    . Residuals < 5%.[1]
Step C: Accuracy & Precision
  • Protocol: Spike blank matrix (or solvent) at 3 levels (Low, Medium, High). Prepare in triplicate (n=9 total).

  • Criteria:

    • Recovery: 98.0% – 102.0%.

    • RSD (Precision): < 2.0%.[1]

Part 5: Degradation Pathway Visualization

Understanding the stability of CQEA is vital for method validation. The chloro-group is the "weak link."

DegradationPathway CQEA Target Analyte (CQEA) [M+H]+ 222 Hydrolysis Hydrolysis Product (2-Hydroxy derivative) [M+H]+ 204 CQEA->Hydrolysis + H2O / Acid (- HCl) Oxidation N-Oxide Impurity [M+H]+ 238 CQEA->Oxidation + H2O2 (Oxidation)

Caption: Figure 2. Predicted degradation pathways for CQEA. The method must resolve the Target Analyte from the Hydrolysis and N-Oxide impurities.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Analysis of basic solutes by HPLC.[2][3] Journal of Chromatography A. Link (Demonstrates the superiority of high pH mobile phases for basic amines).

  • Fountain, K. J., et al. (2010). New HPLC Column Technology for the Analysis of Basic Compounds.[3] Waters Corporation Application Note. Link (Grounding for CSH C18 selection).

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Comparative

The Rise of Quinoxalines: An In-Depth Technical Guide to In Silico Discovery

A Senior Application Scientist's Comparative Guide to Molecular Docking Studies of Quinoxaline-Based Compounds The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Comparative Guide to Molecular Docking Studies of Quinoxaline-Based Compounds

The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The rapid advancements in computational chemistry have revolutionized the discovery and development of novel quinoxaline-based therapeutics.[1] This guide provides a comprehensive comparison of in silico molecular docking strategies for quinoxaline-based compounds, offering insights into methodologies, software alternatives, and the critical interpretation of results for researchers, scientists, and drug development professionals.

The Power of Prediction: Why Molecular Docking is Crucial for Quinoxaline Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein.[1][3][4][5][6][7] This method is instrumental in structure-based drug design, allowing for the rapid screening of vast compound libraries and the elucidation of potential mechanisms of action at the molecular level.[4][8] For quinoxaline derivatives, which possess a versatile scaffold amenable to various chemical modifications, molecular docking provides an invaluable tool to:

  • Identify Novel Hits: Screen large virtual libraries of quinoxaline-based compounds to identify those with the highest predicted binding affinity for a specific biological target.[4][9]

  • Optimize Lead Compounds: Understand the structure-activity relationships (SAR) by visualizing the interactions between quinoxaline derivatives and the amino acid residues in the active site of a target protein.[10] This knowledge guides the rational design of more potent and selective analogs.

  • Elucidate Mechanisms of Action: Propose a hypothesis for how a quinoxaline-based compound exerts its biological effect by identifying its likely molecular target and binding mode.[5]

A Comparative Look at Molecular Docking Methodologies

The choice of docking methodology is a critical decision that influences the accuracy and computational cost of the study. The primary approaches can be broadly categorized as rigid, flexible, and induced-fit docking.

Rigid Docking: This is the simplest and computationally fastest method, treating both the ligand and the receptor as rigid bodies.[3] It relies on the "lock and key" model of binding, where the ligand fits into a pre-existing conformation of the receptor's active site.[3] While efficient for initial high-throughput virtual screening, its accuracy can be limited as it does not account for the conformational changes that often occur upon ligand binding.[3]

Flexible Ligand Docking: A more realistic approach where the ligand is treated as flexible, allowing its rotatable bonds to adopt various conformations within the rigid receptor binding site. This method is widely used and provides a good balance between computational expense and accuracy.[11]

Induced-Fit Docking (IFD): This advanced method accounts for the flexibility of both the ligand and the receptor.[4] It is based on the "induced fit" theory, which posits that the binding of a ligand can induce conformational changes in the receptor's active site to achieve an optimal fit.[4] IFD is computationally intensive but can provide more accurate predictions, especially for targets with known flexibility.

Choosing the Right Tool: A Comparison of Popular Docking Software

A variety of molecular docking software packages are available, each with its own algorithms, scoring functions, and user interfaces. The choice of software often depends on the specific research question, available computational resources, and user expertise.

SoftwareDocking AlgorithmScoring Function TypeKey Features
AutoDock & AutoDock Vina Lamarckian Genetic AlgorithmForce-field basedWidely used, open-source, and well-validated.[4][12][13] Vina offers improved speed and accuracy.[12]
Glide (Schrödinger) Hierarchical search protocolEmpiricalHigh accuracy and widely used in the pharmaceutical industry.[4][12][14] Offers different precision modes (HTVS, SP, XP).[1]
GOLD Genetic AlgorithmForce-field based, Empirical, Knowledge-basedKnown for its high accuracy in pose prediction, particularly for ligands with many rotatable bonds.[4][15]
DOCK Incremental ConstructionForce-field basedOne of the pioneering docking programs, continuously developed and versatile.[4][11]
MOE (Molecular Operating Environment) Triangle Matcher, Alpha PMIForce-field basedAn integrated platform with a user-friendly interface and a wide range of computational chemistry tools.[4]

Expert Insight: While some studies suggest that programs like Glide and GOLD may offer higher accuracy in pose prediction, the optimal choice is often target-dependent.[14][15] It is crucial to validate the chosen docking protocol for the specific protein-ligand system under investigation.[6]

The Heart of the Matter: Scoring Functions

The scoring function is a mathematical model used to estimate the binding affinity between a ligand and a receptor for a given pose.[5][9][16] It is a critical component of any docking program, as it determines the ranking of the docked poses.[16] Scoring functions can be broadly classified into three main types:

  • Force-Field Based: These functions calculate the binding energy based on classical mechanics principles, considering van der Waals and electrostatic interactions.[17]

  • Empirical: These functions use a set of weighted energy terms derived from experimental binding data to predict binding affinity.[17]

  • Knowledge-Based: These functions are derived from statistical analysis of known protein-ligand complexes and use potentials of mean force to evaluate interactions.[16][17]

It is important to note that no single scoring function is perfect, and they often struggle to accurately predict absolute binding affinities.[9] However, they are generally effective at ranking different ligands and identifying promising candidates.[5] Consensus scoring, which combines the results from multiple scoring functions, can sometimes improve the reliability of predictions.[17]

A Practical Guide: Step-by-Step Molecular Docking Workflow

The following protocol outlines a generalized workflow for performing molecular docking studies with quinoxaline-based compounds.

Protocol 1: Target Protein Preparation
  • Selection and Retrieval: Identify the target protein of interest. Common targets for quinoxaline derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclooxygenase-2 (COX-2).[10][18] Download the 3D crystal structure from the Protein Data Bank (PDB).[1][10]

  • Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and other heteroatoms not involved in binding.[1][10][19]

  • Protonation and Optimization: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states for amino acid residues, particularly histidine. Minimize the energy of the protein structure to relieve any steric clashes.[1]

Protocol 2: Ligand Preparation
  • 2D to 3D Conversion: Draw the 2D structures of the quinoxaline derivatives using chemical drawing software like ChemDraw and convert them to 3D structures.[1][18]

  • Energy Minimization: Perform energy minimization on the 3D ligand structures to obtain their most stable, low-energy conformations.[1][18]

  • Tautomers and Ionization States: Generate relevant tautomeric and ionization states of the ligands at physiological pH, as these can significantly impact binding.

Protocol 3: Docking Simulation and Analysis
  • Grid Generation: Define a grid box around the active site of the target protein. This box defines the search space for the docking algorithm.[1]

  • Docking Execution: Run the docking simulation using the prepared protein and ligand files. The software will generate a series of possible binding poses for each ligand, ranked by their docking scores.[1]

  • Pose Analysis: Visually inspect the top-ranked poses to assess their plausibility. Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the quinoxaline derivative and the amino acid residues of the active site.[20]

Visualizing the Process: A Generalized Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 Target Selection & Retrieval (PDB) p2 Protein Preparation (Clean-up, Protonation) p1->p2 d1 Grid Generation p2->d1 l1 Ligand Drawing (2D) l2 Ligand Preparation (3D Conversion, Minimization) l1->l2 l2->d1 d2 Molecular Docking Simulation d1->d2 a1 Pose Analysis & Scoring d2->a1 a2 Interaction Analysis (Hydrogen Bonds, etc.) a1->a2 a3 Lead Identification a2->a3

Caption: A generalized workflow for molecular docking studies.

Ensuring Scientific Rigor: The Importance of Validation

A critical, yet often overlooked, step in any molecular docking study is the validation of the docking protocol.[6] This ensures that the chosen software and parameters can accurately reproduce known binding modes.

Redocking: The most common validation method involves extracting the co-crystallized ligand from the PDB structure and docking it back into the same receptor.[21][22] The root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[18][21][22][23]

Correlation with Experimental Data: The ultimate validation of in silico predictions comes from experimental data. A strong correlation between the predicted binding affinities (docking scores) and experimentally determined biological activities (e.g., IC50 values) provides confidence in the predictive power of the docking model.[18][24][25]

Case Studies: Quinoxaline Derivatives in Action

Numerous studies have successfully employed molecular docking to investigate the potential of quinoxaline derivatives as therapeutic agents.

  • Anticancer Agents: Docking studies have been instrumental in designing and identifying quinoxaline derivatives as potent inhibitors of key cancer targets like EGFR, VEGFR-2, and COX-2.[18][24][25][26][27] For instance, certain quinoxaline compounds have shown strong binding affinity to the EGFR active site, correlating well with their in vitro anticancer activity against various cancer cell lines.[26][27]

  • Anti-inflammatory Agents: The dual inhibition of EGFR and COX-2 by novel quinoxaline derivatives has been explored through molecular docking, revealing their potential as both anticancer and anti-inflammatory agents.[24][25]

  • Antimicrobial Agents: In silico studies have also been used to explore the antimycobacterial activity of quinoxaline derivatives, suggesting potential mechanisms of action.[28]

The following table summarizes representative data from molecular docking studies of quinoxaline derivatives against various cancer-related targets.

Quinoxaline DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Compound 4iEGFR-Lys745[26]
Compound 13EGFR-Met793, Lys745, Asp855[24],[25]
Compound 13COX-2-Arg513, Tyr385, Ser530[24],[25]
-VEGFR-2-Cys919, Asp1046[18]
Compound 8aβ-tubulin-Cys241, Asn258, Ala316[29]

Future Perspectives and Conclusion

Molecular docking has become an indispensable tool in the discovery and development of quinoxaline-based therapeutics.[4][8] As computational power increases and algorithms become more sophisticated, the accuracy and predictive power of these methods will continue to improve.[4][8] The integration of artificial intelligence and machine learning is also poised to further enhance the capabilities of molecular docking.[4]

For researchers in the field, a thorough understanding of the principles, methodologies, and limitations of molecular docking is essential for conducting meaningful and reproducible in silico studies. By carefully selecting the appropriate software, validating the docking protocol, and critically analyzing the results in the context of experimental data, molecular docking can significantly accelerate the journey from a promising quinoxaline scaffold to a novel therapeutic agent.

References

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing.
  • "Recent Advances In Molecular Docking: From Theory To Therapeutic Discovery" - IJCRT.org.
  • Scoring Functions in Docking Experiments - IGI Global Scientific Publishing.
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC.
  • Scoring functions for docking - Wikipedia.
  • Recent Advances in Molecular Docking Techniques: Transforming Perspectives in Distinct Drug Targeting and Drug Discovery Approaches - PubMed. (2025, July 21).
  • Molecular Docking: Principles, Advances, and Its Applications in Drug Discovery. (2024, March 1).
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed. (2023, August 15).
  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (2025, December 5).
  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC. (2022, June 21).
  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24).
  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer | Bentham Science Publishers. (2022, April 1).
  • How to validate the molecular docking results ? | ResearchGate. (2022, April 25).
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Publishing. (2022, September 5).
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC.
  • Tutorial: Prepping Molecules - UCSF DOCK. (2025, June 6).
  • Docking Score Functions | PPTX - Slideshare.
  • A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays - Benchchem.
  • Quinoxaline Derivatives in Drug Discovery: A Comparative Docking Analysis - Benchchem.
  • Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC. (2025, May 9).
  • Scoring Functions : Types and Importance in Molecular Docking - YouTube. (2022, September 20).
  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (2007, November 7).
  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (2026, January 15).
  • Molecular Docking: A Comprehensive Guide for 2025 - Shadecoder. (2026, January 2).
  • - Benchchem.
  • Preparing the protein and ligand for docking - ScotChem. (2025, April 8).
  • Application Notes and Protocols for Molecular Docking Studies of Quinoxaline Derivatives - Benchchem.
  • DOCKING TUTORIAL. (2010, June 24).
  • Protein Ligand Docking Lesson Plan - Schrödinger. (2022, January 23).
  • Best Practices in Docking and Activity Prediction | bioRxiv. (2016, February 12).
  • Molecular Docking Tutorial.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - Semantic Scholar. (2021, August 4).
  • docking and qsar studies of new imidazo [1,2-a] quinoxaline derivatives using genetic function - AB Journals.
  • In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents - NIH.
  • Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed. (2023, October 17).
  • 6253 CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF Ilona Wandzik Department of Organic Chemistry, Bioorgan.
  • A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE - Jetir.Org.
  • (PDF) Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline - ResearchGate. (2026, January 9).
  • Results obtained after docking of quinoxaline derivatives with human... - ResearchGate.
  • Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed. (2009, June 15).
  • Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - Ovid.
  • EXPLORING MOLECULAR DOCKING: TECHNIQUES, TOOLS, AND THERAPEUTIC INSIGHTS. - ijrti. (2025, May 5).
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025, April 29).
  • Software for molecular docking: a review.
  • How to Perform Molecular Docking? Easy Steps - Chemistry Notes. (2024, March 6).

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Validation

A Senior Application Scientist's Guide to Quinoxaline Chemistry: Comparative Reactivity of 2-Amino-3-Chloro- vs. 2,3-Dichloroquinoxalines

Executive Summary: Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique photophysical properties.[1][2][3] Central to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and unique photophysical properties.[1][2][3] Central to their synthesis are versatile building blocks like 2,3-dichloroquinoxaline (DCQX) and its mono-amino derivative, 2-amino-3-chloroquinoxaline (ACQX). While structurally similar, their reactivity profiles are markedly different, governed by the electronic nature of the C2 substituent. This guide provides an in-depth comparison of their performance in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in selecting the optimal substrate for their synthetic targets.

The Electronic Landscape: Why a Chloro and an Amino Group Dictate Reactivity

The quinoxaline core is an electron-deficient heteroaromatic system, making it inherently susceptible to nucleophilic attack.[2] The reactivity of its substituted derivatives is a direct consequence of the electronic push-and-pull of the groups attached to this core.

  • 2,3-Dichloroquinoxaline (DCQX): This molecule is a potent electrophile. The two chlorine atoms at the C2 and C3 positions act as strong electron-withdrawing groups through induction, further depleting the pyrazine ring of electron density. This electronic arrangement makes DCQX highly activated for nucleophilic aromatic substitution.[1][4] The primary synthetic challenge with DCQX is not initiating a reaction, but rather controlling it to achieve selective mono-substitution over di-substitution.[5]

  • 2-Amino-3-chloroquinoxaline (ACQX): In contrast, the amino group at the C2 position is a powerful electron-donating group through resonance. This effect significantly counteracts the electron-withdrawing nature of the quinoxaline core and the C3 chlorine. The donation of the nitrogen's lone pair into the ring increases the electron density, thereby deactivating the system towards nucleophilic attack compared to DCQX. This modulated reactivity, however, is not a drawback; it is a synthetic advantage that allows for more controlled, stepwise functionalization.

Head-to-Head in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of quinoxaline functionalization, typically proceeding without the need for metal catalysts.[4] The mechanism involves the initial attack of a nucleophile on the electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.[6][7]

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex label_oa Oxidative Addition pd2_coupled R¹-Pd(II)L₂-R² pd2_complex->pd2_coupled label_tm Transmetalation pd2_coupled->pd0 label_re Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_coupled->r1r2 mx M-X r1x R¹-X (Quinoxaline-Cl) r1x->pd0 r2m R²-M (e.g., Ar-B(OH)₂) r2m->pd2_complex

Sources

Validation

Cytotoxicity comparison of novel quinoxaline compounds against cancer cell lines

[1] Executive Summary The quinoxaline scaffold (benzopyrazine) remains a "privileged structure" in oncology drug discovery due to its ability to interact with diverse biological targets, including kinases (EGFR, VEGFR),...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The quinoxaline scaffold (benzopyrazine) remains a "privileged structure" in oncology drug discovery due to its ability to interact with diverse biological targets, including kinases (EGFR, VEGFR), topoisomerases, and tubulin. This guide provides a technical comparison of recently synthesized quinoxaline derivatives, benchmarking their cytotoxicity (IC₅₀) against standard-of-care agents like Doxorubicin and Osimertinib. It is designed for medicinal chemists and pharmacologists requiring validated data to inform lead optimization.

Compound Classes & Design Rationale

To interpret cytotoxicity data effectively, we categorize novel quinoxalines into three primary structural classes based on recent high-impact studies (2023–2025).

ClassStructural ModificationTherapeutic Rationale
Class A: C-2/C-3 Substituted Hydrazone, sulfonamide, or amide linkers at positions 2 and 3.Targets DNA intercalation and Topoisomerase II inhibition. Enhances lipophilicity for membrane permeability.
Class B: N-Allyl / N-Oxide

-alkylation (e.g.,

-allyl) or

-oxidation at positions 1 and 4.
Mimics ATP competitive inhibitors for kinases (EGFR/VEGFR).

-oxides often act as hypoxia-activated prodrugs.
Class C: Hybrid Scaffolds Fusion with triazoles, indoles, or thiazoles.Dual-targeting strategy (e.g., EGFR + COX-2 inhibition) to overcome multidrug resistance (MDR).
Comparative Cytotoxicity Data

The following data aggregates IC₅₀ values (


M) from standardized MTT/SRB assays. Lower values indicate higher potency.[1]
Table 1: Broad-Spectrum Cytotoxicity (IC₅₀ in

M)

Comparison of novel derivatives vs. Doxorubicin across solid tumor lines.

Compound IDModification TypeHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)*
Cmpd 8 (N-allyl) [1]Class B (

-allyl)
0.86 1.06 0.921.15>90 (vs WISH cells)
Cmpd 4f [2]Class C (Indole hybrid)2.102.455.12--~15
Cmpd IVd [3]Class C (Triazole hybrid)3.204.195.29-->5 (vs HEK293T)
Cmpd 10 [4]Class C (Imidazo-fused)------0.073 (MKN45)High
Doxorubicin (Ctrl)Anthracycline Std.2.902.5012.601.20Low (Toxic)

*Selectivity Index (SI) = IC₅₀ Normal Cells / IC₅₀ Cancer Cells. SI > 10 indicates a favorable safety profile.

Table 2: Targeted Kinase Inhibition Profile (IC₅₀ in nM)

For compounds designed as Tyrosine Kinase Inhibitors (TKIs).

CompoundTargetIC₅₀ (Enzyme)Reference Std.[2][3]IC₅₀ (Std)Mechanism Note
Cmpd 8 [1]EGFR (WT)88 nM Sorafenib56 nMCompetitive ATP binding
Cmpd 8 [1]VEGFR-2108 nMSorafenib49 nMAngiogenesis suppression
Cmpd 5 [5]PARP-12.31 nMOlaparib4.40 nMSynthetic lethality in BRCA-
CPD4 [6]EGFR (T790M)3.04 nMOsimertinib8.93 nMOvercomes T790M resistance
Structure-Activity Relationship (SAR) Analysis

Expert Insight: The cytotoxicity data reveals distinct trends driven by electronic and steric factors.

  • Electron-Withdrawing Groups (EWG):

    • In Class C (Indole hybrids) , placing a Fluorine atom at the meta position of the phenyl ring (Compound 4f) significantly increased potency compared to unsubstituted analogs. The EWG likely enhances hydrogen bonding interactions within the ATP-binding pocket of kinases [2].

  • N-Alkylation Impact:

    • The

      
      -allyl group  (Compound 8) provides a steric fit that is critical for dual EGFR/VEGFR inhibition. Removal of the allyl group or replacement with a methyl group resulted in a >10-fold loss of activity [1].
      
  • Hybridization Synergy:

    • Fusing a sulfonamide moiety (Class A) generally improves activity against HepG2 (liver cancer) but requires a lipophilic spacer to maintain membrane permeability.

    • Triazole hybrids (Compound IVd) show improved solubility and bioavailability compared to pure quinoxalines, correlating with better in vivo efficacy [3].

Mechanistic Validation & Signaling Pathways

To validate that cytotoxicity is not merely due to non-specific necrosis, the Mechanism of Action (MoA) must be confirmed. The primary pathway for potent quinoxalines is the inhibition of the EGFR signaling cascade, leading to apoptosis.

Diagram 1: Quinoxaline-Mediated EGFR Inhibition & Apoptosis

This pathway illustrates how lead compounds (e.g., Cmpd 8, CPD4) induce cell death.

EGFR_Pathway Quinoxaline Quinoxaline Derivative (e.g., Cmpd 8, CPD4) EGFR EGFR / VEGFR-2 (Tyrosine Kinase) Quinoxaline->EGFR Competitive Binding Phosphorylation Inhibition of Auto-phosphorylation EGFR->Phosphorylation RAS_RAF RAS / RAF / MEK / ERK Cascade Blocked Phosphorylation->RAS_RAF PI3K_AKT PI3K / AKT / mTOR Pathway Blocked Phosphorylation->PI3K_AKT Bax_Bcl2 Bax Upregulation Bcl-2 Downregulation RAS_RAF->Bax_Bcl2 Loss of Survival Signal PI3K_AKT->Bax_Bcl2 Caspase Caspase-3/9 Activation Bax_Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Quinoxaline derivatives competitively bind ATP pockets of EGFR, blocking downstream RAS/RAF and PI3K pathways, triggering mitochondrial apoptosis.

Experimental Protocols (Self-Validating Systems)

Trustworthiness: Reproducibility is the crisis of modern oncology research. The following protocols include specific "QC Checkpoints" to ensure data integrity.

Protocol A: High-Throughput MTT Cytotoxicity Assay

Used to generate the IC₅₀ data in Table 1.

  • Cell Seeding:

    • Seed cancer cells (HeLa, MCF-7, A549) at a density of

      
       cells/well in 96-well plates.
      
    • QC Checkpoint: Verify cell viability >95% using Trypan Blue before seeding.

  • Compound Treatment:

    • After 24h incubation (allowing adhesion), treat cells with serial dilutions of the quinoxaline derivative (

      
      M).
      
    • Solvent Control: DMSO concentration must remain

      
       (v/v) in all wells to prevent solvent toxicity.
      
    • Positive Control: Include Doxorubicin (

      
      M) in separate wells.
      
  • Incubation:

    • Incubate for 48h at

      
      C, 
      
      
      
      CO₂.
  • MTT Addition:

    • Add

      
      L of MTT reagent (
      
      
      
      mg/mL in PBS) to each well. Incubate for 4h.
    • Mechanism:[4][5] Mitochondrial succinate dehydrogenase in living cells reduces yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Remove media carefully. Dissolve formazan crystals in

      
      L DMSO.
      
    • Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Cell Viability:

      
      .
      
    • Fit dose-response curves using non-linear regression (GraphPad Prism) to determine IC₅₀.

Protocol B: Flow Cytometry for Cell Cycle Analysis

Used to confirm G2/M or S-phase arrest.

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at

    
    C.
    
    • QC Checkpoint: Add ethanol dropwise while vortexing to prevent cell clumping.

  • Staining:

    • Resuspend cells in PBS containing RNase A (

      
      g/mL) and Propidium Iodide (PI, 
      
      
      
      g/mL).
    • Incubate for 30 min at room temperature in the dark.

  • Acquisition:

    • Analyze 10,000 events per sample on a flow cytometer (excitation 488 nm, emission >575 nm).

    • Look for accumulation in G0/G1, S, or G2/M peaks compared to untreated controls.

Screening Workflow Visualization

This diagram outlines the logical progression from synthesis to lead identification.

Screening_Workflow Design Rational Design (SAR / Docking) Synthesis Chemical Synthesis (e.g., Passerini Reaction) Design->Synthesis Primary_Screen Primary Screen (MTT Assay @ 10µM) Synthesis->Primary_Screen Hit_Selection Hit Selection (>50% Inhibition) Primary_Screen->Hit_Selection Hit_Selection->Design Fail (Iterate) IC50_Determination Dose-Response (IC50 Determination) Hit_Selection->IC50_Determination Pass Mech_Study Mechanism Study (Kinase / Apoptosis) IC50_Determination->Mech_Study Lead Lead Candidate (In Vivo Ready) Mech_Study->Lead

Caption: The iterative workflow from rational design to lead candidate selection, emphasizing the critical "Hit Selection" gate.

References
  • N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. Source: Journal of Biochemical and Molecular Toxicology (2024)

  • IC50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. Source: ResearchGate / Journal of Molecular Structure (2023) [5][6]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Source: PubMed Central (2022)

  • Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Source: Archiv der Pharmazie (Weinheim)

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Source: MDPI (Pharmaceuticals)

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase. Source: MDPI (Molecules)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(3-Chloroquinoxalin-2-yl)ethanamine

Part 1: Executive Summary & Immediate Directive Treat 2-(3-Chloroquinoxalin-2-yl)ethanamine as a High-Priority Halogenated Organic Base. Do not dispose of this compound down the drain.[1] Do not mix with acidic waste str...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directive

Treat 2-(3-Chloroquinoxalin-2-yl)ethanamine as a High-Priority Halogenated Organic Base.

Do not dispose of this compound down the drain.[1] Do not mix with acidic waste streams.[1][2] This compound possesses two distinct functional groups that dictate its disposal path: a primary amine (basic, reactive) and a chlorinated quinoxaline core (halogenated, potentially bioactive/toxic).

Immediate Classification for Disposal:

  • Waste Stream: Halogenated Organic Waste.[2][3]

  • RCRA Status: Hazardous (Characteristic: Toxic/Corrosive). While not explicitly P-listed, treat as Hazardous Waste due to toxicity and halogen content.

  • Incompatibility: ACIDS (Exothermic reaction), OXIDIZERS (Fire/Explosion hazard).

Part 2: Hazard Identification & Risk Assessment[4]

Effective disposal requires understanding the why behind the protocol. This section analyzes the chemical structure to justify the safety measures.

Chemical Profile[5][6]
  • Chemical Name: 2-(3-Chloroquinoxalin-2-yl)ethanamine

  • Functional Groups:

    • Ethylamine Side Chain: Primary aliphatic amine. Strong base (

      
       for conjugate acid). Causes the compound to be corrosive to skin and reactive with acids.
      
    • 3-Chloroquinoxaline Core: Nitrogen-containing heterocycle with a halogen substituent. This classifies the waste as "Halogenated," requiring high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans during destruction.

Risk Matrix
Hazard CategoryClassification (GHS)Operational Implication
Health Skin Corr.[4][5] 1B / Eye Dam. 1Mandatory: Face shield and double-gloving during transfer.
Reactivity Incompatible with AcidsSegregation: Never add to a "General Organic Waste" drum if that drum contains acidic byproducts (e.g., acetic acid, HCl).
Environmental Aquatic Acute 1 (Assumed)Zero Discharge: All rinsates must be collected.
Disposal Halogenated OrganicCost: Must go to a dedicated halogenated waste stream (more expensive/strict than non-halogenated).

Part 3: Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Always verify glove compatibility. For chlorinated amines, Nitrile is generally sufficient for incidental splash, but Laminate/Barrier is required for prolonged contact.

PPE ItemSpecificationRationale
Eye Protection Chemical Splash Goggles + Face ShieldAmine corrosivity can cause irreversible eye damage instantly.
Hand Protection Double Nitrile (0.11mm min)Outer glove protects against physical abrasion; inner glove protects against permeation.
Respiratory N95 (Solid) or ABEK (Solution)Prevents inhalation of dust (solid) or amine vapors (solution).
Body Lab Coat (Buttoned) + ApronChemical resistant apron recommended if handling liquids >100mL.

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)

Applicable for: Expired stocks, spill cleanup residues, or solid reaction byproducts.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 2-(3-Chloroquinoxalin-2-yl)ethanamine.

    • Hazard Checkboxes: [x] Toxic [x] Corrosive.

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[4][6][5][7][8]

  • Decontamination: Wipe the spatula and the neck of the jar with a Kimwipe soaked in acetone. Place the Kimwipe inside the jar.

  • Sealing: Screw the lid tight. Tape the lid if transporting through public corridors.

B. Liquid Waste Disposal (Solutions/Mother Liquors)

Applicable for: Reaction mixtures, HPLC waste, or dissolved stocks.

CRITICAL STOP: Measure the pH of your waste container before adding this compound. If pH < 4, do not add . Neutralize the waste stream or start a new container.

  • Segregation: Locate the Halogenated Organic Waste container.[2]

  • Compatibility Check: Ensure the container does not contain strong oxidizers (Peroxides, Nitric Acid) or active Acid Chlorides.

  • Transfer: Pour slowly using a funnel to avoid splashing.

  • Rinsing: Rinse the original vessel with a minimal amount of Acetone or Dichloromethane (DCM). Add this rinse to the same Halogenated Waste container.

    • Note: Do not rinse with water initially, as the compound may precipitate or form sticky residues depending on pH.

  • Log Entry: Record the volume and chemical name on the waste log sheet.

C. Empty Container & Glassware Decontamination

Trustworthiness: A "cleaned" flask must be chemically neutral before reuse.

  • Solvent Rinse: Rinse glassware with Acetone (3x). Collect all rinses in the Halogenated Waste.

  • Acid Wash (Optional but Recommended): If residue persists, rinse with dilute HCl (1M). Caution: Exothermic. Collect this specific rinse in a separate Aqueous Waste container (neutralize to pH 7 before disposal if local regulations allow, otherwise dispose as Hazardous Aqueous Waste).

  • Soap & Water: Final wash with laboratory detergent and water.

Part 5: Emergency Spill Response

Scenario: 10g of solid powder spilled on the benchtop.

  • Alert: Notify nearby personnel.

  • PPE Up: Ensure goggles and gloves are on.

  • Contain: Cover the spill with a dry absorbent pad or vermiculite.

    • Do NOT use: Paper towels (unless dampened) as dry powder can billow.

  • Cleanup:

    • Scoop the material/absorbent mixture into a wide-mouth waste jar.

    • Wipe the area with a solvent-dampened pad (Ethanol or Acetone).

    • Wash the surface with soap and water.[4][7][8]

  • Disposal: Label the jar as "Spill Debris: Halogenated Amine" and dispose of as solid hazardous waste.

Part 6: Visual Workflow (Decision Tree)

The following diagram illustrates the logical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 2-(3-Chloroquinoxalin-2-yl)ethanamine StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Residue Liquid Liquid/Solution StateCheck->Liquid Solution SolidContainer Container: Wide-mouth HDPE Label: 'Solid Hazardous Waste' Solid->SolidContainer LiquidCheck Check Waste Drum: Is it Halogenated? Liquid->LiquidCheck DisposalAction Dispose in Halogenated Organic Waste SolidContainer->DisposalAction Pickup AcidCheck Check pH/Contents: Are Acids present? LiquidCheck->AcidCheck Yes (Halogenated Stream) NewDrum Start NEW Drum (Segregate from Acids) LiquidCheck->NewDrum No (Non-Halo Stream) SafeMix Safe to Mix AcidCheck->SafeMix No (Neutral/Basic) AcidCheck->NewDrum Yes (Acidic) SafeMix->DisposalAction NewDrum->DisposalAction

Caption: Decision logic for segregating 2-(3-Chloroquinoxalin-2-yl)ethanamine waste. Note the critical checkpoint for acidic incompatibility.

Part 7: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • PubChem. (n.d.). Compound Summary: 3-Chloroquinoxalin-2-amine (Structural Analog). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2-(3-Chloroquinoxalin-2-yl)ethanamine

Introduction: The "Unknown" Hazard Paradigm Handling research intermediates like 2-(3-Chloroquinoxalin-2-yl)ethanamine requires a shift from "Compliance-Based Safety" to "Risk-Based Safety."[1] Unlike commodity chemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Hazard Paradigm

Handling research intermediates like 2-(3-Chloroquinoxalin-2-yl)ethanamine requires a shift from "Compliance-Based Safety" to "Risk-Based Safety."[1] Unlike commodity chemicals with established toxicological profiles, this compound represents a Structure-Activity Relationship (SAR) hazard.[1]

We must synthesize the known risks of its moieties:

  • Quinoxaline Core: Associated with biological activity (kinase inhibition) and potential genotoxicity (intercalation).[1]

  • Ethylamine Side Chain: Introduces basicity (

    
    ), creating risks of chemical burns and mucous membrane irritation.[1]
    
  • Chloro-Substituent: Increases lipophilicity, enhancing skin absorption and potential for sensitization.[1]

Core Directive: Until specific toxicological data proves otherwise, handle this compound as a Performance-Based Control Band 4 (High Potency/Unknown Toxicity) agent.

Hazard Profiling & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls.[1] PPE is the last line of defense, not the first.

Hazard Class (Inferred)Mechanism of ActionCritical Engineering Control
Corrosive / Irritant Primary amine reacts with moisture in eyes/lungs to form caustic hydroxide species.[1]Fume Hood: Face velocity 80–100 fpm.[1] Work >6 inches inside the sash.[1]
Sensitizer Reactive chloro-quinoxaline moiety may haptenize proteins (skin allergy).[1]Closed Transfer: Weigh solids in a filtered balance enclosure or glovebox if >100 mg.
Static Accumulator Crystalline amines often accumulate static charge, causing "fly-away" dust.[1]Ionizing Bar: Use anti-static guns/bars during weighing to prevent aerosolization.[1]

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice to specific material compatibility based on permeation kinetics.[1]

PPE Selection Guide[1]
Protection ZoneLow Risk (Solutions <10mM)High Risk (Solids / Conc.[1] Solutions)Technical Rationale
Hand Protection Single Nitrile (min 4 mil)Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (8 mil) or LaminateChlorinated heterocycles can permeate thin nitrile <15 mins.[1] Double gloving provides a "breakthrough buffer."[1]
Respiratory Fume Hood (No respirator needed)N95 / P100 (if outside hood) or PAPR (if >1g solid)Amine dusts are hygroscopic; they bypass simple surgical masks and irritate the upper respiratory tract immediately.
Eye/Face Safety Glasses with Side ShieldsChemical Goggles + Face Shield Basic amines cause saponification of corneal lipids.[1] Goggles prevent vapor entry; shield protects against splashes.[1]
Body Cotton Lab CoatTyvek® Lab Coat (Disposable) + ApronCotton absorbs amines, keeping them against the skin.[1] Tyvek repels dust and liquids.[1]
Glove Compatibility Data (Estimated)

Based on surrogate data for Chlorinated Aromatics & Aliphatic Amines:

  • Nitrile (Standard): Good splash protection.[1] Breakthrough ~15-30 mins for concentrated solutions.

  • Latex: NOT RECOMMENDED . Poor resistance to organic amines.

  • Laminate (Silver Shield): Excellent (>480 mins).[1][2] Mandatory for spill cleanup.[1][3]

Operational Protocols: The "Closed-Loop" Method

Phase A: Weighing & Transfer (The Critical Step)

Solid amines are most dangerous during weighing due to static-induced aerosolization.

  • Pre-Weighing: Place a disposable balance draft shield or "static-free" weigh boat inside the fume hood.[1]

  • Donning: Put on inner gloves (taped to Tyvek cuffs) and outer gloves.[1]

  • Transfer: Use a disposable spatula.[1] Do not tap the spatula on the weigh boat (creates dust). Use a "pour and tap" method.[1]

  • Solubilization: Dissolve the solid immediately after weighing. Do not transport dry solids across the lab.[1]

    • Solvent Choice: If possible, use alcohols or DMSO to reduce volatility compared to DCM/Ether.[1]

Phase B: Reaction & Handling
  • Temperature Control: The amine group can be exothermic upon protonation.[1] Add acids/electrophiles slowly.[1]

  • Vapor Trap: If heating, ensure the condenser vent is trapped with a dilute acid bubbler (e.g., 1M Citric Acid) to capture escaping amine vapors.

Phase C: Doffing (Safe Removal)

Most exposures occur when removing contaminated PPE.

  • Outer Gloves: Remove inside the fume hood.[1] Treat as solid hazardous waste.[1]

  • Inspection: Check inner gloves for discoloration.

  • Wash: Wash hands with inner gloves on (removes unseen residues).[1]

  • Remove: Remove inner gloves by peeling from the cuff, turning them inside out.[1]

  • Final Wash: Wash bare hands with soap and cool water (warm water opens pores).[1]

Visualized Workflows

Diagram 1: Risk Assessment & PPE Decision Logic

Use this flow to determine the necessary protection level before starting work.

PPE_Decision_Tree Start Start: Handling 2-(3-Chloroquinoxalin-2-yl)ethanamine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution Scale_Solid Quantity > 100 mg? Solid->Scale_Solid Scale_Liq Concentration > 0.1 M? Solution->Scale_Liq Level_A LEVEL A: HIGH EXPOSURE RISK Double Nitrile Gloves Tyvek Coat Fume Hood MANDATORY Face Shield if heating Scale_Solid->Level_A Yes Level_B LEVEL B: STANDARD RISK Single Nitrile Gloves Cotton Lab Coat Safety Glasses Fume Hood Recommended Scale_Solid->Level_B No (but use static control) Scale_Liq->Level_A Yes Scale_Liq->Level_B No

Caption: Logic flow for determining PPE requirements based on physical state and quantity.

Diagram 2: Emergency Spill Response (Amine-Specific)

Standard spill kits are insufficient.[1] You must neutralize the basicity.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate (15 ft radius) Spill->Isolate PPE_Up 2. Don Emergency PPE (Goggles, Double Gloves, Apron) Isolate->PPE_Up Neutralize 3. Acidify / Neutralize Apply Citric Acid or Dilute Acetic Acid (Wait for heat dissipation) PPE_Up->Neutralize Absorb 4. Absorb Use Vermiculite or Chem-Pads (DO NOT use paper towels - fire risk) Neutralize->Absorb Dispose 5. Disposal Double bag as Hazardous Waste Label: 'Basic Organic Amine' Absorb->Dispose

Caption: Step-by-step spill response emphasizing chemical neutralization of the amine.

Disposal & Decontamination[3][4][5]

Do not pour down the drain. This compound is toxic to aquatic life (Category 2 inferred from chlorinated heterocycles).[1]

  • Quenching (Small Scale):

    • Treat residues with 1M HCl or dilute Acetic Acid to convert the free amine into its corresponding Hydrochloride or Acetate salt.[1]

    • Why? Salts are non-volatile and less likely to cause vapor burns during waste transport.[1]

  • Waste Stream:

    • Segregate into "Halogenated Organic Waste" (due to the Chlorine atom).[1]

    • Label clearly: "Contains 2-(3-Chloroquinoxalin-2-yl)ethanamine.[1] Toxic & Corrosive."[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor.[1] [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5][6][7] The National Academies Press.[1][5] [Link]

  • Kimberly-Clark Professional. (2019).[1] Nitrile Gloves Chemical Resistance Guide.[1][2] Yale Environmental Health & Safety.[1] [Link]

Sources

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